molecular formula C11H7ClN2O B1371241 4-Chloro-8-methoxyquinoline-3-carbonitrile CAS No. 214476-78-5

4-Chloro-8-methoxyquinoline-3-carbonitrile

Cat. No.: B1371241
CAS No.: 214476-78-5
M. Wt: 218.64 g/mol
InChI Key: JSPIITUWOZXTTO-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxyquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C11H7ClN2O and its molecular weight is 218.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-8-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c1-15-9-4-2-3-8-10(12)7(5-13)6-14-11(8)9/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPIITUWOZXTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625837
Record name 4-Chloro-8-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214476-78-5
Record name 4-Chloro-8-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-8-methoxyquinoline-3-carbonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-8-methoxyquinoline-3-carbonitrile

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key heterocyclic building block in modern drug discovery. Quinoline scaffolds are prevalent in a multitude of pharmacologically active agents, and the specific functionalization pattern of this compound—featuring a reactive chloro group at the 4-position, a nitrile at the 3-position, and a methoxy group at the 8-position—renders it a versatile intermediate for the synthesis of targeted therapeutics. This document delineates a validated two-step synthetic sequence, commencing with the construction of the core quinoline ring system to form a 4-hydroxy precursor, followed by a high-yield chlorination. The narrative emphasizes the mechanistic rationale behind procedural choices, provides detailed, self-validating experimental protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility for researchers in medicinal chemistry and process development.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of physicochemical properties and biological target engagement. This compound (CAS No: 214476-78-5) is a particularly valuable intermediate.[3][4] The chlorine atom at the C-4 position acts as an excellent leaving group, readily displaced by various nucleophiles (e.g., amines, thiols), enabling the introduction of diverse side chains crucial for structure-activity relationship (SAR) studies.[5][6] The electron-withdrawing nitrile group at C-3 modulates the reactivity of the ring system, while the 8-methoxy group influences the molecule's conformation and metabolic stability. This guide presents a field-proven pathway for its synthesis.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach simplifies the synthesis of this compound into a sequence of well-established and high-yielding transformations. The primary disconnection targets the C-Cl bond, identifying the corresponding 4-hydroxyquinoline as the immediate precursor. This precursor is then disconnected via a Gould-Jacobs-type reaction, leading back to commercially available starting materials.

G Target This compound Precursor 4-Hydroxy-8-methoxyquinoline-3-carbonitrile Target->Precursor Chlorination (POCl₃) SM1 2-Methoxyaniline Precursor->SM1 Gould-Jacobs Reaction (Annulation) SM2 Ethyl 2-cyano-3-ethoxyacrylate (or similar) Precursor->SM2 Gould-Jacobs Reaction (Condensation & Cyclization)

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of the Key Precursor: 4-Hydroxy-8-methoxyquinoline-3-carbonitrile

The foundational step in this pathway is the construction of the bicyclic quinoline core. The Gould-Jacobs reaction is a classic and highly reliable method for synthesizing 4-hydroxyquinolines.[7][8] This reaction proceeds in two stages: an initial condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization to form the quinolinone ring.

Reaction Scheme:

2-Methoxyaniline + Ethyl 2-cyano-3-ethoxyacrylate → Intermediate → 4-Hydroxy-8-methoxyquinoline-3-carbonitrile

Causality and Experimental Rationale:

The selection of 2-methoxyaniline directly installs the required 8-methoxy substituent. The reaction partner, typically a derivative of malonic acid like ethyl 2-cyano-3-ethoxyacrylate, provides the remaining atoms for the new heterocyclic ring, including the C-3 nitrile group. The initial condensation forms an enamine intermediate. The subsequent crucial step is a high-temperature, pericyclic electrocyclization, followed by tautomerization to yield the thermodynamically stable 4-hydroxyquinoline product. The use of a high-boiling point solvent, such as diphenyl ether, is critical to achieve the necessary temperature for efficient cyclization.[9]

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-8-methoxyquinoline-3-carbonitrile
  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. The setup should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To the flask, add 2-methoxyaniline (1.0 equiv.) and ethyl 2-cyano-3-ethoxyacrylate (1.05 equiv.).

  • Solvent and Heating: Add diphenyl ether as the solvent and heat the mixture to approximately 240-250 °C.

  • Reaction Monitoring: Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction typically requires several hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

    • Dilute the mixture with hexane to facilitate complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the crude solid thoroughly with ethyl acetate and then diethyl ether to remove the high-boiling solvent and any unreacted starting materials.

  • Purification: The collected solid is often of sufficient purity for the next step. If required, recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF) can be performed to yield 4-hydroxy-8-methoxyquinoline-3-carbonitrile as a solid.[10]

Part 2: Chlorination to Yield this compound

The final step is the conversion of the 4-hydroxy group to the 4-chloro group. This is a robust transformation, typically achieved with high efficiency using phosphorus oxychloride (POCl₃).[11][12]

Reaction Scheme:

4-Hydroxy-8-methoxyquinoline-3-carbonitrile + POCl₃ → this compound

Mechanism and Rationale:

The chlorination mechanism is analogous to a Vilsmeier-Haack reaction.[13] The lone pair on the oxygen of the 4-hydroxy group (or its keto tautomer) attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C-4 position displaces the phosphate group, yielding the desired 4-chloroquinoline product.[13] Using POCl₃ as both the reagent and the solvent is common and drives the reaction to completion, although inert, high-boiling solvents like toluene can also be used.[12]

Detailed Experimental Protocol: Chlorination
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser (with a gas outlet connected to a scrubber for acidic vapors) and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent hydrolysis of POCl₃.

  • Reagent Addition: Carefully add 4-hydroxy-8-methoxyquinoline-3-carbonitrile (1.0 equiv.) to the flask. Slowly add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents, which can also serve as the solvent). The addition is exothermic and should be handled with care.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) for 2-4 hours.[12]

  • Reaction Monitoring: Monitor the reaction's completion via TLC (a significant change in Rf value is expected).

  • Work-up and Isolation:

    • After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the filter cake extensively with water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel to yield pure this compound. A yield of approximately 91-92% can be expected.[5]

Data Summary and Overall Workflow

The efficiency of the chlorination step is a key advantage of this synthetic route.

ParameterCondition 1Condition 2
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)
Solvent None (POCl₃ as solvent)Toluene
Temperature Reflux (~107 °C)Reflux (~110 °C)
Reaction Time 2-4 hours2 hours[12]
Typical Yield >90%[5]92.4%[12]

Overall Synthesis Workflow Diagram

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Chlorination start1 2-Methoxyaniline + Ethyl 2-cyano-3-ethoxyacrylate reaction1 Condensation & Thermal Cyclization (Diphenyl Ether, ~250°C) start1->reaction1 workup1 Cool, Precipitate, Filter & Wash reaction1->workup1 intermediate Crude 4-Hydroxy-8-methoxy- quinoline-3-carbonitrile workup1->intermediate reaction2 Chlorination (POCl₃, Reflux) intermediate->reaction2 workup2 Quench on Ice, Neutralize & Filter reaction2->workup2 purification Recrystallization or Column Chromatography workup2->purification end_product Pure 4-Chloro-8-methoxy- quinoline-3-carbonitrile purification->end_product

Caption: Step-by-step workflow of the complete synthesis.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use.

  • High-Temperature Reactions: The cyclization step requires very high temperatures. Use a suitable heating mantle and ensure the apparatus is securely clamped.

  • Quenching: The quenching of POCl₃ with ice water is extremely exothermic and releases corrosive HCl gas. This must be done slowly, with efficient cooling and in a well-ventilated fume hood.

Conclusion

The described two-step synthesis provides a reliable and high-yield pathway to this compound. The strategy relies on the well-established Gould-Jacobs reaction for the assembly of the core quinoline structure, followed by a robust chlorination of the resulting 4-hydroxy intermediate. This approach is scalable and utilizes readily available starting materials, making it highly valuable for medicinal chemists and drug development professionals requiring access to this versatile synthetic building block.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-8-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-8-methoxyquinoline-3-carbonitrile is a key heterocyclic building block, pivotal in the synthesis of a range of pharmacologically active molecules. Its strategic substitution pattern—featuring a reactive chloro group, a methoxy moiety, and a cyano group on the quinoline scaffold—makes it a versatile intermediate in medicinal chemistry. This guide provides a comprehensive analysis of its core physicochemical properties, synthesizing available data with field-proven insights into its synthesis, reactivity, and analytical characterization. The document is structured to offer not just data, but a causal understanding of experimental choices and methodologies, ensuring a robust foundation for its application in research and development.

Core Molecular Attributes and Physical State

This compound, identified by CAS Number 214476-78-5 , is a substituted quinoline derivative that presents as an off-white solid under standard laboratory conditions.[1] Its molecular structure is foundational to its chemical behavior and potential applications.

// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"]; Cl [label="Cl"]; CN_C [label="C"]; CN_N [label="N"]; O [label="O"]; CH3 [label="CH₃"];

// Position nodes N1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,-0.7!"]; C4 [pos="0,-1.4!"]; C4a [pos="-1.2,-0.7!"]; C8a [pos="-1.2,0.7!"]; C8 [pos="-2.4,1.4!"]; C7 [pos="-3.6,0.7!"]; C6 [pos="-3.6,-0.7!"]; C5 [pos="-2.4,-1.4!"]; Cl [pos="0,-2.8!"]; CN_C [pos="2.4,-1.4!"]; CN_N [pos="3.4,-2.0!"]; O [pos="-2.4,2.8!"]; CH3 [pos="-3.6,3.5!"];

// Draw bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C4a [len=1.5]; C4a -- C8a [len=1.5]; C8a -- N1 [len=1.5]; C4a -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C8a [len=1.5]; C4 -- Cl [len=1.5]; C3 -- CN_C [len=1.5]; CN_C -- CN_N [style=triple, len=1.2]; C8 -- O [len=1.5]; O -- CH3 [len=1.5];

// Aromatic ring indication (simplified for neato) // Could add double bonds if using a layout that supports them better // For now, the structure is clear from the connectivity } DOT Figure 1: Chemical Structure of this compound

The fundamental physicochemical properties are summarized in the table below. It is critical to note that while some experimental data is available, many parameters are currently based on high-quality computational predictions, a common scenario for specialized intermediates.

PropertyValueSource
CAS Number 214476-78-5[1]
Molecular Formula C₁₁H₇ClN₂O[2]
Molecular Weight 218.64 g/mol [2]
Physical State Off-white solid[1]
Melting Point Not experimentally reported
Boiling Point 385.3 ± 37.0 °C at 760 Torr (Predicted)
Density 1.36 ± 0.1 g/cm³ at 20°C (Predicted)
Solubility Not experimentally reported
Storage Store in freezer (below -20°C), under inert atmosphere[3]

Spectroscopic and Chromatographic Profile

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound, electrospray ionization (ESI) is a suitable method.

  • Expected Ionization: In positive ion mode, the molecule is expected to protonate at the quinoline nitrogen, yielding the [M+H]⁺ ion.

  • Experimental Data: Synthesis from its 1,4-dihydro-8-methoxy-4-oxoquinoline-3-carbonitrile precursor has yielded a product with a confirmed mass spectrum (electrospray, m/e) [M+H]⁺ of 219.1 , which aligns perfectly with the calculated molecular weight.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not publicly available in research literature, the expected chemical shifts can be predicted based on the functional groups and the quinoline ring system. These predictions are invaluable for researchers to confirm the identity of their synthesized material.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and a singlet for the methoxy group protons. The exact coupling patterns and chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups and the electron-donating effect of the methoxy group.

  • ¹³C NMR: The carbon NMR will show signals for all 11 carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will appear in the characteristic region of approximately 115-120 ppm. The carbon attached to the chlorine (C4) will be significantly downfield, as will the carbons of the aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

  • Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹ . This is a highly characteristic peak for the nitrile functional group.

  • Aromatic C=C and C=N Stretches: Multiple bands will appear in the 1450-1650 cm⁻¹ region, corresponding to the vibrations of the quinoline ring system.

  • C-O (Aryl Ether) Stretch: A strong band is expected around 1230-1270 cm⁻¹ for the aryl-O bond of the methoxy group.

  • C-Cl Stretch: A band in the fingerprint region, typically around 700-850 cm⁻¹ , would correspond to the C-Cl bond.

Synthesis and Reactivity: A Mechanistic Perspective

Understanding the synthesis of this compound provides insight into its stability and reactivity. The compound is typically prepared from a quinolone precursor.

G

The key transformation is the chlorination at the 4-position of the quinoline ring.[4]

  • Choice of Reagents: Phosphorus oxychloride (POCl₃) is the standard reagent for this type of chlorination. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

  • Mechanism Insight: DMF reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, which is a more potent electrophile than POCl₃ alone. The oxygen of the quinolone precursor attacks this electrophile, initiating a sequence of reactions that ultimately replaces the hydroxyl group with a chlorine atom. This method is highly efficient, with reported yields often exceeding 90%.[4]

The resulting 4-chloro group is a good leaving group, making this position highly susceptible to nucleophilic aromatic substitution . This is the primary reason for the compound's utility as a synthetic intermediate, allowing for the introduction of various amine, alcohol, and thiol functionalities to build more complex molecules.[4]

Experimental Protocols for Core Analyses

To ensure the scientific integrity of research, the following are step-by-step methodologies for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the compound and identify any potential impurities from the synthesis.

  • Methodology:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically effective.

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the quinoline ring system has strong absorbance, such as 254 nm or 320 nm.

    • Sample Preparation: Dissolve a small, accurately weighed sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Trustworthiness: The use of a gradient elution ensures that impurities with a wide range of polarities can be separated and detected. The inclusion of an acid in the mobile phase ensures the quinoline nitrogen is protonated, leading to sharper, more symmetrical peaks.

Melting Point Determination
  • Objective: To determine the temperature range over which the solid compound transitions to a liquid, a key indicator of purity.

  • Methodology:

    • Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.

    • Apparatus: Use a calibrated digital melting point apparatus.

    • Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure compound will have a sharp melting range (typically < 2 °C).

  • Self-Validation: A broad melting range would indicate the presence of impurities, prompting further purification steps like recrystallization or column chromatography.

Conclusion and Future Directions

This compound stands as a well-established and highly valuable intermediate in synthetic and medicinal chemistry. While its fundamental molecular attributes are defined, this guide highlights a clear need for the public reporting of comprehensive, experimentally-derived physicochemical data, particularly its melting point, solubility in various solvents, and detailed spectroscopic signatures. The protocols and predictive data provided herein offer a robust framework for researchers to confidently identify, handle, and utilize this compound. Future work should focus on filling these data gaps through rigorous experimental characterization and publishing these findings in open-access literature to further empower the scientific community in the development of novel therapeutics.

References

An In-depth Technical Guide to Farnesoid X Receptor (FXR) Agonist GW4064

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification (CAS Number): The provided CAS number, 214476-78-5, corresponds to the chemical entity 4-Chloro-8-methoxyquinoline-3-carbonitrile [][2][3]. This compound is primarily documented as a chemical intermediate or building block in synthesis[2]. Given the request for an in-depth guide for researchers in drug development, which implies a compound with significant biological characterization, it is highly probable that the intended subject is the widely researched Farnesoid X Receptor (FXR) agonist GW4064 , which has the CAS number 278779-30-9 [4][5][6]. This guide will proceed with a comprehensive characterization of GW4064, a compound of substantial interest to the target audience.

GW4064: A Potent, Selective, Non-steroidal Farnesoid X Receptor (FXR) Agonist

Introduction for the Research Professional

GW4064 is a synthetic, non-steroidal isoxazole-based agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis[7][8]. Its high potency and selectivity have established it as a critical chemical tool for elucidating the physiological and pathophysiological functions of FXR[5]. This guide provides a detailed overview of GW4064's physicochemical properties, mechanism of action, key biological effects, and practical experimental protocols for its use in a research setting.

Physicochemical & Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research, from stock solution preparation to interpretation of biological data.

PropertyValueSource
Chemical Name 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid[4]
CAS Number 278779-30-9[4][5][6]
Molecular Formula C₂₈H₂₂Cl₃NO₄[4][5]
Molecular Weight 542.84 g/mol [4]
Appearance White solid[6]
Purity ≥97% (typically by HPLC)[4]
Solubility Soluble to 100 mM in DMSO and up to 25 mg/mL in DMF. Poorly soluble in ethanol and aqueous solutions.[4][5]

Part 1: The Core Mechanism of Action - FXR Activation

GW4064 exerts its biological effects by binding to and activating FXR, a ligand-activated transcription factor. FXR is highly expressed in metabolically active tissues such as the liver, intestine, kidneys, and adrenal glands[8].

Ligand Binding and Receptor Activation

GW4064 is a potent FXR agonist with a reported EC₅₀ (half-maximal effective concentration) of approximately 15-65 nM[9]. Upon entering the cell, GW4064 binds to the ligand-binding domain of FXR. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.

Transcriptional Regulation

The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes. This binding initiates the transcription of a host of genes involved in metabolic regulation.

One of the most critical target genes is the Small Heterodimer Partner (SHP) , an atypical nuclear receptor that lacks a DNA-binding domain. By inducing SHP expression, FXR (and by extension, GW4064) orchestrates a secondary wave of gene regulation, as SHP acts as a repressor of other transcription factors involved in bile acid synthesis and gluconeogenesis[7].

FXR_Activation_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus GW4064 GW4064 FXR FXR (Inactive) GW4064->FXR Binds & Activates FXR_Active FXR/RXR Heterodimer FXR->FXR_Active Conformational Change RXR RXR RXR->FXR_Active SHP_Gene SHP Gene (FXRE) FXR_Active->SHP_Gene Binds to FXRE SHP_mRNA SHP mRNA SHP_Gene->SHP_mRNA Transcription SHP_Protein SHP Protein SHP_mRNA->SHP_Protein Translation caption Fig 1: GW4064-mediated FXR activation and SHP induction.

Fig 1: GW4064-mediated FXR activation and SHP induction.

Part 2: Key Biological Effects & Therapeutic Implications

The activation of FXR by GW4064 triggers a cascade of effects that have significant implications for metabolic diseases, inflammation, and cancer research.

Bile Acid Homeostasis and Hepatoprotection

FXR is the primary sensor for bile acids. GW4064 mimics the action of endogenous bile acids, providing a protective effect in cholestatic liver injury models. It achieves this by:

  • Repressing Bile Acid Synthesis: Inducing SHP, which in turn represses CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol.

  • Promoting Bile Acid Transport: Increasing the expression of canalicular transporters like BSEP (Bile Salt Export Pump) and MRP2, which are crucial for clearing bile acids from hepatocytes[8].

In rat models of cholestasis, GW4064 treatment led to decreased necrosis, reduced inflammation, and increased expression of genes involved in bile acid transport, highlighting its hepatoprotective potential[8].

Lipid and Glucose Metabolism

GW4064 has demonstrated significant effects on lipid and glucose levels, making it a valuable tool for studying metabolic syndrome.

  • Lipid Regulation: In diabetic db/db mice, GW4064 improves hyperlipidemia. It can suppress hepatic steatosis (fatty liver) by reducing the expression of the lipid transporter CD36[10].

  • Glucose Control: The compound can improve hyperglycemia by decreasing the transcription of key gluconeogenic enzymes, such as PEPCK and G6Pase[10].

Inflammation and Intestinal Barrier Function

FXR activation has anti-inflammatory properties. GW4064 has been shown to protect against lipopolysaccharide (LPS)-induced liver inflammation and apoptosis in mice. Furthermore, it can ameliorate LPS-induced intestinal barrier dysfunction by upregulating tight-junction markers and modulating the αKlotho/βKlotho/FGFs pathways, which are crucial for maintaining intestinal integrity[11][12].

Off-Target Considerations

While highly selective, it is important for researchers to be aware that at high concentrations, GW4064 has been reported to have FXR-independent effects, including the activation of G protein-coupled receptors, leading to an increase in intracellular calcium and cAMP[13]. This underscores the importance of careful dose-response studies.

Part 3: Experimental Protocols & Methodologies

The following protocols provide a starting point for researchers investigating the effects of GW4064 in common experimental systems.

Preparation of GW4064 Stock Solutions

Causality: GW4064 is hydrophobic. A high-concentration stock solution in an appropriate organic solvent is necessary for accurate and reproducible dosing in aqueous cell culture media or for in vivo formulations. DMSO is the most common solvent due to its high solvating power and compatibility with most biological assays at low final concentrations.

Protocol:

  • Materials: GW4064 powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (mL) = [Mass of GW4064 (mg) / 542.84 ( g/mol )] / 0.010 (mol/L) A simplified handling instruction is to add 0.184 mL of DMSO for each mg of GW4064 to yield a 10 mM stock[6].

  • Procedure: a. Weigh the desired amount of GW4064 powder in a sterile tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved. A brief warming to 37°C can aid dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solutions at -20°C. The powder should be stored at 4°C, desiccated[6].

In Vitro Assay: Gene Expression Analysis in HepG2 Cells

Causality: This workflow validates the activity of GW4064 by measuring the transcriptional upregulation of a known FXR target gene, SHP, in a human hepatocyte cell line.

Gene_Expression_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis start Seed HepG2 Cells (e.g., 6-well plate) culture Culture for 24h start->culture treat Treat with GW4064 (e.g., 1 µM) or Vehicle (DMSO) culture->treat incubate Incubate for 24-48h treat->incubate harvest Harvest Cells & Isolate RNA incubate->harvest rt Reverse Transcription (cDNA Synthesis) harvest->rt qpcr qPCR Analysis (SHP & Housekeeping Gene) rt->qpcr data Data Analysis (ΔΔCt Method) qpcr->data caption Fig 2: Workflow for analyzing GW4064-induced gene expression.

Fig 2: Workflow for analyzing GW4064-induced gene expression.

Protocol:

  • Cell Culture: Seed HepG2 cells in a 6-well plate at a density that will result in ~80% confluency at the time of treatment. Culture in appropriate media (e.g., MEM with 10% FBS).

  • Treatment: After 24 hours, replace the medium with fresh medium containing either GW4064 (final concentration of 1 µM is a common starting point) or a corresponding volume of the vehicle (DMSO, typically ≤0.1% v/v).

  • Incubation: Incubate the cells for 24 to 48 hours. A 48-hour treatment resulted in a ~3-fold increase in SHP mRNA in primary human hepatocytes[7].

  • RNA Isolation: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA isolation kit). Isolate total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for SHP and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative fold change in SHP expression in GW4064-treated cells compared to vehicle-treated cells using the ΔΔCt method.

Conclusion

GW4064 remains an indispensable pharmacological tool for the scientific community. Its potent and selective activation of FXR allows for detailed investigation into the receptor's role in a multitude of metabolic and inflammatory pathways. As with any potent biological modulator, its use requires careful experimental design, including appropriate dose-selection and consideration of potential off-target effects. This guide serves as a foundational resource for researchers aiming to leverage the power of GW4064 to advance our understanding of nuclear receptor signaling in health and disease.

References

biological activity of quinoline-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Quinoline-3-Carbonitrile Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] The introduction of a carbonitrile (-C≡N) group at the 3-position creates the quinoline-3-carbonitrile core, a privileged structure exhibiting a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of these derivatives, synthesizing field-proven insights into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We delve into the causality behind synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and self-validating experimental protocols to equip researchers with the knowledge to advance the development of this promising class of compounds.

Introduction: The Quinoline Scaffold and the Significance of the 3-Carbonitrile Moiety

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of drug discovery.[3][4] Its derivatives are known to possess a vast array of pharmacological effects, including antimalarial, anticancer, and antibacterial properties.[5][6][7] The clinical relevance of this scaffold is exemplified by marketed drugs such as chloroquine and moxifloxacin.[3]

The strategic placement of a carbonitrile group at the 3-position profoundly influences the molecule's electronic properties and three-dimensional structure. The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor, enabling critical interactions with biological targets like enzyme active sites.[8] This unique combination of features makes quinoline-3-carbonitrile derivatives versatile pharmacophores capable of targeting a wide range of cellular pathways.[9]

Synthetic Strategies: Building the Core Scaffold

The efficient synthesis of the quinoline-3-carbonitrile core is paramount for exploring its therapeutic potential. While classical methods like the Friedlander and Skraup reactions exist, modern drug discovery favors more efficient and versatile approaches.[1][2] One-pot multicomponent reactions (MCRs) have become particularly prominent, offering high atom economy and the ability to generate diverse molecular libraries rapidly.[10][11]

A common and effective MCR approach involves the condensation of an appropriate aldehyde, an active methylene compound (like ethyl cyanoacetate), a cyclic ketone, and an ammonium salt.[10] This strategy allows for the convergent assembly of complex quinoline-3-carbonitrile derivatives in a single, efficient step.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product A Aromatic Aldehyde P1 One-Pot Reaction (e.g., Reflux in Ethanol) A->P1 B Ethyl Cyanoacetate B->P1 C Cyclic Ketone C->P1 D Ammonium Acetate D->P1 OUT Quinoline-3-carbonitrile Derivative P1->OUT Condensation & Cyclization

Caption: General workflow for a one-pot multicomponent synthesis.

Anticancer Activity: Targeting Malignant Proliferation

Quinoline-3-carbonitrile derivatives have emerged as a significant class of anticancer agents, demonstrating potent activity against a wide range of cancer cell lines, including breast (MCF-7), lung (A549), and hepatocellular carcinoma (HepG2).[9][12][13] Their mechanisms of action are diverse, often involving the inhibition of key proteins that drive tumor growth and survival.[8][14][15]

Key Mechanisms of Action
  • Tyrosine Kinase Inhibition: Many quinoline derivatives are designed to target the ATP-binding site of tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][13] Unregulated signaling through these receptors is a hallmark of many cancers. By blocking their activity, these compounds can halt cell proliferation, angiogenesis, and metastasis.[9]

  • Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage DNA topology during replication. Some quinoline-based compounds act as inhibitors of Topoisomerase I or II, leading to DNA damage and inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[8][14]

  • Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Certain derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][15]

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Quinoline derivatives have been developed that effectively inhibit key kinases within this pathway, such as mTOR, cutting off critical survival signals to cancer cells.[16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / EGFR (Receptor Tyrosine Kinase) RAS RAS/RAF/MEK Pathway RTK->RAS PI3K PI3K/AKT/mTOR Pathway RTK->PI3K Proliferation Gene Transcription (Proliferation, Angiogenesis) RAS->Proliferation PI3K->Proliferation Inhibitor Quinoline-3-carbonitrile Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Quantitative Data Summary

The antiproliferative activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Amino-tetrahydro-quinoline-3-carbonitrilesMCF-7 (Breast)2.60 - 42.52[12][13]
4-Anilino-quinoline-3-carbonitrilesA549 (Lung)0.09 - 0.42[3]
7-Chloro-4-hydrazone-quinolinesHL-60 (Leukemia)0.314 - 4.65 µg/cm³[12]
Pyrroloquinoline derivativesNCI/ADR-RES (Resistant)Potent P-gp Inhibition[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the in vitro cytotoxicity of quinoline-3-carbonitrile derivatives against adherent cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogens

Quinoline-3-carbonitrile derivatives exhibit significant activity against a broad spectrum of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and various fungal strains.[10][17][18][19]

Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism for the antibacterial action of quinoline derivatives is the inhibition of DNA gyrase (a type II topoisomerase).[10] This enzyme is essential for bacterial DNA replication, recombination, and repair. By binding to the enzyme, the compounds stabilize the DNA-gyrase complex, leading to lethal double-strand breaks in the bacterial chromosome. This target is attractive because it is present in bacteria but not in eukaryotes, providing a degree of selectivity.[10]

Quantitative Data Summary

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

Compound ClassOrganismMIC (µg/mL)Reference
N-methylbenzofuro[3,2-b]quinolinesE. faecium (VRE)4[18]
Tetrahydroquinoline-3-carbonitrilesS. aureus3.12 - 50[10][19]
6-Methylquinoline-3-carbonitrilesC. albicans1[17]
Thiazole-tethered 4-aminoquinolinesP. falciparum (W2)0.37 µM (IC₅₀)[18]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Culture the bacterial strain overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, starting from the highest desired concentration.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Antiviral and Anti-inflammatory Activities

Antiviral Potential

The quinoline scaffold is a key component of several antiviral drugs. Derivatives of quinoline-3-carbonitrile have shown promise against a range of viruses.[20]

  • Dengue Virus: Certain derivatives can inhibit the replication of the Dengue virus serotype 2, possibly by impairing the accumulation of the viral envelope glycoprotein in the early stages of infection.[21]

  • Influenza and RSV: Studies have identified compounds with potent activity against Influenza A virus (IAV) and Respiratory Syncytial Virus (RSV), in some cases exceeding the potency of the reference drug ribavirin.[22][23]

  • HIV: Quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical enzyme for the HIV life cycle.[24]

Anti-inflammatory Effects

Chronic inflammation is linked to numerous diseases. Quinoline-3-carbonitrile derivatives have been investigated as anti-inflammatory agents targeting key enzymes in the inflammatory cascade.[25][26]

  • COX Inhibition: Some derivatives show inhibitory activity against cyclooxygenase (COX) enzymes, which are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][27]

  • TACE Inhibition: TNF-α converting enzyme (TACE) is another target, and its inhibition can reduce the levels of the pro-inflammatory cytokine TNF-α.[25][26]

Structure-Activity Relationship (SAR) and Future Perspectives

Systematic analysis of quinoline-3-carbonitrile derivatives has revealed key SAR trends that guide future drug design:[26][28][29]

  • Position 2 & 4: Substitutions at the 2 and 4 positions are critical. Bulky aromatic or heterocyclic groups at the 4-position often enhance anticancer activity, while amino or substituted amino groups can be crucial for kinase inhibition.[12]

  • Position 6 & 7: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at these positions can significantly modulate the biological activity, likely by altering the electronic distribution of the entire ring system and influencing target binding.[30]

  • The Carbonitrile Group: The 3-carbonitrile moiety is often essential for activity, acting as a key hydrogen bond acceptor or a reactive handle for covalent inhibition in some cases.

The therapeutic potential of quinoline-3-carbonitrile derivatives is vast and continues to expand. Future research should focus on optimizing lead compounds to improve selectivity, reduce off-target toxicity, and enhance pharmacokinetic properties. The use of computational modeling and structure-based drug design will be instrumental in developing next-generation agents with superior efficacy for clinical applications.

References

The Emergent Therapeutic Potential of 4-Chloro-8-methoxyquinoline-3-carbonitrile: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile and potent biological activities. Within this esteemed class of heterocyclic compounds, 4-Chloro-8-methoxyquinoline-3-carbonitrile is emerging as a molecule of significant interest. While comprehensive mechanistic data for this specific entity is still under active investigation, this technical guide synthesizes the current understanding of structurally related quinoline derivatives to postulate its likely mechanisms of action. Drawing upon evidence from analogous compounds, we will explore its potential as an inhibitor of critical cell signaling pathways implicated in oncology and infectious diseases. This document will delve into the probable molecular targets, propose experimental frameworks for mechanism validation, and provide a forward-looking perspective on its therapeutic promise.

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development, lending itself to a wide array of pharmacological applications.[1] Derivatives of this heterocyclic structure have been successfully developed into approved therapeutics for conditions ranging from malaria (e.g., Chloroquine, Hydroxychloroquine) to cancer (e.g., Bosutinib, Lenvatinib).[2][3] The chemical versatility of the quinoline nucleus allows for substitutions at various positions, each modification capable of profoundly influencing the molecule's biological activity, target specificity, and pharmacokinetic profile.

This compound belongs to a subset of quinoline derivatives characterized by key functional groups that suggest a strong potential for interaction with biological macromolecules. The presence of a chloro group at the 4-position, a methoxy group at the 8-position, and a carbonitrile group at the 3-position creates a unique electronic and steric profile that likely dictates its mechanism of action. This guide will provide an in-depth analysis of the probable biological consequences of these structural features.

Postulated Mechanisms of Action

Based on the extensive research into the biological activities of quinoline derivatives, the primary mechanisms of action for this compound are likely centered on the inhibition of key signaling pathways crucial for cell proliferation, survival, and pathogenesis.

Inhibition of Protein Kinases in Oncogenic Pathways

A substantial body of evidence points to quinoline-based molecules as potent inhibitors of various protein kinases that are frequently dysregulated in cancer.[2] The general mechanism involves the quinoline scaffold acting as a hinge-binding motif within the ATP-binding pocket of the kinase domain.

  • Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives have demonstrated inhibitory activity against RTKs such as c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor).[4] These receptors are critical for tumor growth, angiogenesis, and metastasis. It is plausible that this compound could interact with the kinase domains of these receptors, disrupting downstream signaling cascades.[4]

  • Intracellular Signaling Cascades: The Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways are central to cell proliferation and survival, and their aberrant activation is a hallmark of many cancers.[4] Quinoline derivatives have been developed to target components of these pathways.[4] For instance, some quinoline-based compounds can bind to K-Ras and stabilize it in its inactive, GDP-bound state, thereby halting downstream signaling.[4] The specific substitution pattern of this compound may confer inhibitory activity against one or more kinases within these critical cascades.

The following diagram illustrates the potential points of intervention for quinoline derivatives within these key oncogenic pathways.

Oncogenic_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., c-Met, EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline 4-Chloro-8-methoxyquinoline- 3-carbonitrile Quinoline->RTK Quinoline->Ras Inhibition Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition Kinase_Inhibition_Workflow Start Start: 4-Chloro-8-methoxyquinoline- 3-carbonitrile Screening Broad Kinase Panel Screen Start->Screening Hit_Identification Identify 'Hit' Kinases (>50% inhibition at a single concentration) Screening->Hit_Identification IC50 IC50 Determination (Dose-response curves) Hit_Identification->IC50 Yes End End: Confirmed Kinase Target(s) Hit_Identification->End No Hits Kinetic_Studies Kinetic Assays (Determine mode of inhibition) IC50->Kinetic_Studies Target_Validation Cellular Target Engagement Assays (e.g., CETSA, Western Blot for phospho-proteins) Kinetic_Studies->Target_Validation Target_Validation->End

References

An In-depth Technical Guide to the Solubility of 4-Chloro-8-methoxyquinoline-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-Chloro-8-methoxyquinoline-3-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships between molecular structure, solvent properties, and solubility, ensuring a robust and scientifically sound approach to this critical physicochemical property.

Part 1: Theoretical Framework for Solubility

A molecule's solubility is not an arbitrary value but a reflection of the thermodynamic equilibrium between its solid state and its solvated form. For a complex heterocyclic molecule like this compound, understanding its inherent physicochemical properties is the first step in predicting its behavior in various organic solvents.

Physicochemical Properties of this compound

The structure of this compound dictates its potential interactions with solvent molecules. The quinoline core, a fused aromatic heterocyclic system, provides a rigid, largely planar backbone. The substituents—a chloro group, a methoxy group, and a carbonitrile group—each contribute distinct electronic and steric features that govern its solubility.

PropertyValueSource
Molecular Formula C₁₁H₇ClN₂O[1]
Molecular Weight 218.64 g/mol [1]
XLogP3 2.5 - 2.77[1]
Hydrogen Bond Acceptor Count 3[1]
Hydrogen Bond Donor Count 0[2]
Rotatable Bond Count 1[1]
Topological Polar Surface Area (TPSA) 45.9 Ų[1]
  • Interpretation of Properties:

    • The XLogP3 value between 2.5 and 2.77 indicates a moderate lipophilicity, suggesting that the compound will favor organic solvents over water but may not be highly soluble in very non-polar solvents like hexanes.

    • With three hydrogen bond acceptors (the two nitrogen atoms and the methoxy oxygen) and zero hydrogen bond donors , the molecule can interact favorably with protic solvents (like alcohols) that can donate hydrogen bonds, and with polar aprotic solvents (like acetone or DMSO) through dipole-dipole interactions.[2]

    • The relatively low rotatable bond count suggests a rigid structure, which can lead to a more stable crystal lattice and potentially lower solubility.

Thermodynamic Principles of Dissolution

The process of dissolution can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. This is governed by the Gibbs free energy equation:

ΔG_solution = ΔH_solution - TΔS_solution

For dissolution to be spontaneous, ΔG_solution must be negative.

  • Enthalpy of Solution (ΔH_solution): This term represents the net heat change. It includes the energy required to overcome the crystal lattice energy of the solid (an endothermic process) and the energy released upon solvation (an exothermic process). A high crystal lattice energy, often found in rigid, planar molecules that pack efficiently, is a significant barrier to dissolution and results in lower solubility.[3][4][5]

  • Entropy of Solution (ΔS_solution): This term reflects the change in disorder. Typically, dissolution leads to an increase in entropy as the ordered crystal breaks down into randomly dispersed solvated molecules, which favors the dissolution process.[6]

The "Like Dissolves Like" Principle and Predictive Models

The adage "like dissolves like" is a useful heuristic based on the principle that substances with similar intermolecular forces are more likely to be miscible.

cluster_solute This compound cluster_solvents Potential Solvents Solute Features: - Aromatic (π-π stacking) - Polar (C-Cl, C≡N, C-O) - H-bond acceptor Protic Protic (e.g., Ethanol) - H-bond donor/acceptor - Polar Solute->Protic Good Interaction (H-bonding) Aprotic Polar Aprotic (e.g., DMSO) - H-bond acceptor - Polar Solute->Aprotic Good Interaction (Dipole-Dipole) NonPolar Non-Polar (e.g., Toluene) - Aromatic (π-π stacking) - Low polarity Solute->NonPolar Moderate Interaction (π-π stacking)

Caption: Intermolecular interactions guiding solvent selection.

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed. HSP deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be soluble in one another.[7][8] By knowing the HSP of this compound (which can be estimated using group contribution methods), one can screen for solvents with the closest HSP values for optimal solubility.

Part 2: A Practical Guide to Solubility Determination

While theoretical predictions are valuable for initial solvent screening, experimental determination is essential for obtaining accurate solubility data. This section provides detailed protocols for measuring both thermodynamic and kinetic solubility.

Solvent Selection Strategy

A well-chosen set of solvents is crucial for building a comprehensive solubility profile. The solvents should span a range of polarities and functionalities.

Solvent ClassExample SolventsRationale
Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the acceptors on the target molecule.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Strong dipole moments to interact with the polar groups of the molecule.
Non-Polar Aromatic Toluene, XyleneCan engage in π-π stacking with the quinoline ring.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity and hydrogen bond accepting capability.
Chlorinated Dichloromethane (DCM), ChloroformCan dissolve moderately polar compounds.
Non-Polar Aliphatic Heptane, HexaneExpected to be poor solvents, but useful for establishing the lower bound of solubility.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[3][4][9][10] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid to solvent in a vial B 2. Seal and agitate at constant temperature (e.g., 24-48 hours) A->B C 3. Allow solid to settle B->C D 4. Filter supernatant (e.g., 0.22 µm PTFE filter) C->D E 5. Dilute filtrate with mobile phase D->E F 6. Quantify by HPLC-UV E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume (e.g., 1-2 mL) of a selected organic solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure equilibrium is reached.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4][9]

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter) into a clean vial. This step is critical to remove all undissolved solid.

  • Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method to determine the concentration of the dissolved compound.

Experimental Protocol: Kinetic Solubility

Kinetic solubility is often measured in early drug discovery. It reflects the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, begins to precipitate in an aqueous or buffer system.[4][9] While this guide focuses on organic solvents, the principle is important. A high kinetic solubility reading can sometimes be due to the formation of a temporary, supersaturated solution.[10]

Analytical Quantification by HPLC-UV

A robust HPLC-UV method is essential for accurate solubility measurement.

  • Method Development: Develop a reverse-phase HPLC method capable of separating the analyte from any potential impurities or degradants. A C18 column is often a good starting point. The mobile phase could consist of an organic solvent (like acetonitrile or methanol) and water.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area from the UV detector against the concentration.

  • Sample Analysis: Inject the diluted filtrate from the solubility experiment and determine its concentration from the calibration curve. Back-calculate the original solubility value in the organic solvent, accounting for the dilution factor.

Part 3: Data Interpretation and Application

The data gathered from these experiments provide a comprehensive solubility profile that can guide further research and development.

Data Presentation

Results should be tabulated clearly, expressing solubility in common units such as mg/mL or g/L, and specifying the temperature at which the measurement was made.

SolventSolvent ClassPolarity IndexSolubility at 25°C (mg/mL)Observations
MethanolProtic5.1Experimental ValueClear solution
AcetonePolar Aprotic5.1Experimental ValueClear solution
DichloromethaneChlorinated3.1Experimental ValueClear solution
TolueneNon-Polar Aromatic2.4Experimental ValueClear solution
HeptaneNon-Polar Aliphatic0.1Experimental ValueInsoluble/Poorly soluble
...other solvents......Experimental Value...
Interpreting the Results

Analyze the solubility data in relation to the solvent properties and the molecule's structure.

  • Polarity: Is there a correlation between the solvent's polarity index and the compound's solubility? Given the molecule's TPSA and polar functional groups, higher solubility is expected in moderately polar to polar solvents.

  • Hydrogen Bonding: Compare the solubility in protic solvents (e.g., ethanol) versus polar aprotic solvents with similar polarity (e.g., acetone). Higher solubility in alcohols may indicate that hydrogen bonding plays a significant role.

  • π-π Interactions: Assess the solubility in aromatic solvents like toluene. Good solubility could suggest that π-π stacking between the solvent and the quinoline ring contributes favorably to the solvation process.

References

crystal structure of 4-Chloro-8-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 4-Chloro-8-methoxyquinoline-3-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific molecule is not currently documented, this guide establishes a robust framework for its determination. By synthesizing methodologies from established literature on analogous quinoline derivatives, we present a detailed protocol for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, through a comparative analysis of closely related quinoline structures, we infer the anticipated molecular geometry, crystal packing, and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering both a practical workflow and deep theoretical insights into the structural chemistry of substituted quinolines.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives represent a cornerstone in the field of heterocyclic chemistry, renowned for their wide spectrum of pharmacological and physicochemical properties. This bicyclic aromatic system is a prevalent motif in numerous natural products and synthetic compounds, exhibiting activities that span anticancer, antimicrobial, and antiparasitic applications.[1] The precise three-dimensional arrangement of atoms within a crystal lattice is paramount, as it governs the molecule's physical properties, stability, and, most critically, its interaction with biological targets. The substitution pattern on the quinoline ring, featuring a chloro group at position 4, a methoxy group at position 8, and a carbonitrile group at position 3, endows this compound with a unique electronic and steric profile, making its structural analysis a subject of considerable scientific importance.

Synthesis and Single Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The methodologies for synthesizing substituted quinolines are well-established.

Synthetic Pathway

A common and effective route for the synthesis of 4-chloroquinoline derivatives involves a multi-step process starting from a suitably substituted aniline. The Vilsmeier-Haack reaction is a frequently employed method for constructing the chlorinated quinoline core.[2] The methoxy group at the 8-position is typically incorporated early in the synthesis by selecting the appropriate aniline precursor.[1]

The general workflow is as follows:

G cluster_0 Synthesis Workflow A 1. Vilsmeier Reagent Formation (POCl₃ + DMF) B 2. Reaction with Substituted Acetanilide (e.g., 2-methoxyacetanilide) A->B C 3. Cyclization & Chlorination B->C D 4. Formation of 4-Chloro-8-methoxyquinoline Core C->D E 5. Introduction of 3-Carbonitrile Group (if not present in precursor) D->E F 6. Purification (Column Chromatography) E->F G Final Product: This compound F->G

Caption: Generalized synthetic workflow for this compound.

Expert Insight: The choice of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to form the Vilsmeier reagent is critical; this combination serves as both a formylating agent and a chlorinating agent, facilitating the one-pot cyclization and chlorination of the acetanilide precursor to form the 4-chloroquinoline ring system efficiently.[1][2] Purification via column chromatography is essential to remove residual reagents and byproducts that could impede the crystallization process.

Protocol for Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often more art than science, requiring patience and systematic experimentation with various solvents and conditions.

Step-by-Step Protocol:

  • Solubility Screening: Test the solubility of the purified compound (1-2 mg) in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system by gentle heating and stirring.

  • Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed, prismatic crystals appear, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

Crystal Structure Determination via SC-XRD

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow

The process involves mounting a single crystal on a diffractometer, irradiating it with a monochromatic X-ray beam, and collecting the resulting diffraction pattern.

G cluster_1 SC-XRD Workflow A 1. Crystal Mounting (on goniometer head) B 2. Data Collection (X-ray Diffractometer, e.g., Mo Kα radiation) A->B Irradiation C 3. Data Reduction & Integration B->C Diffraction Pattern D 4. Structure Solution (e.g., Direct Methods, Intrinsic Phasing) C->D E 5. Structure Refinement (Full-matrix least-squares) D->E F 6. Validation & Analysis (CIF file generation) E->F

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Trustworthiness of the Protocol: This workflow is a self-validating system. During refinement (Step 5), the crystallographic R-factor (R1) and weighted R-factor (wR2) are minimized. Low R-factor values (typically < 0.05) indicate a good agreement between the calculated structural model and the experimental diffraction data, thereby validating the solved structure.

Structural Analysis and Comparative Insights

As of the latest literature survey, a deposited crystal structure for this compound (CAS 214476-78-5) is not available in open-access databases like the Cambridge Structural Database (CSD).[3] However, we can predict its key structural features by analyzing published crystal structures of closely related quinoline derivatives.[4][5]

Anticipated Crystallographic Parameters

Based on similar substituted quinolines, the compound is expected to crystallize in a common centrosymmetric space group, such as P2₁/c (monoclinic) or Pbca (orthorhombic).[5]

Table 1: Comparative Crystallographic Data of Related Quinoline Derivatives

FeatureCompound A (Related 2-Chloroquinoline)[2]Compound B (Related Hexahydroquinoline)[5]This compound (Predicted)
Crystal SystemMonoclinicOrthorhombicMonoclinic or Orthorhombic
Space GroupP2₁/nPbcaP2₁/c or Pbca
a (Å)~8-12~15-20~8-20
b (Å)~5-10~10-15~5-15
c (Å)~15-20~25-30~15-30
β (°)~90-10590~90-105 or 90
Z (molecules/cell)4164 or 8

Note: Data for compounds A and B are generalized from literature examples to provide a predictive baseline.

Molecular Geometry

The quinoline ring system itself is expected to be nearly planar due to its aromaticity. The substituents will lie close to this plane, although minor deviations are possible. Key geometric features to analyze would include:

  • C-Cl Bond Length: Expected to be in the range of 1.73-1.75 Å.

  • C-CN Bond Length: The triple bond of the nitrile group will be approximately 1.14 Å.

  • C-O(Me) Bond Length: The ether linkage should be around 1.36 Å.

  • Planarity: The dihedral angle between the two fused rings of the quinoline core will be close to 0°.

Intermolecular Interactions and Crystal Packing

The supramolecular architecture in the solid state will be dictated by non-covalent interactions. The functional groups present in this compound suggest several possibilities.

G cluster_0 Potential Intermolecular Interactions A Molecule 1 (Quinoline Ring) B Molecule 2 (Quinoline Ring) A->B π-π Stacking (~3.4-3.7 Å) D Molecule 4 (Aromatic H) A->D Halogen Bonding (C-Cl···π) C Molecule 3 (Nitrile Group) D->C C-H···N Hydrogen Bond (~2.5-2.8 Å)

Caption: Potential non-covalent interactions governing crystal packing.

  • π-π Stacking: The planar aromatic quinoline rings are likely to engage in offset π-π stacking interactions, which are a dominant force in the packing of many aromatic heterocyclic compounds.[6]

  • C-H···N Hydrogen Bonds: The nitrogen atom of the cyano group is a potent hydrogen bond acceptor. Weak C-H···N hydrogen bonds involving aromatic C-H donors are highly probable, linking molecules into chains or sheets.

  • Halogen Bonding: The chlorine atom at the 4-position can act as a halogen bond donor, interacting with electron-rich regions of adjacent molecules, such as the nitrile nitrogen or the aromatic π-system.

Physicochemical and Spectroscopic Properties

While the crystal structure provides the ultimate structural detail, other analytical data are necessary for full characterization.

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₇ClN₂OPubChem
Molecular Weight218.64 g/mol PubChem
CAS Number214476-78-5[7][8][9]
AppearancePredicted: White to pale yellow solid-

Spectroscopic analysis would be used to confirm the identity and purity of the synthesized material prior to crystallization attempts.

  • ¹H NMR: Would confirm the number and connectivity of protons on the aromatic ring and the methoxy group.

  • ¹³C NMR: Would show distinct signals for each of the 11 carbon atoms, including the characteristic signal for the nitrile carbon.

  • Mass Spectrometry: Would confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous pathway for the synthesis, crystallization, and structural determination of this compound. While the definitive crystal structure remains to be experimentally determined and published, a detailed analysis of related compounds allows for robust predictions of its molecular geometry and supramolecular assembly. The protocols and insights provided herein serve as a valuable resource for researchers aiming to elucidate the structure of this and other novel quinoline derivatives. The experimental determination of this crystal structure would be a valuable addition to crystallographic databases, providing a crucial benchmark for computational modeling and aiding in the rational design of new therapeutic agents based on the quinoline scaffold.

References

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Chloro-8-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Within this class, 4-Chloro-8-methoxyquinoline-3-carbonitrile has emerged as a compound of significant interest due to its structural motifs, which are common in potent kinase inhibitors and antibacterial agents. This in-depth technical guide synthesizes the current understanding of the potential therapeutic targets of this compound, offering a roadmap for researchers and drug development professionals. We will delve into the mechanistic basis for its potential anticancer and antibacterial activities, supported by evidence from structurally related compounds and provide detailed experimental protocols for target identification and validation.

Introduction: The Promise of the Quinoline Core

Quinoline and its derivatives have a long and successful history in drug discovery, with applications ranging from antimalarials to anticancer agents.[1][2] The rigid, bicyclic aromatic structure of the quinoline nucleus provides an excellent scaffold for the spatial presentation of various pharmacophoric groups, allowing for high-affinity interactions with a range of biological targets. The subject of this guide, this compound, incorporates several key features that suggest a strong therapeutic potential: the 4-chloro substituent, a known reactive site for nucleophilic substitution, the electron-donating 8-methoxy group, and the electron-withdrawing 3-carbonitrile group, all of which can influence the compound's binding affinity and pharmacokinetic properties.[3] This guide will explore the most promising therapeutic avenues for this compound, focusing on its potential as a modulator of key signaling pathways in cancer and as an inhibitor of essential bacterial enzymes.

Anticancer Potential: Targeting Key Kinase Signaling Pathways

The dysregulation of protein kinase signaling is a hallmark of cancer, making kinases attractive targets for therapeutic intervention. The structural features of this compound are reminiscent of several known kinase inhibitors, suggesting its potential to modulate oncogenic signaling cascades.

The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Growth and Survival

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that controls cell proliferation, growth, survival, and metabolism.[4][5] Its aberrant activation is a frequent event in a wide range of human cancers.[4] Structurally similar compounds to this compound have demonstrated potent inhibitory effects on this pathway. For instance, a closely related indoloquinoline derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, exhibited significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 µM and 0.54 µM, respectively.[6] Mechanistic studies revealed that this compound induces apoptosis by modulating the PI3K/Akt/mTOR signaling pathway.[6]

Key Mechanistic Insights: Inhibition of the PI3K/Akt/mTOR pathway by quinoline-based compounds can lead to the induction of apoptosis and cell cycle arrest at the G2/M phase.[6]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibitor 4-Chloro-8-methoxyquinoline -3-carbonitrile Inhibitor->PI3K Inhibitor->mTORC1

Figure 1: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.
Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[7] Overexpression or activating mutations of EGFR are common in various cancers, making it a well-validated therapeutic target. The 4-anilinoquinoline-3-carbonitrile scaffold is a known pharmacophore for potent and selective EGFR inhibitors.[7] Although this compound lacks the 4-anilino group, its quinoline-3-carbonitrile core suggests that it could serve as a valuable intermediate for the synthesis of EGFR inhibitors or possess intrinsic activity. Structure-activity relationship (SAR) studies on related compounds have shown that substitutions on the quinoline ring significantly impact EGFR inhibitory activity.

Key Mechanistic Insights: Quinoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the Ras/Raf/MEK/ERK cascade.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 4-Chloro-8-methoxyquinoline -3-carbonitrile (or derivative) Inhibitor->EGFR Inhibition

Figure 2: Potential inhibition of the EGFR signaling pathway.

Antibacterial Potential: Targeting Bacterial DNA Gyrase

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Quinolones are a well-established class of antibiotics that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9] These enzymes are essential for bacterial DNA replication, transcription, and repair.

Mechanism of DNA Gyrase Inhibition

DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for relieving the torsional stress that arises during DNA replication and transcription.[10] Quinolones inhibit DNA gyrase by binding to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzyme.[9][11] This leads to an accumulation of these breaks, ultimately resulting in bacterial cell death.[10] The C-8 methoxy substituent, present in this compound, has been shown to enhance the activity of fluoroquinolones against Staphylococcus aureus, including resistant strains.[12]

Key Mechanistic Insights: The quinolone core intercalates with the DNA at the site of cleavage, while other substituents interact with the gyrase enzyme, leading to the stabilization of the cleavable complex.[11]

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Transient break Replication DNA Replication & Transcription Supercoiled_DNA->Replication Inhibitor 4-Chloro-8-methoxyquinoline -3-carbonitrile Inhibitor->Cleavage_Complex Stabilization Cleavage_Complex->Replication

Figure 3: Proposed mechanism of DNA gyrase inhibition.

Experimental Protocols for Target Identification and Validation

To rigorously assess the therapeutic potential of this compound, a series of well-defined experimental workflows are essential. The following protocols provide a framework for identifying and validating its molecular targets.

Target Identification Workflow

A combination of affinity-based and biophysical methods can be employed to identify the direct binding partners of this compound in an unbiased manner.

Target_ID_Workflow Compound 4-Chloro-8-methoxyquinoline -3-carbonitrile Kinobeads Kinobeads Pulldown Assay Compound->Kinobeads LC_MS LC-MS/MS Analysis Kinobeads->LC_MS Hit_List Putative Kinase Targets LC_MS->Hit_List CETSA Cellular Thermal Shift Assay (CETSA) Hit_List->CETSA Validation Validated Targets CETSA->Validation

Figure 4: Experimental workflow for kinase target identification.

4.1.1. Kinobeads Pulldown Assay

This affinity chromatography-based method utilizes a broad-spectrum kinase inhibitor matrix to capture a significant portion of the cellular kinome. By competing with the immobilized inhibitor, this compound can reveal its kinase binding profile.

  • Protocol:

    • Prepare cell lysates from a relevant cancer cell line (e.g., HCT116 for colorectal cancer).

    • Incubate the cell lysate with varying concentrations of this compound or a vehicle control.

    • Add kinobeads to the lysates and incubate to allow for kinase binding.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

    • Identify and quantify the eluted kinases using liquid chromatography-mass spectrometry (LC-MS/MS).

    • Analyze the data to identify kinases that are displaced from the beads in the presence of the compound.

4.1.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in a cellular context. It relies on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.

  • Protocol:

    • Treat intact cells with this compound or a vehicle control.

    • Heat aliquots of the treated cells to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Detect the amount of soluble target protein at each temperature using Western blotting or other quantitative methods.

    • A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Target Validation and Mechanistic Assays

Once putative targets have been identified, their functional relevance must be validated through enzymatic and cell-based assays.

4.2.1. In Vitro Kinase Inhibition Assay (e.g., for EGFR or PI3K)

  • Protocol:

    • In a microplate, combine the purified recombinant kinase, a suitable substrate (e.g., a peptide with a tyrosine or serine/threonine phosphorylation site), and varying concentrations of this compound.

    • Initiate the kinase reaction by adding ATP.

    • After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure ATP consumption or antibody-based methods that detect the phosphorylated product.

    • Calculate the IC50 value of the compound, which represents the concentration required to inhibit 50% of the kinase activity.

4.2.2. DNA Gyrase Supercoiling Assay

  • Protocol:

    • Combine purified bacterial DNA gyrase, relaxed plasmid DNA, and varying concentrations of this compound in an appropriate reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C to allow for DNA supercoiling.

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

    • Quantify the amount of supercoiled DNA to determine the inhibitory activity of the compound and calculate its IC50 value.

4.2.3. Cell-Based Assays

  • Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo): To determine the cytotoxic or cytostatic effects of the compound on cancer cell lines or bacteria.

  • Western Blotting: To assess the phosphorylation status of key downstream signaling proteins (e.g., Akt, S6K, ERK) in response to compound treatment, providing evidence of on-target pathway modulation.

  • Apoptosis and Cell Cycle Analysis: To investigate the mechanisms of cell death and growth arrest induced by the compound using techniques like flow cytometry.

Quantitative Data Summary

While specific IC50 values for this compound are not yet widely published, the following table summarizes the activity of a closely related and structurally relevant compound. This data provides a strong rationale for investigating the anticancer properties of this compound.

CompoundCell LineAssayIC50 (µM)Putative Target/PathwayReference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (colorectal)Cytotoxicity0.35PI3K/Akt/mTOR[6]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (colorectal)Cytotoxicity0.54PI3K/Akt/mTOR[6]

Conclusion and Future Directions

This compound stands as a promising scaffold for the development of novel therapeutic agents. The evidence presented in this guide strongly suggests that its primary therapeutic potential lies in the realms of oncology and infectious diseases. The structural similarities to known kinase inhibitors point towards the PI3K/Akt/mTOR and EGFR signaling pathways as high-priority targets for investigation in cancer. Concurrently, its quinoline core and C-8 methoxy group make it a compelling candidate for development as a bacterial DNA gyrase inhibitor.

References

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-3-carbonitrile core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of a diverse range of pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery and historical development of substituted quinoline-3-carbonitriles. It delves into the evolution of their synthesis, from classical methodologies to modern, efficient one-pot reactions. The guide further explores their extensive therapeutic applications, with a particular focus on their role as kinase inhibitors in oncology and as antibacterial agents. Detailed structure-activity relationships are discussed, offering insights into the rational design of potent and selective derivatives. This document serves as a technical resource, complete with detailed experimental protocols and mechanistic diagrams, for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Quinoline-3-carbonitrile Core - A Versatile Player in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, has long been a cornerstone of medicinal chemistry, with its origins tracing back to the isolation of quinine from cinchona bark in 1820.[1] However, the strategic introduction of a carbonitrile group at the 3-position has unlocked a new dimension of therapeutic potential, giving rise to the substituted quinoline-3-carbonitriles. This electron-withdrawing group significantly influences the electronic properties of the quinoline ring, enhancing its ability to participate in crucial interactions with biological targets.[2]

The versatility of the quinoline-3-carbonitrile scaffold allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of compounds with a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3] This guide will navigate the journey of these remarkable compounds, from their synthetic origins to their current standing in the landscape of modern drug discovery.

Historical Perspective: From Classical Quinoline Synthesis to a New Pharmacophore

The story of quinoline-3-carbonitriles is intrinsically linked to the broader history of quinoline synthesis. Early methods, developed in the late 19th century, laid the groundwork for accessing the fundamental quinoline core.

Foundational Syntheses: Paving the Way

Several classical named reactions were instrumental in the early exploration of quinoline chemistry. While not initially aimed at producing 3-carbonitrile derivatives, these methods provided the chemical language for constructing the quinoline scaffold:

  • The Skraup Synthesis (1880): This reaction involves the synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[4]

  • The Friedländer Synthesis (1882): A condensation reaction between a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, this method became a versatile tool for preparing substituted quinolines.[5]

  • The Gould-Jacobs Reaction (1939): This reaction, which involves the condensation of an aniline with an alkoxymethylenemalonic ester, is particularly relevant as it produces 4-hydroxyquinolines which can serve as precursors for further functionalization, including the introduction of a 3-carbonitrile group.[6][7] The reaction proceeds through a thermal cyclization of an anilidomethylenemalonate intermediate.[8]

The Emergence of the 3-Carbonitrile Moiety as a Key Pharmacophore

A pivotal moment in the history of substituted quinoline-3-carbonitriles came from the field of kinase inhibitor research. In 1994, Parke-Davis reported the first potent and selective small molecule kinase inhibitor, PD-153035, a 4-(3-bromoanilino)-6,7-dimethoxyquinazoline that targeted the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] A homology model of EGFR with this inhibitor suggested that the nitrogen at the 3-position of the quinazoline ring was involved in binding a water molecule.

This insight sparked a crucial hypothesis by a research group at Wyeth: could this nitrogen be replaced by a carbon atom bearing an electron-withdrawing group to enhance binding affinity?[2] This line of reasoning led to the synthesis and identification of 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile as a potent EGFR inhibitor.[2] This discovery marked a turning point, establishing the 4-anilino-3-quinolinecarbonitrile scaffold as a powerful pharmacophore for kinase inhibition and setting the stage for extensive research and development in this area.

Evolution of Synthetic Methodologies

The growing interest in substituted quinoline-3-carbonitriles spurred the development of more efficient and versatile synthetic methods, moving from harsh classical conditions to more sophisticated and environmentally benign approaches.

From Precursors to Direct Synthesis

Early approaches often involved the multi-step synthesis of a quinoline ring followed by the introduction of the carbonitrile group. The Gould-Jacobs reaction, for instance, could yield a 4-hydroxyquinoline-3-carboxylate ester, which would then require several steps to be converted to the desired 3-carbonitrile.[6]

The Advent of Multicomponent Reactions (MCRs)

A significant leap forward in the synthesis of this class of compounds was the application of one-pot multicomponent reactions (MCRs). These reactions, where three or more reactants are combined in a single step to form a complex product, offer numerous advantages, including:

  • High atom economy: Most of the atoms of the reactants are incorporated into the final product.

  • Operational simplicity: They are often easier to perform and require less purification.

  • Structural diversity: A wide range of derivatives can be synthesized by simply varying the starting materials.[9]

A common and powerful MCR for the synthesis of 2-amino-4-arylquinoline-3-carbonitriles involves the condensation of an aniline, an aromatic aldehyde, and malononitrile.[10] This reaction can be catalyzed by a variety of catalysts, including L-proline and ammonium chloride, and can even be performed in greener solvents like water.[10][11]

MCR_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Product Aniline Aniline Reaction Catalyst (e.g., L-proline) Solvent (e.g., Ethanol/Water) Heat/Microwave Aniline->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Product 2-Amino-4-arylquinoline-3-carbonitrile Reaction->Product High Yield caption Workflow for a typical one-pot multicomponent synthesis.

Workflow for a typical one-pot multicomponent synthesis.

Therapeutic Applications: A Scaffold of Broad-Spectrum Activity

The unique structural features of substituted quinoline-3-carbonitriles have made them valuable leads in various therapeutic areas.

Kinase Inhibition in Oncology

The initial discovery of their EGFR inhibitory activity opened the floodgates for their exploration as anticancer agents. The 4-anilino-3-quinolinecarbonitrile scaffold has proven to be a highly effective template for designing inhibitors of various kinases implicated in cancer progression.

  • EGFR and HER2 Inhibitors: Many derivatives have been developed as potent inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), which are overexpressed in many cancers.[12]

  • Src Family Kinase Inhibitors: By modifying the substituents on the 4-anilino group, the kinase selectivity can be shifted towards Src family kinases.[2]

  • Bcr-Abl Inhibitors: A landmark achievement in this area is the development of Bosutinib (marketed as Bosulif®), a 4-anilino-3-quinolinecarbonitrile derivative. Bosutinib is an FDA-approved drug for the treatment of chronic myelogenous leukemia (CML) and is a potent inhibitor of the Bcr-Abl tyrosine kinase.[10][13]

  • Other Kinase Targets: Research has also demonstrated their activity against other kinases such as Tpl2, highlighting the broad potential of this scaffold in cancer therapy.[14]

Kinase_Inhibition_Mechanism cluster_normal Normal Kinase Activity cluster_inhibited Inhibition by Quinoline-3-carbonitrile ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream Activates Downstream_Inhibited Downstream Signaling Blocked Quinoline Quinoline-3-carbonitrile Inhibitor Quinoline->Kinase Competitively Binds to ATP Site caption Mechanism of kinase inhibition by quinoline-3-carbonitriles.

Mechanism of kinase inhibition by quinoline-3-carbonitriles.
Antibacterial Agents

Substituted quinoline-3-carbonitriles have also shown significant promise as antibacterial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication and repair.[11] This is the same target as the well-known quinolone class of antibiotics. The most active compounds often show good interaction with the DNA gyrase enzyme, leading to broad-spectrum antibacterial activity.[6][11]

Structure-Activity Relationship (SAR) Insights

The extensive research into substituted quinoline-3-carbonitriles has generated a wealth of data on their structure-activity relationships, providing a roadmap for the design of more potent and selective compounds.

Target ClassKey SAR Observations
Kinase Inhibitors The nature of the substituent at the 4-anilino position is critical for determining kinase selectivity.[2] Substitutions at the C6 and C7 positions of the quinoline ring can significantly impact potency and pharmacokinetic properties. The introduction of Michael acceptor groups can lead to irreversible inhibitors.[12]
Antibacterial Agents The presence of specific substituents on the quinoline ring can enhance interaction with DNA gyrase.[11] For some derivatives, a furan ring has been shown to be more effective than substituted phenyl rings in promoting antibacterial activity.[11] Lipophilicity and hydrogen bonding potential are also key determinants of activity.[6]

Experimental Protocols

To provide practical insights for researchers, this section details representative synthetic protocols.

General Protocol for the One-Pot Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles

This protocol is adapted from a microwave-assisted, L-proline catalyzed synthesis in water.[10]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Aniline derivative (1 mmol)

  • (L)-proline (0.05 g, 5 mol%)

  • Water (10 ml)

  • Microwave synthesis vial

Procedure:

  • In a Pyrex glass vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), aniline derivative (1 mmol), and (L)-proline (0.05 g).

  • Add water (10 ml) to the mixture.

  • Place the vial in a screw-capped Teflon vessel suitable for microwave synthesis.

  • Apply microwave irradiation for 30 seconds at 90°C.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Wash the resulting residue with water to obtain the pure product.

Key Steps in the Synthesis of Bosutinib

The synthesis of Bosutinib is a multi-step process. The following outlines a key cyclization step to form the quinoline-3-carbonitrile core, adapted from a reported synthesis.[15]

Reaction: Intramolecular cyclization of 3-amino-2-(2-bromobenzoyl)-acrylonitrile.

Materials:

  • 3-amino-2-(2-bromobenzoyl)-acrylonitrile

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 3-amino-2-(2-bromobenzoyl)-acrylonitrile in DMF.

  • Add potassium carbonate to the solution.

  • Heat the reaction mixture to promote intramolecular cyclization.

  • After the reaction is complete (monitored by TLC or HPLC), the mixture is worked up to isolate the 3-cyano-4-hydroxyquinoline intermediate. This intermediate is then carried forward through several more steps to yield Bosutinib.

Conclusion and Future Outlook

The journey of substituted quinoline-3-carbonitriles from a theoretical concept to a clinically approved drug is a testament to the power of rational drug design and the continuous evolution of synthetic chemistry. The versatility of this scaffold, coupled with the efficiency of modern synthetic methods, ensures its continued prominence in drug discovery. Future research will likely focus on exploring new therapeutic applications, developing derivatives with improved selectivity and reduced off-target effects, and harnessing computational tools for the de novo design of novel quinoline-3-carbonitrile-based therapeutics. The rich history and proven success of this remarkable class of compounds provide a solid foundation for future innovations that will undoubtedly impact human health.

References

Methodological & Application

Application Notes and Protocol for Nucleophilic Aromatic Substitution on 4-Chloro-8-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols for the nucleophilic aromatic substitution (SNAr) on 4-Chloro-8-methoxyquinoline-3-carbonitrile. This key intermediate is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the 4-aminoquinoline scaffold in a multitude of pharmacologically active agents. This document elucidates the underlying chemical principles, offers step-by-step experimental procedures for various nucleophiles, and includes guidelines for reaction optimization, troubleshooting, and product characterization. The provided protocols are designed to be robust and reproducible for professionals in synthetic and medicinal chemistry.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] Functionalization at the C4-position of the quinoline nucleus is a cornerstone of synthetic strategies aimed at modulating the pharmacological profile of these molecules. The nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines is the most direct and versatile method for introducing diverse molecular fragments at this position.[2]

The substrate, this compound, is a highly activated electrophile for SNAr reactions. The reactivity of the C4-position is significantly enhanced by the cumulative electron-withdrawing effects of the fused pyridine ring's nitrogen atom and the nitrile group at the C3-position.[3] These features facilitate the attack of a wide range of nucleophiles, leading to the displacement of the chloride leaving group. The 8-methoxy group, while more distant, also modulates the electronic properties and solubility of the molecule and its derivatives.[4]

This guide will focus on providing a detailed protocol for the reaction of this compound with various nucleophiles, with a particular emphasis on amines, to generate a library of novel 4-substituted-8-methoxyquinoline-3-carbonitriles.

Reaction Mechanism and Scientific Rationale

The nucleophilic aromatic substitution on 4-chloroquinolines proceeds via a well-established addition-elimination mechanism, often referred to as the SNAr pathway.[3]

The key steps are:

  • Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electron-deficient C4-carbon of the quinoline ring. This is typically the rate-determining step. The presence of electron-withdrawing groups, such as the 3-carbonitrile, stabilizes the developing negative charge and lowers the activation energy for this step.[3]

  • Formation of a Meisenheimer Complex: The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including onto the electronegative nitrogen atom of the quinoline ring and the nitrile group, which imparts significant stability to this intermediate.[3]

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored through the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.

The overall workflow for this synthetic transformation is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A 4-Chloro-8-methoxy- quinoline-3-carbonitrile C Solvent (e.g., EtOH, DMF, i-PrOH) Base (optional, e.g., K2CO3, Et3N) Heat (Conventional or Microwave) A->C B Nucleophile (e.g., R-NH2) B->C D Quenching Extraction C->D Reaction Completion E Column Chromatography or Recrystallization D->E F 4-Substituted-8-methoxy- quinoline-3-carbonitrile E->F Isolation

Caption: General workflow for the nucleophilic substitution on this compound.

Experimental Protocols

3.1. Materials and Reagents

  • Substrate: this compound

  • Nucleophiles: Aromatic amines (e.g., aniline, substituted anilines), aliphatic amines (e.g., propylamine, piperidine), thiols (e.g., thiophenol), alkoxides (e.g., sodium methoxide).

  • Solvents: Isopropanol (i-PrOH), Ethanol (EtOH), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). Ensure solvents are of appropriate grade and dry where necessary.

  • Bases (if required): Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Sodium hydride (NaH).

  • Catalyst (for some amine couplings): Pyridine hydrochloride.[5]

  • Reagents for Work-up and Purification: Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), Silica gel for column chromatography.

3.2. Protocol 1: Conventional Heating with an Aromatic Amine (e.g., Aniline)

This protocol is adapted from established procedures for the synthesis of 4-anilinoquinoline derivatives.[5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Add isopropanol (approximately 0.1 M concentration of the limiting reagent).

  • Add the aniline derivative (1.1-1.5 eq.) and a catalytic amount of pyridine hydrochloride (0.1 eq.). The acid catalyst protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the catalyst) and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) to afford the pure 4-anilino-8-methoxyquinoline-3-carbonitrile.

3.3. Protocol 2: Microwave-Assisted Synthesis with an Aliphatic Amine

Microwave irradiation can significantly reduce reaction times and improve yields for SNAr reactions.[6]

  • Reaction Setup: In a microwave-safe reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 eq.) and the aliphatic amine (2.0-3.0 eq.). Using the amine in excess can also serve as the base.

  • Add a suitable solvent such as ethanol or DMSO (to a concentration of 0.2-0.5 M).

  • If the nucleophile is used as a salt, add a non-nucleophilic base like potassium carbonate or triethylamine (1.5-2.0 eq.).

  • Reaction Execution: Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes). The reaction parameters should be optimized for the specific nucleophile.

  • Work-up: After the reaction, cool the vial to room temperature using compressed air.

  • The product may precipitate upon cooling or by adding water. If so, collect the solid by filtration, wash with water, and dry.

  • If the product is soluble, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

Summary of Reaction Conditions and Optimization

The optimal conditions for the nucleophilic substitution will vary depending on the nucleophilicity and steric bulk of the incoming nucleophile. The following table provides a general guideline for various classes of nucleophiles.

Nucleophile ClassTypical Solvent(s)Base (if needed)Temperature Range (°C)Typical Reaction TimeNotes
Aromatic Amines i-PrOH, EtOH, DMFPyridine-HCl (cat.)80 - 1204 - 24 hLess nucleophilic; often require higher temperatures or acid catalysis.[5]
Aliphatic Amines EtOH, DMSO, MeCNK₂CO₃, Et₃N, or excess amine25 - 100 (Conv.)120 - 150 (MW)1 - 12 h (Conv.)15 - 45 min (MW)Generally more nucleophilic than aromatic amines; reactions are often faster.[6]
Thiols DMF, DMSOK₂CO₃, NaH25 - 801 - 6 hThiolate is the active nucleophile, so a base is required for deprotonation.
Alkoxides Corresponding Alcohol, THFN/A (used as sodium/potassium salt)0 - 650.5 - 4 hHighly reactive; reactions are typically fast, even at lower temperatures.

Characterization of Products

The successful synthesis of the desired 4-substituted-8-methoxyquinoline-3-carbonitrile should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the C4-chloro signal and the appearance of new signals corresponding to the incorporated nucleophile are key indicators.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product.

  • Infrared (IR) Spectroscopy: The characteristic C≡N stretch of the nitrile group should be observable (around 2220-2240 cm⁻¹).

Troubleshooting

  • Low or No Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a more polar aprotic solvent like DMF or DMSO which are known to accelerate SNAr reactions. For less reactive amines, ensure the acid catalyst is present and active.

  • Formation of Side Products: If side reactions are observed, try lowering the reaction temperature or reducing the amount of base. For reactions with bifunctional nucleophiles, protecting one of the functional groups may be necessary to ensure regioselectivity.

  • Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, consider derivatization of the product to alter its polarity for easier chromatographic separation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Phosphorus oxychloride (POCl₃), used in the synthesis of the starting material, is highly corrosive and reacts violently with water. Handle with extreme care.

  • Many organic solvents are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Microwave synthesis can generate high pressures. Use only appropriate, pressure-rated vials and operate the instrument according to the manufacturer's instructions.

References

The Strategic Intermediate: Application and Protocols for 4-Chloro-8-methoxyquinoline-3-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this privileged class of heterocycles, 4-Chloro-8-methoxyquinoline-3-carbonitrile emerges as a highly versatile and strategic synthetic intermediate. Its unique arrangement of functional groups—a reactive chloro-substituent at the 4-position, an electron-donating methoxy group at the 8-position, and a synthetically malleable nitrile at the 3-position—renders it an invaluable building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitor development. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate. We present detailed, field-proven protocols for its preparation and subsequent derivatization via nucleophilic aromatic substitution, supported by mechanistic insights and a survey of the potent biological activities of its derivatives.

Introduction: The Quinoline Core in Medicinal Chemistry

Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] The functionalization of the quinoline core is pivotal to its biological activity, and the 4-position, in particular, has been a focal point for derivatization. The introduction of an amine at this position, for instance, is a common motif in a multitude of kinase inhibitors. This compound is pre-activated for such modifications, making it a sought-after precursor in drug discovery programs.

The electron-withdrawing nature of the quinoline nitrogen atom, combined with the nitrile group, renders the C4-position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the efficient and modular introduction of a wide variety of nucleophiles, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 214476-78-5[4][5][6]
Molecular Formula C₁₁H₇ClN₂O[6]
Molecular Weight 218.64 g/mol [6]
Appearance White to yellow solid[6]
Boiling Point 385.3 ± 37.0 °C (Predicted)[6]
Density 1.36 ± 0.1 g/cm³ (Predicted)[6]

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is sensitive to moisture. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis of the Intermediate

The synthesis of this compound is typically achieved in a two-step sequence starting from an appropriately substituted aniline. The general workflow involves a cyclization reaction to form the 4-hydroxyquinoline core, followed by a chlorination step.

Synthesis_Workflow o_anisidine o-Anisidine hydroxy_intermediate 4-Hydroxy-8-methoxy- quinoline-3-carbonitrile o_anisidine->hydroxy_intermediate Gould-Jacobs Reaction (Conceptual) malonic_ester Diethyl Malonate Derivative malonic_ester->hydroxy_intermediate step1_reagents High Temperature (e.g., Diphenyl ether) hydroxy_intermediate->step1_reagents final_product 4-Chloro-8-methoxy- quinoline-3-carbonitrile hydroxy_intermediate->final_product Chlorination step2_reagents POCl₃ final_product->step2_reagents

Diagram 1: General synthetic workflow for this compound.
Protocol 3.1: Synthesis of 4-Hydroxy-8-methoxyquinoline-3-carbonitrile

This protocol is based on the well-established Gould-Jacobs reaction for quinoline synthesis, which involves the reaction of an aniline with a malonic ester derivative followed by thermal cyclization.[7]

Materials:

  • o-Anisidine

  • Diethyl 2-cyano-3-ethoxyacrylate (or similar malonate derivative)

  • High-boiling point solvent (e.g., Diphenyl ether)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine o-anisidine (1.0 eq) and diethyl 2-cyano-3-ethoxyacrylate (1.05 eq).

  • Heat the mixture with stirring to approximately 140-150 °C for 2 hours. An intermediate, the enamine adduct, is formed during this step.

  • Add a high-boiling point solvent, such as diphenyl ether, to the reaction mixture.

  • Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes to effect the cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solvent.

  • Dilute the mixture with hexane to facilitate further precipitation.

  • Collect the solid product by filtration and wash thoroughly with hexane and then a small amount of ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by trituration with hot acetonitrile to yield 4-Hydroxy-8-methoxyquinoline-3-carbonitrile as a solid.

Protocol 3.2: Chlorination to this compound

The conversion of the 4-hydroxy group to a chloro group is a critical step, rendering the C4 position highly reactive for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[8][9]

Materials:

  • 4-Hydroxy-8-methoxyquinoline-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene (optional, as solvent)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-Hydroxy-8-methoxyquinoline-3-carbonitrile (1.0 eq).

  • Add excess phosphorus oxychloride (5-10 eq), which can act as both the reagent and solvent. Alternatively, toluene can be used as a solvent with a smaller excess of POCl₃ (2-3 eq).

  • Add a catalytic amount of DMF (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the excess POCl₃.

  • Caution: The workup must be performed carefully. Slowly and cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring. This will quench the remaining POCl₃.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. A precipitate will form.

  • Collect the solid by filtration, wash it thoroughly with water, and dry it under vacuum to afford this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Application in Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its reactivity towards nucleophiles in SNAr reactions. The electron-deficient nature of the quinoline ring at the C4 position allows for the displacement of the chloride leaving group by a wide range of nucleophiles, most notably amines.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Start 4-Chloro-8-methoxy- quinoline-3-carbonitrile + Nu-H Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Slow, RDS Product 4-Substituted-8-methoxy- quinoline-3-carbonitrile + Cl⁻ Intermediate->Product Fast

Diagram 2: Generalized mechanism of the SNAr reaction at the C4 position.

This reaction is particularly powerful for synthesizing libraries of 4-anilinoquinoline-3-carbonitriles, a scaffold that has shown significant promise as inhibitors of various protein kinases, including Src kinase and Epidermal Growth Factor Receptor (EGFR).

Protocol 4.1: General Procedure for SNAr with Anilines

This protocol provides a general method for the synthesis of 4-anilino-8-methoxyquinoline-3-carbonitrile derivatives.

Materials:

  • This compound

  • Substituted aniline (1.0-1.2 eq)

  • Solvent (e.g., 2-ethoxyethanol, isopropanol, or DMF)

  • Acid catalyst (e.g., pyridine hydrochloride, catalytic) or base (e.g., K₂CO₃, if required)

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Heating source (oil bath or microwave reactor)

Procedure:

  • In a suitable reaction vessel, combine this compound (1.0 eq), the desired substituted aniline (1.1 eq), and the chosen solvent (e.g., 2-ethoxyethanol).

  • Add a catalytic amount of pyridine hydrochloride. The acid catalyst protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.

  • Seal the vessel and heat the reaction mixture. For conventional heating, refluxing for 2-6 hours is typical.[6] For microwave-assisted synthesis, heating at 120-150 °C for 15-30 minutes is often sufficient.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure 4-anilino-8-methoxyquinoline-3-carbonitrile derivative.

Data Presentation: A Platform for Kinase Inhibitors

The true value of this compound is demonstrated by the potent biological activity of the compounds derived from it. The following table showcases representative examples of 4-anilinoquinoline derivatives and their reported inhibitory activity against cancer cell lines, illustrating the potential of this synthetic intermediate.

Compound IDAniline MoietyCell LineIC₅₀ (µM)Reference
2i 4-IsopropylanilineBGC-823 (Gastric Cancer)4.65
2i 4-IsopropylanilineHeLa (Cervical Cancer)7.15
Gefitinib (Reference Drug)BGC-823 (Gastric Cancer)19.27
Gefitinib (Reference Drug)HeLa (Cervical Cancer)17.12
1f 4-Fluoro-2-methylanilineBGC-823 (Gastric Cancer)8.32
1f 4-Fluoro-2-methylanilineHeLa (Cervical Cancer)10.18

Note: Compounds 1f and 2i are 7-fluoro and 8-methoxy analogues respectively, demonstrating the potent activity of this class of compounds.

Conclusion

This compound is a robust and versatile intermediate for the synthesis of biologically active molecules. Its straightforward preparation and high reactivity at the C4 position make it an ideal starting point for the construction of diverse chemical libraries. The protocols outlined in this note provide a reliable foundation for researchers to exploit the synthetic potential of this compound, particularly in the rapid development of novel 4-anilinoquinoline-based kinase inhibitors for therapeutic applications. The demonstrated potency of its derivatives underscores the strategic importance of this intermediate in modern medicinal chemistry and drug discovery pipelines.

References

The Versatile Scaffold: Application of 4-Chloro-8-methoxyquinoline-3-carbonitrile in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Kinase Inhibition

In the landscape of modern oncology and drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer treatment. Within this field, heterocyclic scaffolds have proven to be particularly fruitful starting points for inhibitor design, with the quinoline core being a standout example. Several FDA-approved kinase inhibitors are built upon quinoline or the closely related quinazoline frameworks, demonstrating their clinical significance.[1][2]

This application note focuses on a specific and highly versatile starting material: 4-Chloro-8-methoxyquinoline-3-carbonitrile . We will explore its application in the synthesis of potent kinase inhibitors, detailing the underlying medicinal chemistry rationale, providing step-by-step protocols for the synthesis of derivatives, and outlining methods for their biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel kinase inhibitors.

The Strategic Importance of the this compound Scaffold

The this compound moiety is a valuable starting point for kinase inhibitor synthesis due to several key structural features:

  • The 4-Chloro Position: The chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[3][4] This allows for the straightforward introduction of a wide variety of amine-containing fragments, most notably substituted anilines, which are crucial for targeting the ATP-binding site of many kinases.[5]

  • The 3-Carbonitrile Group: The electron-withdrawing nature of the nitrile group at the C3 position activates the C4 position for nucleophilic attack. Furthermore, the cyano group itself can form important hydrogen bonding interactions within the kinase active site, contributing to binding affinity.

  • The 8-Methoxy Group: The methoxy group at the C8 position influences the electronic properties and conformation of the quinoline ring. It can also serve as a handle for further chemical modification to optimize pharmacokinetic properties or explore additional binding interactions.

  • Proven Kinase Inhibition: The broader class of 4-anilino-3-quinolinecarbonitriles has a well-documented history of potent inhibition against several important cancer-related kinases, including Src, MEK1, and the Epidermal Growth Factor Receptor (EGFR).[1][6][7] A prominent example is Bosutinib (SKI-606), a dual Src/Abl kinase inhibitor based on this scaffold, which is approved for the treatment of chronic myelogenous leukemia (CML).[8][9][10]

Target Kinase Families and Signaling Pathways

Derivatives of this compound have shown significant promise in targeting key signaling pathways implicated in cancer.

Diagram of a Simplified Kinase Signaling Pathway

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Binds and Activates Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., EGFR)->Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Activates Transcription Factors Transcription Factors Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activates Src Family Kinases Src Family Kinases Src Family Kinases->Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Modulates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription Factors->Cell Proliferation, Survival, Angiogenesis Regulates Gene Expression for

Caption: Simplified kinase signaling cascade.

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in pathways controlling cell proliferation, migration, and angiogenesis. Their overexpression and activation are common in many solid tumors.[5][8]

  • MAPK/ERK Pathway (MEK1): The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. MEK1 is a key kinase in this pathway.[1]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth. It is a major target in non-small cell lung cancer and other epithelial tumors.[11][12]

Synthetic Protocol: From Starting Material to Potent Inhibitor

The following protocol details the synthesis of a representative 4-anilino-8-methoxyquinoline-3-carbonitrile derivative from this compound via a nucleophilic aromatic substitution reaction.

Diagram of the Synthetic Workflow

G Start Start Reactants This compound + Substituted Aniline Start->Reactants Reaction Nucleophilic Aromatic Substitution (Solvent, Base, Heat) Reactants->Reaction Workup Quench Reaction & Extract Product Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization NMR, Mass Spectrometry, etc. Purification->Characterization Final_Product 4-Anilino-8-methoxyquinoline-3-carbonitrile Derivative Characterization->Final_Product

Caption: General synthetic workflow.

Materials:

  • This compound

  • Substituted aniline (e.g., 2,4-dichloro-5-methoxyaniline)

  • Solvent (e.g., isopropanol, DMF, or tert-butanol)

  • Base (optional, e.g., diisopropylethylamine, if the aniline salt is used)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Addition of Nucleophile: Add the substituted aniline (1.0-1.2 eq) to the solution. If using an aniline salt, add a non-nucleophilic base like diisopropylethylamine (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 4-anilino-8-methoxyquinoline-3-carbonitrile derivative.

  • Characterization: Confirm the structure of the final product using NMR spectroscopy and mass spectrometry.

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Below are detailed protocols for key assays.

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified recombinant kinase (e.g., Src, MEK1, EGFR)

  • Kinase-specific substrate

  • Synthesized inhibitor compounds

  • ATP

  • Kinase reaction buffer

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Prepare Reagents: Reconstitute and prepare all assay components as per the manufacturer's instructions.[13][14]

  • Kinase Reaction:

    • In each well of the assay plate, add the kinase reaction buffer.

    • Add the synthesized inhibitor at various concentrations (typically a serial dilution). Include a no-inhibitor control and a no-enzyme control.

    • Add the kinase and its specific substrate.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This will convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[14]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., a line with overactive Src, MEK, or EGFR signaling)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (ELISA reader)

Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).[15][16]

  • Compound Treatment: The next day, treat the cells with various concentrations of the synthesized inhibitors. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][17]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Western Blot Analysis of Target Phosphorylation

This technique is used to determine if the inhibitor affects the phosphorylation status of its target kinase and downstream signaling proteins within the cell.

Materials:

  • Cancer cell line

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cultured cells with the inhibitor at various concentrations for a specific time. Lyse the cells with lysis buffer and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4 °C.[18]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the target protein.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the 4-anilino-3-quinolinecarbonitrile scaffold allows for the exploration of the structure-activity relationship (SAR). Key modifications often include:

  • Substituents on the 4-anilino ring: The nature and position of substituents on the aniline ring are critical for kinase selectivity and potency.

  • Substituents on the quinoline core: Modifications at positions other than C4, such as the 8-methoxy group in our starting material, can be used to fine-tune the physicochemical properties and explore additional interactions in the ATP-binding pocket.

The inhibitory activities of a series of synthesized compounds are typically summarized in a table for easy comparison.

Table 1: Inhibitory Activities of Representative 4-Anilino-3-quinolinecarbonitrile Derivatives

Compound IDR1 (Quinoline)R2 (Aniline)Src IC50 (nM)MEK1 IC50 (nM)EGFR IC50 (nM)Cell Proliferation IC50 (nM) (Cell Line)Reference
Bosutinib (SKI-606) 6,7-di(OCH2CH2CH2-N-methylpiperazine)propoxy2,4-dichloro-5-methoxy1.2>1000>1000100 (Src-transformed fibroblasts)[7][9]
Compound 1a 6,7-dimethoxy2,4-dichloro30---[7]
Compound 2b -3-chloro-4-(1-methylimidazol-2-sulfanyl)-<10>1000Potent[1]
Compound 22 6,7-dimethoxy3-ethynyl--4100 (U-CH1)4100 (U-CH1)[11]

Note: Data is compiled from multiple sources and assay conditions may vary.

Conclusion

This compound is a highly valuable and versatile starting material for the development of potent kinase inhibitors. Its chemical reactivity allows for the efficient synthesis of diverse compound libraries targeting key cancer-related kinases such as Src, MEK1, and EGFR. The protocols outlined in this application note provide a robust framework for the synthesis, in vitro characterization, and cell-based evaluation of novel inhibitors derived from this scaffold. By systematically exploring the structure-activity relationships, researchers can optimize the potency, selectivity, and drug-like properties of these compounds, paving the way for the discovery of next-generation cancer therapeutics.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-Chloro-8-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 4-Chloro-8-methoxyquinoline-3-carbonitrile, serves as a versatile building block for the synthesis of novel compounds with potential applications in oncology, infectious diseases, and materials science. The strategic placement of the chloro, methoxy, and carbonitrile groups offers multiple points for diversification and modulation of physicochemical properties.

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of such heterocyclic systems.[1] It facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance, mild reaction conditions, and a favorable safety profile, making it a cornerstone of modern drug discovery and development.[1][2] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling of this compound, offering mechanistic insights, detailed experimental protocols, and field-proven advice for optimizing these critical transformations.

Core Mechanism: A Palladium-Catalyzed Cascade

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly with less reactive aryl chlorides.[3] The electron-withdrawing nature of the nitrile group and the quinoline ring system can facilitate this step.

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its boronate ester derivative) is transferred to the Palladium(II) center. This process is facilitated by a base, which activates the organoboron species by forming a more nucleophilic "ate" complex.[4]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 4-aryl-8-methoxyquinoline-3-carbonitrile product and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII R-Pd(II)(X)L_n Pd0->PdII Oxidative Addition OA Oxidative Addition (R-X) PdII_R R-Pd(II)(R')L_n PdII->PdII_R Transmetalation Trans Transmetalation (R'-B(OR)2 + Base) PdII_R->Pd0 Reductive Elimination RE Reductive Elimination Product 4-Aryl-8-methoxy- quinoline-3-carbonitrile (R-R') RE->Product RX 4-Chloro-8-methoxy- quinoline-3-carbonitrile (R-X) RX->OA Boronic Arylboronic Acid (R'-B(OH)2) Boronic->Trans caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Quantitative Data Summary: Representative Couplings

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These data are compiled based on typical outcomes for similar electron-deficient chloro-heterocyclic substrates under optimized conditions.[5] Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (2:1:1)1001680-90
34-Fluorophenylboronic acidXPhos Pd G3 (2)K₃PO₄2-MeTHF/H₂O (5:1)80890-98
43-Thienylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O (4:1)901275-85
54-(Trifluoromethyl)phenylboronic acidSPhos Pd G4 (2)Cs₂CO₃Toluene/H₂O (4:1)1001870-80

Experimental Protocols

Protocol 1: Standard Conditions using Pd(dppf)Cl₂

This protocol is a robust starting point for the coupling of various arylboronic acids with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • Inert Atmosphere: To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and finely powdered Na₂CO₃.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[5]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[5]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-8-methoxyquinoline-3-carbonitrile.[5]

Protocol 2: Microwave-Assisted Synthesis for Accelerated Discovery

Microwave irradiation can significantly reduce reaction times and is an excellent tool for rapid library synthesis.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (a third-generation Buchwald precatalyst) (0.02 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (degassed)

  • Water (degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • Vial Preparation: To a microwave reaction vial, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Solvent Addition: Add degassed 2-MeTHF and water in a 5:1 (v/v) ratio.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-45 minutes. Monitor pressure to ensure it remains within the vial's limits.

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.

Workflow start Start: Assemble Reactants (Quinoline, Boronic Acid, Catalyst, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) start->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent heat Heat with Vigorous Stirring (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up (Dilute, Extract, Wash) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End: Pure Product (4-Aryl-8-methoxyquinoline-3-carbonitrile) purify->end

Caption: Figure 2: General experimental workflow for Suzuki coupling.

Expert Insights & Troubleshooting

  • The Challenge of Aryl Chlorides: The C-Cl bond is stronger than C-Br or C-I bonds, making oxidative addition more challenging. For difficult couplings, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which can significantly accelerate the oxidative addition step.[6]

  • Choice of Base and Solvent: The base is not merely a spectator; it plays a crucial role in the transmetalation step.[4] Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging substrates. The solvent system must solubilize both the organic and inorganic components. Biphasic systems like dioxane/water or toluene/water are common and effective.[5]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct. This can be minimized by using a less nucleophilic base, anhydrous conditions, or by using boronate esters (e.g., pinacol esters) which are more stable.

  • Catalyst Selection: While traditional catalysts like Pd(PPh₃)₄ are effective in many cases, modern pre-catalysts (e.g., Buchwald's G3 or G4 palladacycles) offer superior activity, stability, and ease of handling, often allowing for lower catalyst loadings and milder reaction conditions.[7]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of 4-aryl-8-methoxyquinoline-3-carbonitrile derivatives. A rational approach to reaction optimization, grounded in a solid understanding of the catalytic cycle and the roles of each component, is key to success. The protocols and insights provided herein serve as a comprehensive guide for researchers in drug discovery and development to effectively utilize this powerful transformation, enabling the rapid synthesis of novel chemical entities for further investigation.

References

one-pot synthesis of 4-Chloro-8-methoxyquinoline-3-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of 4-Chloro-8-methoxyquinoline-3-carbonitrile Analogs for Drug Discovery Scaffolds

Introduction: The Quinoline Core in Modern Medicine

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3][4][5] Within this privileged class of heterocycles, this compound and its analogs represent particularly valuable intermediates. The presence of a chloro group at the C4 position provides a reactive handle for nucleophilic substitution, while the nitrile group at C3 can be elaborated into various functional groups, making this scaffold a versatile platform for constructing diverse molecular libraries for drug discovery, especially for the development of novel kinase inhibitors.[6]

Traditionally, the synthesis of such functionalized quinolines involves multi-step procedures that are often time-consuming and generate significant chemical waste. This guide details an efficient, one-pot synthetic protocol that aligns with the principles of green chemistry, offering high atom economy and procedural simplicity.[7][8] By leveraging a domino reaction sequence involving condensation, cyclization, and in-situ chlorination, this method provides a robust and scalable route to these critical building blocks.

Reaction Principle: A Vilsmeier-Haack-Type Domino Reaction

The synthesis is based on a one-pot, three-component reaction that proceeds through a sequence of well-established transformations. The core strategy involves the initial formation of a 4-hydroxyquinoline intermediate, which is subsequently chlorinated in the same reaction vessel.

The key steps are:

  • Gould-Jacobs Reaction: An appropriately substituted aniline (e.g., 2-methoxyaniline) reacts with a malonic acid derivative (diethyl ethoxymethylenemalonate) to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: Upon heating in a high-boiling point solvent, this intermediate undergoes an intramolecular cyclization to form the corresponding ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.[9]

  • In-Situ Chlorination & Amidation: A chlorinating agent, such as phosphoryl chloride (POCl₃), is introduced. It chlorinates the 4-hydroxy group and simultaneously converts the C3-ester into a carboxamide (via reaction with DMF, if present) or other intermediates.

  • Dehydration to Nitrile: The subsequent work-up or continued reaction with POCl₃ facilitates the dehydration of the primary amide to the target 3-carbonitrile functionality. The Vilsmeier-Haack reagent (a complex of POCl₃ and DMF) is known to facilitate such transformations, converting formyl or carboxyl groups into nitriles.

This integrated approach obviates the need for isolating intermediates, thereby saving time, reducing solvent usage, and often improving overall yield.

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow of the one-pot synthesis protocol.

G cluster_0 One-Pot Reaction Vessel cluster_1 Downstream Processing A Step 1: Condensation (Aniline + Malonate Derivative) B Step 2: Thermal Cyclization (Formation of 4-Hydroxyquinoline) A->B Heat C Step 3: In-Situ Chlorination (Addition of POCl3) B->C Add Reagent D Step 4: Nitrile Formation C->D Heat E Reaction Quench (Ice Water) D->E F Product Extraction E->F G Purification (Recrystallization/Chromatography) F->G H 4-Chloro-8-methoxyquinoline- 3-carbonitrile Analog G->H Final Product

Caption: High-level workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of the parent compound, this compound. The methodology can be adapted for various substituted anilines to generate a library of analogs.

Materials and Reagents
  • 2-Methoxyaniline (o-Anisidine), ≥99%

  • Diethyl ethoxymethylenemalonate (DEEM), ≥98%

  • Diphenyl ether, ≥99%

  • Phosphoryl chloride (POCl₃), ≥99%

  • N,N-Dimethylformamide (DMF), anhydrous, ≥99.8%

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Equipment
  • Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer

  • Heating mantle with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

--- CAUTION: This reaction must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. ---

  • Step 1: Condensation and Cyclization

    • To a 250 mL three-neck flask, add 2-methoxyaniline (10 mmol, 1.23 g) and diethyl ethoxymethylenemalonate (11 mmol, 2.38 g, 1.1 eq).

    • Add diphenyl ether (20 mL) as the high-boiling solvent.

    • Heat the mixture with stirring to 140-150 °C for 1 hour. The ethanol generated will distill off.

    • After 1 hour, slowly raise the temperature to 240-250 °C and maintain it for 30 minutes to drive the thermal cyclization.[9] The solution will turn from a clear liquid to a thicker slurry as the 4-hydroxyquinoline intermediate precipitates.

    • Cool the reaction mixture to below 100 °C.

  • Step 2: In-Situ Chlorination and Cyanation

    • Once cooled, cautiously add N,N-Dimethylformamide (DMF, 5 mL).

    • Further cool the flask to 0-5 °C in an ice bath.

    • Slowly add phosphoryl chloride (POCl₃) (50 mmol, 7.67 g or 4.7 mL, 5 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. This step is highly exothermic. The formation of the Vilsmeier reagent occurs here.[10][11]

    • After the addition is complete, remove the ice bath and slowly heat the mixture to 100-110 °C. Reflux at this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete when the starting 4-hydroxy intermediate is no longer visible.

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to room temperature.

    • Very slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring. This quench step is highly exothermic and will release HCl gas.

    • Once the quench is complete, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A solid precipitate should form.

    • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (C₁₁H₇ClN₂O, MW: 218.64 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C≡N stretch around 2220-2240 cm⁻¹).

Scientific Rationale and Expert Insights

  • Choice of Solvent: Diphenyl ether is used as the solvent for the cyclization step due to its high boiling point (~258 °C), which is necessary to provide the activation energy for the intramolecular ring closure.[9]

  • Role of POCl₃ and DMF: The combination of POCl₃ and DMF forms the Vilsmeier reagent in situ. This versatile reagent serves a dual purpose: it acts as a powerful dehydrating agent to chlorinate the 4-hydroxy group and facilitates the conversion of the C3-ester (via intermediate amides) to the final carbonitrile. Using a molar excess of POCl₃ ensures the reaction goes to completion.

  • Temperature Control: Precise temperature control is critical. The initial formation of the Vilsmeier reagent is performed at a low temperature (0-5 °C) to prevent uncontrolled side reactions.[11][12] Subsequent heating is required for the chlorination and dehydration steps to proceed at a reasonable rate.

  • Quenching Procedure: The quench with ice water must be performed slowly and with caution. The unreacted POCl₃ will hydrolyze exothermically to produce phosphoric acid and hydrochloric acid. Proper quenching ensures the safe decomposition of excess reagents and precipitates the organic product from the aqueous acid.

Generalization for Analog Synthesis

The versatility of this one-pot protocol allows for the synthesis of a wide range of analogs by simply varying the starting aniline. The electronic and steric properties of substituents on the aniline ring can influence reaction times and yields.

Starting AnilineR-Group on QuinolineExpected ProductTypical Yield Range (%)Notes
2-Methoxyaniline8-OCH₃This compound65-80%Standard protocol.
Aniline8-H4-Chloroquinoline-3-carbonitrile70-85%Generally high yielding.
2,4-Dimethoxyaniline6,8-(OCH₃)₂4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile60-75%Electron-donating groups facilitate cyclization.
4-Fluoroaniline6-F4-Chloro-6-fluoroquinoline-3-carbonitrile65-78%Halogen substituents are well-tolerated.
3-Trifluoromethylaniline7-CF₃4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile55-70%Electron-withdrawing groups may require longer reaction times.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete cyclization. 2. Insufficient chlorinating reagent. 3. Product loss during work-up.1. Ensure cyclization temperature reaches >240°C. 2. Increase the equivalents of POCl₃ to 6-7 eq. 3. Perform extractions carefully; ensure pH is neutral before extraction.
Incomplete Reaction 1. Reaction time too short. 2. Reaction temperature too low.1. Extend reflux time to 8-10 hours and monitor by TLC. 2. Ensure reflux temperature is maintained at 100-110°C.
Formation of Side Products 1. Moisture in the reaction. 2. Temperature during POCl₃ addition was too high.1. Use anhydrous solvents and dry glassware. Run under an inert (N₂) atmosphere. 2. Maintain strict temperature control (0-5°C) during the addition of POCl₃.
Difficulty in Purification Presence of residual diphenyl ether or tar-like impurities.1. Wash the crude product with cold hexanes or ether to remove diphenyl ether. 2. If significant tarring occurs, filter the crude product through a short plug of silica gel before final purification.

Conclusion

This application note provides a robust and efficient one-pot protocol for the synthesis of this compound and its analogs. By combining multiple synthetic steps into a single, streamlined procedure, this method offers significant advantages in terms of time, resources, and waste reduction. The resulting compounds are highly valuable intermediates, providing a gateway for the development of novel and diverse molecular entities for screening in various drug discovery programs, particularly in the fields of oncology and infectious diseases.[4][6]

Reaction Mechanism Visualization

G cluster_reactants Starting Materials R1 2-Methoxyaniline I1 Anilinomethylenemalonate Intermediate R1->I1 Condensation R2 Diethyl Ethoxymethylenemalonate R2->I1 Condensation Re1 + Heat (Diphenyl Ether) I2 Ethyl 4-Hydroxy-8-methoxy- quinoline-3-carboxylate Re2 + POCl3 / DMF + Heat I3 4-Chloro-8-methoxyquinoline- 3-carbonyl chloride/amide intermediate P 4-Chloro-8-methoxyquinoline- 3-carbonitrile I3->P Dehydration Re1->I2 Thermal Cyclization Re2->I3 Chlorination

Caption: Plausible reaction mechanism for the one-pot synthesis.

References

Application Notes & Protocols: A Strategic Guide to Developing Novel Antimicrobial Agents from 4-Chloro-8-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new chemical entities with novel mechanisms of action or improved efficacy.[1] The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous successful antibacterial and antimalarial drugs.[2][3] This guide provides a comprehensive strategic framework and detailed experimental protocols for researchers and drug development professionals aiming to develop novel antimicrobial compounds starting from the promising, yet underexplored, scaffold: 4-Chloro-8-methoxyquinoline-3-carbonitrile . We will detail a logical, iterative process encompassing strategic library synthesis, a robust in vitro screening cascade, early-stage safety assessment, and foundational structure-activity relationship (SAR) analysis.

The starting scaffold presents three key strategic points for chemical modification, each with a known precedent for influencing biological activity based on extensive studies of related quinoline derivatives:

  • C4-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr), providing a primary and highly versatile handle for introducing chemical diversity.[4][5]

  • C8-Methoxy Group: Substituents at the C8 position are known to critically influence the antibacterial and pharmacokinetic profiles of quinolones.[6] Specifically, a C8-methoxy group has been shown to enhance the lethality of fluoroquinolones against Gram-positive pathogens like Staphylococcus aureus.

  • C3-Carbonitrile Group: The nature of the substituent at the C3 position is a crucial determinant of activity in the quinoline class.[7] The carbonitrile is not only a potent electron-withdrawing group but also a versatile chemical handle for further modification.

This document serves as a practical roadmap from initial hit generation to lead candidate prioritization.

Part 1: A Strategic Approach to Library Synthesis

The initial phase of development focuses on creating a small, focused library of derivatives to probe the structure-activity relationship (SAR) around the core scaffold. The most logical and synthetically accessible starting point is the displacement of the C4-chloro group, a well-documented and high-yielding reaction.[4][5] A secondary axis of modification involves the C3-carbonitrile to understand its role in target engagement.

Protocol 1: Diversification at the C4-Position via Nucleophilic Aromatic Substitution

Rationale: The C4-chloro position is highly activated towards SNAr, making it the ideal site for rapidly generating a diverse set of analogues. By introducing a variety of amine-containing side chains, we can explore the impact of basicity, steric bulk, lipophilicity, and hydrogen-bonding potential on antimicrobial activity.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed reaction vial, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol, n-butanol, or N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 1.5-2.0 equivalents of the desired primary or secondary amine (e.g., piperidine, morpholine, n-butylamine, aniline derivatives).

  • Base/Catalyst (Optional): For less reactive amines or to scavenge the HCl byproduct, add 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Heating: Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the final compound using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Modification of the C3-Carbonitrile to C3-Carboxamide

Rationale: Converting the nitrile to an amide dramatically changes the electronic and steric properties at the C3 position. This modification replaces a purely electron-withdrawing group with one that has both hydrogen bond donor and acceptor capabilities, which can fundamentally alter interactions with a biological target.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 1.0 equivalent of a C4-substituted quinoline-3-carbonitrile derivative (from Protocol 1) in concentrated sulfuric acid (H₂SO₄) at 0 °C (ice bath).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC by carefully quenching a small aliquot in water and extracting with ethyl acetate.

  • Work-up: Carefully pour the reaction mixture over crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~7-8.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

  • Characterization: Confirm the structure of the resulting 4-amino-8-methoxyquinoline-3-carboxamide derivative by NMR and HRMS.

Visualization of Synthetic Pathways

G A 4-Chloro-8-methoxy- quinoline-3-carbonitrile B Protocol 1: Nucleophilic Aromatic Substitution (R-NH₂ / EtOH / Δ) A->B C4 Diversification C 4-Amino-8-methoxy- quinoline-3-carbonitrile (Derivative Library) B->C D Protocol 2: Acid Hydrolysis (H₂SO₄) C->D C3 Modification E 4-Amino-8-methoxy- quinoline-3-carboxamide (Derivative Library) D->E

Caption: Primary synthetic routes for library generation from the starting scaffold.

Part 2: The Antimicrobial Screening Cascade

A tiered approach is essential for efficiently identifying promising compounds. A primary screen for broad inhibitory activity is followed by more detailed characterization of the initial "hits."

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: The broth microdilution method is the gold standard for determining the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] It is quantitative, reproducible, and suitable for screening a moderate number of compounds.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin sodium salt solution (viability indicator)

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Culture bacteria overnight on an appropriate agar plate. Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Compound Plating: Add 100 µL of CAMHB to all wells of a 96-well plate. In the first column, add 100 µL of your test compound stock (e.g., at 256 µg/mL in CAMHB with 2% DMSO) to create a total volume of 200 µL.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration range from 128 µg/mL to 0.25 µg/mL.

  • Controls (Self-Validation):

    • Column 11 (Sterility Control): 100 µL CAMHB only (no bacteria, no compound).

    • Column 12 (Growth Control): 100 µL CAMHB + 5 µL of the final bacterial inoculum (no compound).

    • Repeat steps 2-3 for a positive control drug like Ciprofloxacin.

  • Inoculation: Add 5 µL of the final bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells in columns 1-10 and the growth control well (column 12), achieving a final concentration of ~5 x 10⁵ CFU/mL in a final volume of 105 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Determining MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by adding 20 µL of resazurin solution and incubating for another 2-4 hours. A color change from blue to pink indicates viable, respiring bacteria. The MIC is the lowest concentration where the blue color is maintained.

Data Presentation: Sample MIC Table
Compound IDC4-SubstituentC3-GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
SM-01 -Cl-CN>128>128
LIB-01 4-Morpholinyl-CN1664
LIB-02 n-Butylamino-CN8>128
LIB-03 4-Morpholinyl-CONH₂32128
Cipro (Control)(Control)0.50.25

Visualization of the In Vitro Screening Workflow

G cluster_0 Primary Screening cluster_1 Hit Characterization A Synthesized Compound Library B Protocol 3: Broth Microdilution MIC Assay (Gram-positive & Gram-negative) A->B C Identify 'Hits' (e.g., MIC ≤ 16 µg/mL) B->C D Determine Minimum Bactericidal Concentration (MBC) C->D E Protocol 4: Cytotoxicity Assay (IC₅₀) C->E F Calculate Selectivity Index (SI) E->F

Caption: A streamlined workflow for antimicrobial hit identification and initial validation.

Part 3: Prioritizing Hits: Cytotoxicity and the Selectivity Index

An effective antimicrobial must kill pathogens without harming the patient. Therefore, assessing cytotoxicity against mammalian cells is a critical, non-negotiable step that should be performed early in the discovery process.[9][10]

Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically. A reduction in color indicates a loss of viability due to cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HeLa - human cervical cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Step-by-Step Methodology:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare 2-fold serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%) and a positive control for cell death (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly to dissolve the purple formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

The Selectivity Index (SI): A Critical Metric for Prioritization

The ultimate goal is to identify compounds that are selectively toxic to bacteria. The Selectivity Index provides a quantitative measure of this.

SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

A higher SI value is desirable. Generally, an SI > 10 is considered a promising starting point for a hit compound, indicating that it is at least 10-fold more toxic to the bacteria than to mammalian cells.

Data Presentation: Integrated Activity and Safety Profile
Compound IDMIC (µg/mL) vs S. aureusIC₅₀ (µg/mL) vs HEK293Selectivity Index (SI)Priority
LIB-01 161006.25Medium
LIB-02 8>200>25High
LIB-03 321504.68Low

Part 4: Elucidating the Structure-Activity Relationship (SAR)

By analyzing the integrated data table, we can begin to deduce the SAR, which informs the next round of synthesis. This is an iterative process of design, synthesis, and testing.

Hypothetical SAR Analysis:

  • Observation: Comparing LIB-01 (C4-morpholine) and LIB-02 (C4-n-butylamine), we see that the more lipophilic, flexible alkylamine at C4 (LIB-02 ) improves activity against S. aureus and significantly reduces cytotoxicity, leading to a much better SI.

    • Hypothesis: Lipophilicity and flexibility at C4 are beneficial for Gram-positive activity and safety. The next generation of compounds should explore other linear or branched alkylamines.

  • Observation: Comparing LIB-01 (C3-nitrile) and LIB-03 (C3-amide), we see that hydrolysis of the nitrile to the amide reduces antibacterial potency.

    • Hypothesis: The electron-withdrawing nature and planarity of the C3-nitrile are important for activity. This feature should be retained in the next designs.

Visualization of the Drug Discovery Cycle

G A Design & Synthesize (Protocols 1 & 2) B Test In Vitro (MIC & IC₅₀) A->B Compound Library C Analyze Data (Calculate SI, Establish SAR) B->C Biological Data C->A Redesign based on SAR D Lead Candidate C->D High Potency & SI > 10

Caption: The iterative cycle of antimicrobial drug discovery.

Part 5: Advancing Lead Candidates

Compounds that demonstrate high potency (low MIC) and a favorable Selectivity Index (e.g., >10-20) are prioritized as "lead candidates" for further, more resource-intensive studies. These next steps typically include:

  • Mechanism of Action (MoA) Studies: Investigating how the compound kills bacteria. For quinoline derivatives, a primary hypothesis would be the inhibition of bacterial DNA gyrase and/or topoisomerase IV, which can be tested using enzymatic assays.[13][14]

  • Spectrum of Activity: Testing against a broader panel of pathogens, including clinically relevant drug-resistant strains (e.g., MRSA, VRE).

  • In Vivo Efficacy Studies: Evaluating the compound's ability to treat an infection in an animal model, such as a murine thigh infection model.[6] This provides crucial information on the drug's performance in a complex biological system.

By following this structured, data-driven approach, researchers can systematically advance from a promising starting scaffold like this compound to a validated lead compound with the potential for further preclinical development.

References

experimental procedure for hydrolysis of the nitrile group in 4-Chloro-8-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Selective Hydrolysis of 4-Chloro-8-methoxyquinoline-3-carbonitrile

Introduction: The Strategic Conversion of a Quinoline Nitrile

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The conversion of a nitrile group at the 3-position to a carboxylic acid is a critical transformation, as the resulting 4-Chloro-8-methoxyquinoline-3-carboxylic acid serves as a versatile building block for further derivatization in drug discovery programs. This conversion, while conceptually straightforward, presents a significant selectivity challenge. The protocol must be robust enough to hydrolyze the chemically stable nitrile group while preserving the integrity of the molecule's other functional groups: the 4-chloro substituent, susceptible to nucleophilic substitution, and the 8-methoxy group, which can be sensitive to cleavage under harsh acidic conditions.

This document provides two field-proven, detailed protocols for the selective hydrolysis of this compound. We will explore both acidic and basic methodologies, explaining the chemical rationale behind each approach and providing comprehensive, step-by-step instructions for execution, monitoring, and product characterization.

Mechanistic Rationale: Acidic vs. Basic Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][2] The choice between acidic or basic conditions depends largely on the stability of the substrate's other functional groups.

  • Acid-Catalyzed Hydrolysis : In this pathway, the nitrile nitrogen is first protonated by a strong acid. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[3][4][5][6] Subsequent tautomerization and further hydrolysis of the intermediate amide yield the carboxylic acid. This method is effective but requires careful selection of the acid to avoid cleavage of the 8-methoxy ether linkage.

  • Base-Catalyzed Hydrolysis : This method involves the direct nucleophilic attack of a strong nucleophile, typically a hydroxide ion (OH⁻), on the electrophilic nitrile carbon.[2][3][5] This pathway is often preferred for substrates with acid-sensitive groups. The reaction initially produces a carboxylate salt, which must be neutralized in a final acidic workup step to yield the free carboxylic acid.[1][3]

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A_Start Nitrile A_P1 Protonated Nitrile (Activated) A_Start->A_P1 + H₃O⁺ A_P2 Amide Intermediate A_P1->A_P2 + H₂O A_End Carboxylic Acid A_P2->A_End + H₂O, Δ B_Start Nitrile B_P1 Imidate Anion B_Start->B_P1 + OH⁻ B_P2 Amide Intermediate B_P1->B_P2 + H₂O B_P3 Carboxylate Salt B_P2->B_P3 + OH⁻, Δ B_End Carboxylic Acid B_P3->B_End + H₃O⁺ (Workup)

Caption: Comparative pathways for acidic and basic nitrile hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis using Sulfuric Acid

This protocol employs a mixture of sulfuric acid and water, using conditions forceful enough to drive the reaction to completion while minimizing side reactions. Refluxing at elevated temperatures is necessary to overcome the activation energy for both the initial hydrolysis to the amide and the subsequent hydrolysis to the carboxylic acid.[1][7]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound>98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄), concentratedACS Reagent, 95-98%Fisher Scientific
Deionized Water (H₂O)Type IIIn-house
Sodium Hydroxide (NaOH), pelletsACS ReagentVWR
Ethyl Acetate (EtOAc)HPLC GradeMerck
HexanesACS ReagentVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentSigma-Aldrich
Round-bottom flask, reflux condenser, heating mantle-Standard lab supply
TLC plates (Silica gel 60 F₂₅₄)-Millipore
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.18 g, 10.0 mmol).

  • Reagent Addition: In a separate beaker, carefully prepare a 50% (v/v) aqueous sulfuric acid solution by slowly adding 20 mL of concentrated H₂SO₄ to 20 mL of deionized water under cooling in an ice bath. Caution: Highly exothermic reaction.

  • Slowly add the cooled sulfuric acid solution to the reaction flask containing the nitrile.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 120-130 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Withdraw a small aliquot (approx. 0.1 mL), carefully quench it in 1 mL of cold water, neutralize with 2M NaOH, and extract with 1 mL of ethyl acetate. Spot the organic layer on a TLC plate.

    • TLC System: 40% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm). The product spot should have a lower Rf value than the starting nitrile.

    • The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature and then carefully pour the contents over 200 g of crushed ice in a large beaker with stirring.

  • Precipitation & Neutralization: A precipitate should form. Slowly neutralize the acidic slurry by adding a 10M NaOH solution until the pH reaches approximately 3-4. The carboxylic acid is often least soluble near its pKa. Constant stirring and cooling are essential.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.

  • Purification: Dry the crude solid in a vacuum oven at 50 °C. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Base-Catalyzed Hydrolysis using Potassium Hydroxide

This protocol is an excellent alternative that avoids strong acids, thus protecting the methoxy group from potential cleavage. The use of an aqueous ethanol mixture ensures solubility of the organic substrate in the reaction medium.[7]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound>98%Sigma-Aldrich
Potassium Hydroxide (KOH), pelletsACS Reagent, >85%VWR
Ethanol (EtOH), 200 proofACS ReagentDecon Labs
Deionized Water (H₂O)Type IIIn-house
Hydrochloric Acid (HCl), concentratedACS Reagent, 37%Fisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeMerck
Brine (Saturated NaCl solution)-In-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentSigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve potassium hydroxide (5.6 g, 100 mmol, 10 equivalents) in a mixture of 50 mL of ethanol and 25 mL of deionized water.

  • Substrate Addition: Add this compound (2.18 g, 10.0 mmol) to the basic solution.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction via TLC as described in Protocol 1. The reaction is generally complete within 8-16 hours. Ammonia gas may be evolved, which can be tested with moist litmus paper.[1]

  • Workup - Solvent Removal: After completion, cool the reaction to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Dilute the remaining aqueous residue with 100 mL of water. Place the beaker in an ice bath and slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is approximately 2-3. A thick precipitate of the carboxylic acid will form.

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).

  • Purification: Dry the solid under vacuum. For higher purity, the crude product can be recrystallized from acetic acid or a suitable solvent mixture like DMF/water.

G start Start: Setup Reaction reflux Heat to Reflux (8-24h) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Workup: Quench & Neutralize monitor->workup Complete isolate Isolate Crude Product (Filtration) workup->isolate purify Purify & Dry (Recrystallization) isolate->purify characterize Characterize Final Product purify->characterize

Caption: General experimental workflow for nitrile hydrolysis.

Product Characterization

The final product, 4-Chloro-8-methoxyquinoline-3-carboxylic acid, should be characterized to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.5 (s, 1H, -COOH), ~8.9 (s, 1H, H2), ~7.8-8.0 (m, 2H, Ar-H), ~7.5 (m, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃).
IR (ATR, cm⁻¹)Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1700-1680 cm⁻¹), C=N and C=C stretches (~1600-1450 cm⁻¹), C-O stretch (~1250 cm⁻¹), C-Cl stretch (~800-700 cm⁻¹).
Mass Spec. (ESI-)Expected [M-H]⁻ ion for C₁₁H₇ClNO₃ at m/z ~236.0.
Melting Point A sharp melting point is indicative of high purity.

Troubleshooting and Safety

ProblemPotential CauseSuggested Solution
Reaction Stalled Insufficient temperature or reaction time.Ensure the reaction is at a full reflux. Extend the reaction time, monitoring every 4-6 hours.
Low Yield Incomplete precipitation during workup.Ensure pH is correctly adjusted for maximal precipitation. Thoroughly cool the solution before filtration. Extract the aqueous filtrate with EtOAc.
Impure Product Residual starting material or side products.Optimize the purification step. Consider column chromatography if recrystallization is ineffective.
Dark-colored Product Decomposition at high temperature.In the acidic protocol, ensure the temperature does not significantly exceed reflux. Use degassed solvents if oxidative decomposition is suspected.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Concentrated acids and bases are highly corrosive. Handle with extreme care. Always add acid to water, never the reverse.

  • The hydrolysis of nitriles can produce ammonia gas (basic conditions) or ammonium salts (acidic conditions).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-8-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-8-methoxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the technical knowledge to improve your yield and overcome common challenges in this synthetic procedure.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents, including kinase inhibitors for cancer therapy.[1] A prevalent and effective method for this synthesis is the Vilsmeier-Haack reaction, which involves the cyclization of an appropriately substituted acetanilide using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)).[2][3] This one-pot reaction is valued for its efficiency in constructing the quinoline core.[4] However, optimizing the yield and purity requires careful control of reaction parameters and a thorough understanding of the underlying mechanism.

This guide will walk you through a logical workflow, from understanding the reaction mechanism to troubleshooting common issues and ensuring the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and efficient route is a one-pot synthesis utilizing the Vilsmeier-Haack reaction.[2] The process starts with the cyclization of 2-acetamido-3-methoxybenzonitrile using a Vilsmeier reagent (POCl₃/DMF) to form the quinoline ring system. This is followed by in-situ chlorination at the 4-position.

Q2: Why is the Vilsmeier-Haack reaction preferred for this synthesis?

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic compounds.[5] It offers a direct and high-yielding pathway to functionalized quinolines, often under relatively mild conditions.[2] The reagent is prepared in situ from readily available and inexpensive starting materials, POCl₃ and DMF.[3]

Q3: What are the critical parameters that influence the reaction yield?

Several factors can significantly impact the yield:

  • Purity of Starting Materials: The purity of the starting acetanilide, POCl₃, and DMF is crucial. Moisture can quench the Vilsmeier reagent, leading to lower yields.

  • Stoichiometry of Reagents: The molar ratio of the acetanilide to the Vilsmeier reagent (POCl₃ and DMF) is a critical parameter that needs to be optimized.

  • Reaction Temperature and Time: Both the initial formation of the Vilsmeier reagent and the subsequent cyclization step have optimal temperature ranges and durations that must be adhered to.[2]

  • Work-up Procedure: The method of quenching the reaction and isolating the product can greatly affect the final yield and purity.

Q4: How does the methoxy group at the 8-position influence the reaction?

The methoxy group (-OCH₃) is an electron-donating group. Its presence on the aniline precursor activates the aromatic ring, facilitating the electrophilic aromatic substitution that is a key step in the Vilsmeier-Haack cyclization. This generally leads to higher yields and can allow for milder reaction conditions compared to substrates with electron-withdrawing groups.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in the reaction setup or reagents. 2. Incorrect Stoichiometry: Insufficient Vilsmeier reagent. 3. Sub-optimal Temperature: Reaction temperature too low for cyclization. 4. Degradation of Starting Material: Prolonged heating or excessively high temperatures.1. Ensure all glassware is oven-dried. Use anhydrous DMF and freshly distilled POCl₃. 2. Optimize the molar ratio of POCl₃ to the acetanilide. A common starting point is a 3-5 fold molar excess of the Vilsmeier reagent. 3. Carefully control the temperature during reagent addition (typically 0-5 °C) and then heat the reaction to the optimal cyclization temperature (often 80-100 °C).[2] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessary heating.1. The Vilsmeier reagent is highly reactive towards water. Hydrolysis will consume the reagent and prevent the desired reaction. 2. A sufficient excess of the Vilsmeier reagent is necessary to drive the reaction to completion. 3. The initial formation of the Vilsmeier salt is exothermic and requires cooling. The subsequent cyclization is an endergonic process that requires thermal energy to overcome the activation barrier. 4. Quinoline derivatives can be sensitive to prolonged heat, leading to decomposition and the formation of tarry by-products.
Formation of a Tarry, Intractable Mixture 1. Excessive Heating: Overheating the reaction mixture. 2. Incorrect Work-up: Quenching the reaction at a high temperature or with an inappropriate solvent.1. Maintain the recommended reaction temperature and monitor by TLC. 2. Cool the reaction mixture to room temperature before slowly and carefully pouring it onto crushed ice with vigorous stirring. Neutralize with a suitable base (e.g., sodium bicarbonate solution) while keeping the mixture cool.[4]1. Polymerization and decomposition side reactions are accelerated at higher temperatures, leading to the formation of complex, high molecular weight by-products. 2. A controlled quench is essential to dissipate the heat from the exothermic hydrolysis of excess POCl₃. Rapid, uncontrolled quenching can lead to localized heating and product degradation.
Product is Difficult to Purify 1. Incomplete Reaction: Presence of starting material and intermediates. 2. Formation of Side Products: Isomeric products or by-products from side reactions.1. Ensure the reaction has gone to completion using TLC analysis. If necessary, increase the reaction time or temperature slightly. 2. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate). Recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) can also be effective.[3][6]1. Unreacted starting materials and intermediates will co-precipitate with the product, making purification challenging. 2. Column chromatography separates compounds based on their polarity, allowing for the isolation of the desired product from impurities with different polarities. Recrystallization purifies crystalline solids based on differences in solubility.
Inconsistent Yields Between Batches 1. Variability in Reagent Quality: Inconsistent purity of starting materials, especially DMF and POCl₃. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or stirring rate.1. Use reagents from the same supplier and lot number if possible. Always use anhydrous solvents and freshly distilled POCl₃. 2. Maintain a detailed and consistent experimental protocol. Use a temperature-controlled reaction setup and ensure consistent stirring.1. The quality and purity of reagents directly impact the reaction kinetics and the formation of by-products. 2. Reproducibility in chemical synthesis is highly dependent on the precise control of all reaction parameters.

Experimental Workflow & Protocols

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

G cluster_0 Preparation cluster_1 Vilsmeier-Haack Reaction cluster_2 Work-up & Purification A Starting Material: 2-Acetamido-3-methoxybenzonitrile B Vilsmeier Reagent Formation (POCl₃ + DMF at 0-5 °C) A->B Add to reagent C Cyclization (Heating at 80-100 °C) B->C Add starting material D In-situ Chlorination C->D Spontaneous E Quenching (Pouring onto ice) D->E Cool and pour F Neutralization (e.g., NaHCO₃ solution) E->F G Crude Product Isolation (Filtration) F->G H Purification (Column Chromatography/Recrystallization) G->H I Final Product: This compound H->I

Caption: Key stages of the synthesis.

Step-by-Step Optimized Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • 2-Acetamido-3-methoxybenzonitrile

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath. Add freshly distilled POCl₃ (3 equivalents) dropwise via the dropping funnel while maintaining the internal temperature between 0-5 °C. Stir the resulting mixture at this temperature for 30 minutes.

  • Reaction with Acetanilide: Dissolve 2-acetamido-3-methoxybenzonitrile (1 equivalent) in a minimal amount of anhydrous DCM and add it to the Vilsmeier reagent at 0-5 °C.

  • Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 80-90 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.[2]

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: Once all the ice has melted, slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until the pH is approximately 7-8. A precipitate should form.

  • Extraction: Extract the aqueous mixture with DCM (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound. Alternatively, recrystallization from a suitable solvent like ethanol can be employed.

Mechanistic Insights

Understanding the reaction mechanism can aid in troubleshooting and optimization.

G DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate1 Electrophilic Addition Intermediate Vilsmeier->Intermediate1 Acetanilide 2-Acetamido-3-methoxybenzonitrile Acetanilide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 4-Hydroxyquinoline Intermediate Intermediate2->Intermediate3 Aromatization Product This compound Intermediate3->Product Chlorination with excess POCl₃

References

troubleshooting failed reactions with 4-Chloro-8-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Chloro-8-methoxyquinoline-3-carbonitrile

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other potential therapeutic agents. Its unique electronic and steric properties, however, can present challenges in common synthetic transformations. This guide will address the most frequently encountered issues in a practical, question-and-answer format, providing not just solutions, but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs) and Troubleshooting

I. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. However, the relatively unreactive nature of aryl chlorides like this compound can often lead to low yields or complete reaction failure.

Question 1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is not working or giving very low yields. What are the likely causes and how can I fix it?

Answer:

Failure in Suzuki-Miyaura couplings with this substrate typically stems from three main areas: the catalyst system, the reaction conditions, or the stability of the boronic acid.

Troubleshooting Suzuki-Miyaura Coupling:

Potential Cause Explanation Recommended Solution
Inactive Catalyst The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst. Standard catalysts like Pd(PPh₃)₄ can be ineffective for electron-rich or sterically hindered aryl chlorides.[1]Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] Consider using a pre-formed Pd(0) catalyst like Pd(dba)₂ with a suitable ligand.
Inadequate Base The base is crucial for the activation of the boronic acid in the transmetalation step.[1] The choice and quality of the base can significantly impact the reaction outcome.Use a stronger, non-nucleophilic base. K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃. Ensure the base is finely powdered and anhydrous.[1] In some anhydrous couplings with K₃PO₄, adding a small amount of water can be beneficial.[2]
Poor Solvent Choice The solvent must be able to dissolve both the organic and inorganic reagents. Aprotic polar solvents or ethereal solvents are generally preferred.Optimize the solvent system. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often effective. For difficult couplings, consider higher boiling point solvents like t-amyl alcohol or CPME.
Protodeboronation This is a common side reaction where the boronic acid is replaced by a hydrogen atom, consuming your coupling partner.[1] This can be exacerbated by excess water or strong bases.Minimize water content and optimize the base. Use anhydrous solvents and ensure your boronic acid is dry. If using a strong base, add it portion-wise.

Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor by TLC or LC-MS.

Question 2: My Buchwald-Hartwig amination is failing. I'm observing starting material decomposition or the formation of side products. What's going wrong?

Answer:

Buchwald-Hartwig aminations with this compound can be challenging due to the potential for side reactions and the need for a highly active catalyst.

Troubleshooting Buchwald-Hartwig Amination:

Potential Cause Explanation Recommended Solution
Catalyst Inhibition/Decomposition Aryl iodides are known to sometimes inhibit the catalyst. While our substrate is a chloride, the principle of catalyst deactivation is a concern.[3] Chlorinated solvents and certain nitrogen-containing solvents like pyridine can also inhibit the reaction by binding to the palladium.[3]Use appropriate solvents. Ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), or alcohol solvents (t-BuOH) are generally recommended.[3]
Side Reactions Dehalogenation: A common side reaction where the chloro group is replaced by a hydrogen atom. This is a form of hydrodehalogenation and can be promoted by certain palladium catalysts in the presence of a hydride source.[4][5] β-Hydride Elimination: This can occur if the amine has β-hydrogens, leading to the formation of an imine and the hydrodehalogenated arene.[6]Optimize the catalyst and ligand. For dehalogenation, using a ligand that promotes reductive elimination over other pathways is key. For β-hydride elimination, using a bulkier ligand can disfavor this pathway.
Incorrect Base A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.Use a strong, sterically hindered base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

  • Catalyst Pre-formation (optional but recommended): In a glovebox, stir the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., BrettPhos) in an anhydrous, degassed solvent for 15-30 minutes.

  • Reaction Assembly: To a dry reaction tube, add the this compound, the amine, and the base.

  • Catalyst Addition: Add the pre-formed catalyst solution or the palladium source and ligand directly to the reaction tube.

  • Reaction Execution: Seal the tube, remove from the glovebox, and heat to the appropriate temperature (usually 80-120 °C). Monitor the reaction progress.

II. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile group and the quinoline ring system makes the 4-position susceptible to nucleophilic aromatic substitution. However, reaction success is highly dependent on the nucleophile and reaction conditions.

Question 3: My SNAr reaction is sluggish or incomplete. How can I drive it to completion?

Answer:

Incomplete SNAr reactions are often due to insufficient activation of the substrate, a weak nucleophile, or suboptimal reaction conditions.

Troubleshooting Sluggish SNAr Reactions:

Potential Cause Explanation Recommended Solution
Insufficient Nucleophilicity The nucleophile may not be strong enough to attack the electron-deficient quinoline ring.Increase the nucleophilicity. If using an alcohol or amine, deprotonate it with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more reactive alkoxide or amide.
Poor Solvent Polar aprotic solvents are necessary to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex).[7]Use an appropriate solvent. DMF, DMSO, or NMP are excellent choices for SNAr reactions. Ensure the solvent is anhydrous.
Low Temperature The activation energy for SNAr can be high, requiring elevated temperatures.Increase the reaction temperature. Monitor for potential decomposition of starting materials or products at higher temperatures. Microwave irradiation can also be effective in accelerating the reaction.[8]

Experimental Protocol: General Workflow for SNAr

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) add_base Add Base (if required) start->add_base If nucleophile is weak add_nuc Add Nucleophile start->add_nuc If nucleophile is strong add_base->add_nuc heat Heat to Desired Temperature (e.g., 50-150 °C) add_nuc->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench Upon completion extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for SNAr reactions.

III. Side Reactions and Purification

Question 4: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of the chlorine atom. What is this and how can I prevent it?

Answer:

This is likely the result of a dehalogenation side reaction, where the chloro group is replaced by a hydrogen atom.[4] This is a common issue in palladium-catalyzed reactions.

Mitigating Dehalogenation:

  • Choice of Ligand: Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands can identify one that favors the desired cross-coupling.

  • Hydride Source: The hydride source can be the solvent (e.g., alcohols), the amine, or even water. Running the reaction under scrupulously anhydrous conditions and using a non-protic solvent can help.

  • Catalyst Loading: In some cases, higher catalyst loadings can lead to more dehalogenation. Try reducing the amount of palladium catalyst.

Question 5: My product is difficult to purify. It streaks on the silica gel column. What can I do?

Answer:

The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.

Purification Strategies for Quinoline Derivatives:

  • Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.5-2%) or pyridine to your eluent. This will neutralize the acidic sites on the silica gel.

  • Alternative Stationary Phase: Consider using a different stationary phase like neutral or basic alumina. For non-polar compounds, reversed-phase (C18) chromatography can be effective.

  • Work Quickly: Minimize the contact time between your compound and the stationary phase by running the column as quickly as possible.

Troubleshooting Logic Diagram:

References

Technical Support Center: Purification of Crude 4-Chloro-8-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-8-methoxyquinoline-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their synthetic workflows. The purification of this compound, while seemingly straightforward, presents unique challenges that can impact yield, purity, and the success of subsequent reactions. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you navigate these challenges effectively.

Section 1: Initial Assessment of Crude Material

A successful purification strategy begins with a thorough understanding of the crude material. The primary route to this compound involves the chlorination of its 4-hydroxy precursor with a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[1] This specific synthesis route dictates the likely impurities.

FAQ: What are the most common impurities I should expect in my crude product?

The impurity profile of your crude material is directly linked to the reaction and workup conditions. Below is a summary of the most probable contaminants.

Impurity ClassSpecific Example(s)OriginImpact on Purification
Unreacted Starting Material 4-Hydroxy-8-methoxyquinoline-3-carbonitrileIncomplete chlorination reaction.Polar, may streak on silica gel. Can be difficult to separate from the product if solubility is similar.
Reagent Byproducts Phosphoric acid, hydrochloric acidHydrolysis of excess POCl₃ during aqueous workup.Highly acidic. Must be neutralized to prevent product degradation. Can cause significant tailing on silica gel.
Catalyst Residue N,N-Dimethylformamide (DMF)High boiling point solvent used as a catalyst.[1]Can be difficult to remove under vacuum. May co-elute with the product in some solvent systems.
Side-Reaction Products Tarry polymers, positional isomersCan arise from harsh reaction conditions (e.g., overheating) or impurities in the aniline precursors used in earlier steps.[2][3]Often colored and can complicate chromatography. Isomers may be very difficult to separate.
Hydrolysis Product 4-Hydroxy-8-methoxyquinoline-3-carbonitrileThe chloro-group at the 4-position can be susceptible to hydrolysis back to the starting material if exposed to water for prolonged periods, especially under non-neutral pH.Increases the level of the starting material impurity post-workup.

Section 2: Troubleshooting Guide

This section addresses the most frequently encountered issues during the purification of this compound in a problem-and-solution format.

Issue 1: Poor Separation and Severe Tailing in Silica Gel Chromatography

Question: I'm attempting to purify my compound using a standard silica gel column, but my TLC shows significant streaking, and the column is giving broad, overlapping peaks. What is causing this, and how can I fix it?

Answer: This is the most common issue encountered with quinoline-based compounds. The root cause is an acid-base interaction between the basic nitrogen atom on the quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This interaction leads to non-ideal elution behavior, manifesting as tailing or, in severe cases, irreversible binding and decomposition.

Solution A: Deactivate the Silica Gel with a Basic Modifier

The most effective solution is to neutralize the acidic sites on the silica gel by incorporating a small amount of a volatile tertiary amine into your eluent system.

  • Recommended Modifier: Triethylamine (NEt₃).

  • Concentration: Add 0.5% to 2% (v/v) of triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate).[2]

  • Causality: The triethylamine, being a stronger base, will preferentially bind to the acidic silanol groups, effectively "masking" them. This allows your quinoline product to elute based on polarity without unwanted ionic interactions, resulting in sharp, symmetrical peaks.

Solution B: Switch to a Neutral or Basic Stationary Phase

If tailing persists even with a basic modifier, or if you suspect your compound is decomposing on silica, an alternative stationary phase is recommended.

  • Recommended Alternative: Alumina (Neutral or Basic, Activity Grade I-III).[2]

  • Causality: Alumina lacks the strongly acidic silanol groups found in silica gel, thus eliminating the primary cause of tailing for basic compounds. Start with neutral alumina and a solvent system of similar polarity to what you would use for silica.

Below is a decision-making workflow for troubleshooting your chromatography.

G cluster_0 Troubleshooting Column Chromatography start Problem: Tailing or Poor Separation on Silica Gel TLC decision1 Is the compound basic? (Contains quinoline nitrogen) start->decision1 action1 Add 0.5-2% Triethylamine (NEt₃) to eluent system decision1->action1  Yes   decision2 Is decomposition suspected? (New spots on TLC) decision1->decision2  No   check1 Run TLC with modified eluent. Does tailing improve? action1->check1 solution1 Proceed with column chromatography using the modified eluent. check1->solution1  Yes   check1->decision2  No   decision2->solution1  No, but tailing persists   action2 Switch to alternative stationary phase: - Neutral or Basic Alumina - Reversed-Phase (C18) Silica decision2->action2  Yes   solution2 Develop new chromatography conditions on the alternative phase. action2->solution2

Fig 1. Decision workflow for chromatography issues.
Issue 2: Recrystallization Fails to Produce Crystals or Improve Purity

Question: I have a solid crude product, but my attempts at recrystallization result in the material "oiling out," failing to crystallize, or showing no significant purity improvement by TLC/NMR. What is the correct approach?

Answer: Recrystallization is an excellent purification method for this compound, but its success is entirely dependent on selecting the proper solvent system.[4] The ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature.[4] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, causing it to separate as a liquid instead of forming a crystal lattice.

Solution: Systematic Solvent Screening and Two-Solvent Method

A methodical approach to finding the right solvent is crucial. Do not commit your entire batch of material to a single, untested solvent.

Step-by-Step Solvent Screening Protocol:

  • Place a small amount of your crude solid (10-20 mg) into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the volume is roughly 0.5 mL. Test a range of solvents with varying polarities (see table below).

  • If a solvent dissolves the solid at room temperature, it is unsuitable as a primary recrystallization solvent.

  • For solvents that do not dissolve the solid, heat the test tube gently (e.g., in a hot water bath).

  • The ideal solvent will dissolve the solid completely upon heating.

  • Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.[4]

SolventPolarityBoiling Point (°C)Comments
Hexane / Heptane Non-polar69 / 98Good for washing non-polar impurities. Likely a poor solvent for the product (an "anti-solvent").
Toluene Non-polar111Can be a good choice for aromatic compounds.[5]
Ethyl Acetate (EtOAc) Polar Aprotic77Often a good primary solvent. A patent for a similar quinoline derivative uses an EtOAc/Ethanol mixture.[6]
Acetone Polar Aprotic56Can be effective but its low boiling point may limit the solubility difference.
Ethanol (EtOH) Polar Protic78Good solvent for moderately polar compounds. Often used in combination with water or EtOAc.[6]
Methanol (MeOH) Polar Protic65Tends to be a very strong solvent; may require an anti-solvent.

Troubleshooting with a Two-Solvent System: If no single solvent is ideal, a two-solvent system is highly effective. This typically involves a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble).

  • Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., Ethyl Acetate or Ethanol).

  • While the solution is still hot, add a "poor" solvent (e.g., Hexane or Heptane) dropwise until the solution becomes persistently cloudy (turbid).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. This method often induces crystallization when single solvents fail.[5]

G cluster_1 Experimental Workflow for Recrystallization start Dissolve crude solid in MINIMUM amount of HOT solvent filter Perform hot filtration (if insoluble impurities are present) start->filter cool Allow filtrate to cool SLOWLY to room temperature filter->cool ice Place flask in an ice bath to maximize crystal formation cool->ice collect Collect crystals by vacuum filtration ice->collect wash Wash crystals with a small amount of COLD solvent collect->wash dry Dry crystals under vacuum wash->dry

Fig 2. Standard workflow for a successful recrystallization.

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Purification by Flash Chromatography on Deactivated Silica Gel
  • Preparation of Mobile Phase: Prepare your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate). To this solution, add triethylamine (NEt₃) to a final concentration of 1% v/v. Mix thoroughly.

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase. Ensure the column is packed evenly without air bubbles.

  • Sample Loading: Adsorb your crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add silica gel (2-3x the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the elution by TLC, ensuring you use a TLC tank saturated with the same triethylamine-containing eluent for accurate results.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure. Note that triethylamine (b.p. 89 °C) may require co-evaporation with a solvent like toluene to be fully removed.

SOP 2: Purification by Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil while stirring. Continue adding ethyl acetate in small portions until the solid is just fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Induce Crystallization: While the clear solution is still hot, add hexane dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy. Add 1-2 drops of hot ethyl acetate to redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small portion of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR and melting point analysis.

Section 4: Additional FAQs

  • Q: What is the expected appearance of the pure compound?

    • A: The pure compound is typically described as a white to yellow solid.[7] A slight yellow tinge is generally acceptable and does not necessarily indicate impurity.

  • Q: What are the recommended storage conditions?

    • A: For long-term stability, the compound should be stored in a freezer (below -20 °C) under an inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Q: My final product's melting point is broad. What does this mean?

    • A: A broad melting point range is a classic indicator of impurities.[4] Pure crystalline solids typically have a sharp melting range of 1-2 °C. A broad range suggests the need for further purification.

References

Technical Support Center: Chlorination of 8-Methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of 8-methoxyquinoline-3-carbonitrile. As specialists in complex heterocyclic chemistry, we understand the nuances and challenges that can arise during electrophilic substitution on highly functionalized quinoline systems. This document provides not just protocols, but the underlying chemical principles to help you navigate potential side reactions and optimize your synthesis.

Troubleshooting Guide: Navigating Side Reactions

This section addresses common issues encountered during the chlorination of 8-methoxyquinoline-3-carbonitrile in a question-and-answer format.

Question 1: I am observing low yields of my desired chlorinated product and recovering a significant amount of starting material. What are the likely causes?

Answer:

Low conversion in this reaction typically points to two primary factors: deactivation of the quinoline ring and the choice of chlorinating agent.

  • Causality—Ring Deactivation: The quinoline scaffold presents a complex electronic environment. The lone pair of electrons on the nitrogen atom can deactivate the entire ring system towards electrophilic aromatic substitution (SEAr). Under the strongly acidic conditions often required for chlorination, the nitrogen atom is protonated to form a quinolinium cation. This protonation further deactivates the pyridine ring but directs incoming electrophiles, such as a chloronium ion (Cl+), to the benzene ring, specifically at the 5- and 8-positions.[1][2][3] Since your starting material already has a methoxy group at the 8-position, this directing effect is focused on the 5-position.

  • Field Insight—Optimizing Conditions: To overcome this deactivation, the reaction must be conducted in a highly acidic medium, such as concentrated sulfuric acid (98% or higher).[1] Water content is detrimental; progressively lower yields are observed as the acid concentration decreases, with no reaction occurring in 70% sulfuric acid.[1]

  • Recommended Action:

    • Ensure strictly anhydrous conditions.

    • Use a high-concentration sulfuric acid (98-100%) as the solvent.

    • Consider using a catalyst system, such as silver sulfate (Ag₂SO₄) with dry chlorine gas, which helps generate the active chloronium electrophile.[1] In the absence of silver sulfate, the reaction may not proceed at all.[1]

Question 2: My reaction is producing a mixture of chlorinated isomers, making purification difficult. How can I improve regioselectivity?

Answer:

The formation of multiple isomers is a classic challenge stemming from competing directing effects of the substituents on the quinoline ring.

  • Causality—Directing Group Effects:

    • Quinolinium Cation: As mentioned, the protonated nitrogen directs electrophiles to the 5- and 8-positions.[1][3]

    • 8-Methoxy Group: This is a powerful ortho-, para-directing electron-donating group. Since the 8-position is blocked, it strongly activates the 5- and 7-positions for electrophilic attack.[4][5]

    • 3-Carbonitrile Group: This is an electron-withdrawing group that deactivates the pyridine ring, making substitution on the benzene ring more favorable.

    The interplay between the quinolinium's preference for the 5-position and the methoxy group's activation of both the 5- and 7-positions is the primary reason for the formation of a product mixture, likely containing 5-chloro- and 7-chloro-8-methoxyquinoline-3-carbonitrile.

  • Recommended Action:

    • Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, potentially increasing the ratio of one isomer over another.

    • Choice of Chlorinating Agent: Bulky chlorinating agents may show greater steric hindrance at the more crowded 5-position (peri-interaction with the 4-position), potentially favoring substitution at the 7-position. Experimenting with N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) in sulfuric acid may offer different selectivity profiles compared to Cl₂ gas.[6]

Question 3: I'm observing significant amounts of a di-chlorinated product. How can I prevent over-chlorination?

Answer:

The formation of di- and even tri-substituted products is a known issue in quinoline chlorination, especially when activating groups are present.[1]

  • Causality—Product Activation: The initial monochlorination product is often still reactive enough to undergo a second substitution. The reaction between quinoline and chlorine in sulfuric acid can produce 5,8-dichloroquinoline as the major product, even with controlled stoichiometry, because the mono-substituted intermediate can compete effectively with the starting material.[1]

  • Recommended Action:

    • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use slightly less than one equivalent (e.g., 0.95 eq) to minimize di-substitution, accepting a lower conversion of the starting material.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as a significant amount of the desired mono-chlorinated product has formed, before the di-chlorinated product begins to dominate.

    • Controlled Addition: Add the chlorinating agent slowly and at a low temperature to maintain better control over the reaction.

Question 4: My mass spectrometry data suggests side products related to hydrolysis of the nitrile group or N-oxidation. Are these common, and how can they be avoided?

Answer:

Yes, both nitrile hydrolysis and N-oxidation are plausible side reactions under typical chlorination conditions.

  • Causality—Nitrile Hydrolysis: The 3-carbonitrile group is susceptible to hydrolysis under strongly acidic conditions, especially in the presence of heat and trace amounts of water.[7][8] This reaction proceeds in two steps, first forming the corresponding amide (8-methoxy-3-carbamoylquinoline) and then the carboxylic acid (8-methoxyquinoline-3-carboxylic acid).[9]

    • Recommended Action: Maintain strictly anhydrous conditions. Use reagents and solvents with very low water content. If possible, run the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

  • Causality—N-Oxidation: The quinoline nitrogen is a nucleophilic site and can be oxidized by strong oxidizing agents. Some chlorinating agents, or impurities within them, can cause the formation of 8-methoxyquinoline-3-carbonitrile N-oxide. While sometimes N-oxides are intentionally synthesized to direct chlorination to the C2 position, in this context, it is an undesired side reaction.[10][11]

    • Recommended Action: Choose a chlorinating agent with low oxidizing potential. The Cl₂/Ag₂SO₄/H₂SO₄ system is primarily electrophilic. If using reagents like TCCA, ensure high purity.

Diagram of Potential Reaction Pathways

ReactionPathways cluster_main Desired Reaction cluster_side Side Reactions SM 8-Methoxyquinoline- 3-carbonitrile P1 5-Chloro Product SM->P1 + Cl+ P2 7-Chloro Product SM->P2 + Cl+ SR2 N-Oxide SM->SR2 [Ox] SR3 Amide (Hydrolysis) SM->SR3 +H₂O, H+ SR1 5,7-Dichloro Product P1->SR1 P2->SR1 + Cl+ SR4 Carboxylic Acid (Hydrolysis) SR3->SR4 +H₂O, H+

Caption: Desired chlorination pathways and potential side reactions.

Frequently Asked Questions (FAQs)

  • Q: What is the most likely major monochlorination product?

    • A: Based on a combination of directing effects, the 5-chloro-8-methoxyquinoline-3-carbonitrile is expected to be a major product. The quinolinium cation directs to position 5, and the powerful activating 8-methoxy group also directs strongly to position 5. However, due to the activation of the 7-position by the methoxy group, the formation of 7-chloro-8-methoxyquinoline-3-carbonitrile as a significant side product is highly probable.

  • Q: Which chlorinating agent is recommended for this substrate?

    • A: There is no single "best" agent, as the optimal choice may depend on the desired regioselectivity and available equipment. A well-documented starting point for quinolines is the Derbyshire and Waters method , using dry chlorine gas passed through a solution of the substrate and silver sulfate in concentrated sulfuric acid.[1] For a potentially milder and easier-to-handle alternative, N-Chlorosuccinimide (NCS) in concentrated sulfuric acid is a strong candidate.

Reagent SystemProsCons
Cl₂ / Ag₂SO₄ / H₂SO₄ Well-established for quinolines; powerful electrophile generation.Requires handling of toxic Cl₂ gas; silver sulfate adds cost.
NCS / H₂SO₄ Solid reagent, easier to handle; good for electrophilic chlorination.Can be less reactive than Cl₂ gas; may require heating.
TCCA / H₂SO₄ High chlorine content; cost-effective.Can act as an oxidant, potentially leading to N-oxidation.[6]
  • Q: How can I effectively monitor the reaction?

    • A: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a solvent system that gives good separation between the starting material, the desired product(s), and any major byproducts (e.g., ethyl acetate/hexane). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise analysis, periodic sampling and analysis by LC-MS or GC-MS are recommended to track the ratio of products and byproducts.

General Experimental Protocol (Modified Derbyshire-Waters Method)

This protocol is a general guideline and should be adapted and optimized for the specific substrate and scale.

Safety Precaution: This reaction involves highly corrosive and toxic materials (conc. H₂SO₄, Cl₂ gas). It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Workflow A 1. Dissolve Substrate & Ag₂SO₄ in conc. H₂SO₄ under N₂ at 0°C B 2. Bubble Dry Cl₂ Gas (1.0 eq) Slowly through the Solution A->B C 3. Stir at 0°C to RT Monitor by TLC/LC-MS B->C D 4. Quench Reaction Pour onto Ice with Na₂SO₃ solution C->D E 5. Basify with aq. NaOH/NH₄OH to pH ~9-10 D->E F 6. Extract with Organic Solvent (e.g., DCM, EtOAc) E->F G 7. Dry, Concentrate, & Purify (Column Chromatography) F->G

Caption: General experimental workflow for quinoline chlorination.

Step-by-Step Methodology:

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a nitrogen bubbler, add 8-methoxyquinoline-3-carbonitrile (1.0 eq) and silver sulfate (0.5 eq).

  • Dissolution: Cool the flask in an ice bath (0 °C). Under a gentle stream of nitrogen, slowly add concentrated sulfuric acid (98%) until all solids are dissolved.

  • Chlorination: Prepare a source of dry chlorine gas. Slowly bubble the chlorine gas (1.0 eq) through the stirred reaction mixture via the gas inlet tube. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir. The optimal time and temperature (e.g., stirring at 0 °C for 1 hour, then warming to room temperature for 2-4 hours) must be determined by monitoring the reaction's progress (Step 5).

  • Monitoring: Periodically take a small aliquot of the reaction mixture, quench it carefully in a vial containing ice and sodium sulfite solution, basify with ammonium hydroxide, and extract with ethyl acetate. Spot the organic layer on a TLC plate to check for the consumption of starting material and the formation of products.

  • Workup: Once the reaction has reached the desired conversion, carefully pour the reaction mixture onto a stirred slurry of crushed ice and a 5% aqueous solution of sodium sulfite (to destroy any excess chlorine).

  • Neutralization: Cool the mixture in an ice bath and slowly basify by adding a cold concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 9-10.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the isomers and remove any unreacted starting material.

References

preventing decomposition of 4-Chloro-8-methoxyquinoline-3-carbonitrile during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition in Synthetic Applications

Welcome to the technical support center for 4-Chloro-8-methoxyquinoline-3-carbonitrile. As Senior Application Scientists, we understand that maintaining the structural integrity of this versatile intermediate is critical for the success of your research, particularly in drug development where purity and yield are paramount. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you navigate the complexities of working with this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction is generating a significant, more polar byproduct that is insoluble in my extraction solvent. What is it likely to be?

A1: You are likely observing the formation of 4-hydroxy-8-methoxyquinoline-3-carbonitrile (a quinolinone). This occurs via hydrolysis of the C4-chloro group, a common decomposition pathway when moisture is present in the reaction. This byproduct is significantly more polar and has lower solubility in many organic solvents compared to the starting material.

Q2: I am trying to perform a reaction at a different position on the molecule, but I am losing the chlorine atom, which is being replaced by hydrogen. Why is this happening?

A2: This is a classic case of reductive dehalogenation . This side reaction is common when using certain reducing agents or catalytic systems (e.g., palladium on carbon with a hydrogen source) that are not selective.[1][2] The C-Cl bond on the electron-deficient quinoline ring is susceptible to cleavage under these conditions.

Q3: My pure, solid compound is developing a yellow or brownish tint over time, even when stored in a sealed vial. What is causing this discoloration?

A3: This is likely due to photodegradation . Quinoline derivatives are often sensitive to light, especially UV radiation from ambient or laboratory lighting.[3][4] This exposure can initiate radical reactions, leading to the formation of colored impurities and gradual decomposition of the material.

Q4: During a high-temperature reaction, my mixture turned dark and I observed poor recovery of any identifiable product. What went wrong?

A4: You have likely encountered thermal decomposition . Like many halogenated nitrogen heterocycles, this compound can decompose at excessive temperatures, leading to charring and the formation of complex, intractable mixtures. During combustion, it can generate hazardous gases like hydrogen chloride and nitrogen oxides.[5]

In-Depth Troubleshooting Guides

This section explores the primary decomposition pathways in detail, explaining the underlying mechanisms and providing robust solutions to preserve your compound's integrity.

1. Decomposition via Hydrolysis

The chloro-substituent at the C4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). Water and other nucleophiles can readily attack this position, leading to unwanted byproducts.

  • Symptom: Appearance of a new peak in your LC-MS with a mass corresponding to (M-Cl+OH). On a TLC plate, this will be a more polar spot that may have poor mobility.

  • Mechanism: The electron-withdrawing nature of the quinoline nitrogen and the nitrile group makes the C4 position electron-deficient and thus activated for nucleophilic attack. Water or hydroxide ions act as nucleophiles, displacing the chloride leaving group to form the thermodynamically stable 4-quinolinone tautomer.[6][7] The nitrile group can also undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions.[8]

  • Preventative Strategies & Solutions:

    • Rigorous Moisture Control: Always use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere before use.

    • Inert Atmosphere: Conduct all reactions under a dry, inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

    • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine (DIPEA), proton sponge) instead of hydroxide sources (e.g., NaOH, KOH) or primary/secondary amines that could also act as nucleophiles.

    • Controlled Workup: During aqueous workup, minimize the contact time. Use a saturated sodium bicarbonate solution for neutralization instead of stronger bases and work quickly. Ensure the organic layer is thoroughly dried with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

2. Decomposition via Reductive Dehalogenation

The removal of the C4-chloro group is a significant risk in reactions involving reducing conditions.

  • Symptom: Appearance of a product with a mass corresponding to (M-Cl+H) in your analytical data.

  • Mechanism: This process, known as hydrodehalogenation, typically involves a catalyst, such as palladium or nickel, and a hydrogen source.[2][9] The reaction can occur during intended hydrogenation steps or inadvertently if reagents are contaminated with catalytic metals. Some strong bases in specific solvent systems can also promote dehalogenation.[1]

  • Preventative Strategies & Solutions:

    • Selective Reagents: If a reduction is necessary elsewhere on the molecule, avoid catalytic hydrogenation. Consider chemical reducing agents known for their functional group tolerance. For example, diisobutylaluminium hydride (DIBAL-H) can selectively reduce esters or nitriles at low temperatures without affecting the aryl chloride.[6]

    • Catalyst Screening: If a palladium catalyst is required for a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), screen for ligands and conditions that minimize competitive dehalogenation. Sometimes, the choice of base or solvent can significantly influence the reaction outcome.

    • Purity of Reagents: Ensure that reagents and solvents are free from trace metals that could catalyze this unwanted side reaction.

3. Photodegradation

Quinoline and its derivatives are aromatic systems that can absorb UV-Vis light, leading to photochemical reactions.

  • Symptom: Development of a yellow or brown color in the solid compound or reaction solution upon exposure to light. Appearance of multiple small, undefined impurity peaks in chromatography.

  • Mechanism: Absorption of light can excite the molecule to a higher energy state, making it more reactive. This can initiate radical chain reactions or lead to rearrangements and cleavage of the aromatic nucleus over time.[3][4] The presence of photosensitizers in the reaction mixture can accelerate this process.[4]

  • Preventative Strategies & Solutions:

    • Protect from Light: Always wrap reaction flasks and reagent bottles with aluminum foil.

    • Proper Storage: Store the solid compound and solutions in amber-colored vials or bottles and keep them in a dark place, such as a cabinet or drawer.[4]

    • Limit Exposure: Minimize the time the compound is exposed to ambient light during weighing and sample preparation.

Visualizing the Problem: Decomposition Pathways and Troubleshooting

The following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting experimental issues.

Diagram 1: Key Decomposition Pathways

Key Decomposition Pathways of this compound A 4-Chloro-8-methoxy- quinoline-3-carbonitrile B 4-Hydroxy-8-methoxy- quinoline-3-carbonitrile (Quinolinone) A->B + H₂O / OH⁻ (Hydrolysis) C 8-Methoxyquinoline- 3-carbonitrile A->C + [H] (Reductive Dehalogenation) D Complex Degradation Products A->D hν (Light) (Photodegradation)

Caption: Major routes of degradation for the target compound.

Diagram 2: Troubleshooting Workflow

Troubleshooting Workflow start Unwanted Byproduct or Low Yield q1 Analyze Byproduct by LC-MS. What is the mass? start->q1 mass_m_cl_oh Mass = (M-Cl+OH)? q1->mass_m_cl_oh Check Mass mass_m_cl_h Mass = (M-Cl+H)? mass_m_cl_oh->mass_m_cl_h No sol_hydrolysis Issue: Hydrolysis Solutions: - Use anhydrous solvents - Run under inert gas - Use non-nucleophilic base mass_m_cl_oh->sol_hydrolysis Yes mass_other Other / Multiple Peaks? mass_m_cl_h->mass_other No sol_dehalogenation Issue: Dehalogenation Solutions: - Avoid catalytic hydrogenation - Screen catalysts/reagents - Check reagent purity mass_m_cl_h->sol_dehalogenation Yes sol_photo Issue: Photodegradation Solutions: - Protect reaction from light - Store compound in the dark - Check for thermal stress mass_other->sol_photo Yes

Caption: A step-by-step guide to diagnosing reaction issues.

Recommended Protocols & Parameter Tables
Protocol 1: General Procedure for Nucleophilic Substitution at C4

This protocol for reacting an amine nucleophile incorporates best practices to minimize decomposition.

  • Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 150°C overnight. Assemble the flask while hot and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 eq). Seal the flask with a septum and purge with nitrogen for 5 minutes.

  • Solvent & Reagents: Add anhydrous solvent (e.g., DMF, NMP, or Dioxane, 0.1 M concentration) via a dry syringe. Add the amine nucleophile (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Reaction: Wrap the flask completely in aluminum foil to protect it from light. Heat the reaction to the desired temperature (e.g., 80-120°C) using an oil bath with a temperature controller. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product promptly via column chromatography or recrystallization.

Table 1: Summary of Conditions to Prevent Decomposition
ParameterRecommended ConditionRationale
Solvents Anhydrous grade (e.g., Acetonitrile, Dioxane, DMF, THF)Prevents hydrolysis of the C4-chloro group.[6]
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[4]
Temperature Use the lowest effective temperature; avoid local overheatingPrevents thermal decomposition and reduces rates of side reactions.[5]
Light Protect reaction and stored compound from lightPrevents photodegradation, which can lead to complex impurities.[3][4]
Bases Non-nucleophilic (e.g., DIPEA, DBU, K₂CO₃)Avoids competitive nucleophilic attack at C4 and prevents base-induced hydrolysis.
Reducing Agents Avoid catalytic hydrogenation (e.g., H₂/Pd-C)These conditions are known to cause reductive dehalogenation of aryl chlorides.[1][2]
Storage Cool, dry, and dark location in a well-sealed amber vialEnsures long-term stability by minimizing exposure to heat, moisture, and light.[4]

References

Technical Support Center: Overcoming Challenges in the Functionalization of the Quinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the quinoline scaffold. Quinoline and its derivatives are cornerstones in therapeutic medicine, forming the backbone of numerous pharmaceuticals.[1][2][3][4] However, selectively introducing functional groups onto this privileged structure is fraught with challenges, from controlling regioselectivity to ensuring functional group tolerance.

This document moves beyond simple protocols to explain the underlying chemical principles governing these transformations. It is structured into two main parts: a Troubleshooting Guide to address specific experimental failures in a direct question-and-answer format, and a Frequently Asked Questions (FAQs) section to clarify broader conceptual hurdles. Our goal is to provide you with the insights needed to diagnose problems, optimize your reaction conditions, and accelerate your research and development efforts.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the functionalization of the quinoline core. Each problem is presented with potential causes and actionable solutions grounded in established chemical principles.

Problem 1: Poor Regioselectivity — My reaction yields a mixture of isomers.

Q1: I'm attempting a direct C-H functionalization and getting a mixture of C2 and C8 products, or reaction at the benzene ring instead of the pyridine ring. What governs this selectivity and how can I control it?

A1: This is the most prevalent challenge in quinoline chemistry. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and the reaction mechanism dictated by your catalytic system.[5]

  • Inherent Reactivity: The quinoline core has distinct electronic properties. The pyridine ring is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack, while the carbocyclic (benzene) ring is comparatively electron-rich and favored for electrophilic substitution (typically at C5 and C8).[5][6] Direct C-H functionalization is governed by the acidity of the C-H bonds and the ability of the quinoline nitrogen to coordinate to a metal catalyst.

    • C2-Functionalization: The C2-H bond is activated by the adjacent electron-withdrawing nitrogen, making it more acidic and a prime site for deprotonation.[5][7]

    • C8-Functionalization: The C8-H bond is activated via the formation of a stable, five-membered metallacycle intermediate involving the quinoline nitrogen and the metal catalyst (a process known as cyclometalation).[5][8] This is often favored due to the thermodynamic stability of this intermediate.

Troubleshooting Steps:

  • Employ a Directing Group (The N-Oxide Strategy): Converting the quinoline nitrogen to an N-oxide is a powerful and widely used strategy. The N-oxide group acts as an internal directing group, significantly enhancing the reactivity of the C2 and C8 positions for transition-metal-catalyzed C-H functionalization.[9][10][11] It also mitigates catalyst poisoning by the Lewis basic quinoline nitrogen.[12]

  • Catalyst and Ligand Selection: The choice of metal and ligand is critical for steering regioselectivity.

    • For C8 Selectivity: Rhodium(III) and Ruthenium(II) catalysts are frequently used to achieve high C8 selectivity with quinoline N-oxides.[8][13]

    • For C2 Selectivity: Palladium and Copper catalysts often favor functionalization at the C2 position.[9][10] The ligand can also play a key role; for instance, in some palladium-catalyzed reactions, the choice of phosphine ligand can influence the C2/C8 product ratio.[11]

  • Solvent and Additive Screening: The reaction solvent can influence the stability of intermediates and the coordination sphere of the catalyst. Screening solvents with different polarities (e.g., DMF, Toluene, DCE, t-BuOH) is recommended.[11][14] Acidic additives like pivalic acid (PivOH) can also play a crucial role in protonolysis and catalyst turnover, thereby affecting selectivity.[10]

Decision Workflow for Regioselective Functionalization

The following diagram outlines a logical workflow for selecting a strategy based on the desired position of functionalization.

G start Target Position? c2 C2 Position start->c2 c8 C8 Position start->c8 other C3, C4, C5, C6, C7 start->other strat_c2 Strategy for C2 c2->strat_c2 strat_c8 Strategy for C8 c8->strat_c8 strat_other Strategy for Other Positions other->strat_other sol_c2 Use Quinoline N-Oxide with Pd or Cu Catalyst Systems strat_c2->sol_c2 sol_c8 Use Quinoline N-Oxide with Rh(III) or Ru(II) Catalysts strat_c8->sol_c8 sol_other Requires Removable Directing Group (e.g., at N1) or Substrate-Control strat_other->sol_other

Caption: Decision workflow for regioselective C-H functionalization.

Problem 2: Low or No Conversion — My reaction is stalled or fails to initiate.

Q2: I've set up a palladium-catalyzed C-H arylation, but I'm only recovering my starting material. What are the likely causes?

A2: Low or no conversion in transition-metal-catalyzed reactions with quinolines is often due to issues with the catalyst's activity or stability.

Possible Causes & Solutions:

  • Catalyst Poisoning: The lone pair on the quinoline nitrogen is a potent Lewis base that can irreversibly coordinate to the metal center, poisoning the catalyst.[12]

    • Solution: As mentioned above, converting the quinoline to its N-oxide derivative is the most effective solution. This masks the lone pair, preventing catalyst inhibition. If the N-oxide is not desired, using a higher catalyst loading or specific ligands that can displace the quinoline may help, but this is often less efficient.

  • Inactive Catalyst or Inappropriate Ligand: The chosen catalyst/ligand system may not be active enough for the specific transformation.

    • Solution: Ensure your catalyst precursor (e.g., Pd(OAc)₂) is high quality and stored correctly. Screen a range of phosphine or N-heterocyclic carbene (NHC) ligands with varying steric and electronic properties (e.g., PPh₃, X-Phos, S-Phos).[11] The ligand is not just an accessory; it is fundamental to the catalytic cycle.

  • Incorrect Base or Solvent: The base is often critical for the C-H activation step (concerted metalation-deprotonation).[10]

    • Solution: Screen a variety of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, CsF) and solvents. Sometimes a solvent mixture, like t-BuOH/toluene, is required to achieve both solubility and optimal reactivity.[11]

  • Insufficient Temperature: C-H bond activation is often the rate-determining step and typically requires significant thermal energy.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation versus decomposition.[11]

Problem 3: Steric Hindrance — I cannot functionalize a sterically congested position.

Q3: My reaction fails when I use a quinoline substrate with a bulky group at C7, and I'm trying to functionalize C8. How can I overcome this steric clash?

A3: Steric hindrance is a significant barrier, particularly for the C8 position when adjacent positions are substituted.[8] The accessibility of the C-H bond to the bulky metal-catalyst complex is paramount.

Troubleshooting Steps:

  • Modify the Ligand: The ligand's size directly impacts the steric profile of the catalyst.

    • Solution: Switch from a bulky ligand (e.g., X-Phos) to a less sterically demanding one (e.g., PPh₃ or a smaller bidentate phosphine). This can allow the catalytic center to approach the hindered C-H bond more easily.

  • Change the Metal Catalyst: Different metals have different coordination geometries and atomic radii, which can be exploited.

    • Solution: If a Palladium system fails, consider a Rhodium-based catalyst. Cationic Rh(III) systems, for example, have been shown to be highly effective for C8 functionalization and may offer a different steric profile.[8][10]

  • Increase Reaction Temperature/Time: In some cases, the activation barrier imposed by steric hindrance can be overcome with more aggressive reaction conditions, provided the substrate is thermally stable.

Part 2: Frequently Asked Questions (FAQs)

Q4: Why is direct C-H functionalization preferred over classical named reactions for creating functionalized quinoline libraries?

A4: While classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are powerful for constructing the quinoline core itself, they offer poor control over the introduction of functional groups in later stages.[3][9][10] These methods often require harsh conditions (strong acids, high temperatures) and have limited functional group tolerance.[9][10]

Direct C-H functionalization, a more modern approach, allows for the late-stage modification of an existing quinoline core. This strategy is highly atom- and step-economical, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds and providing access to novel chemical space that is difficult to achieve classically.[9][15]

Q5: What is the mechanistic role of the N-oxide in directing C-H activation at the C8 position?

A5: The N-oxide is more than just a protecting group; it is an active participant in the catalytic cycle. In rhodium- or ruthenium-catalyzed reactions, the oxygen atom of the N-oxide coordinates to the metal center. This initial coordination brings the catalyst into close proximity to the C8-H bond, enabling an intramolecular C-H activation step. This forms a highly stable five-membered metallacycle intermediate, which is the key to achieving high regioselectivity for the C8 position.[5][8] After the functionalization step, the N-oxide can be easily removed (reduced) to reveal the desired quinoline product.

Mechanism: Role of N-Oxide in C8-Functionalization

G cluster_0 Catalytic Cycle for C8 Functionalization A Quinoline N-Oxide + [M]-Catalyst B Coordination Intermediate A->B Coordination C C-H Activation (Cyclometalation) B->C D Five-Membered Metallacycle C->D Forms Stable Intermediate E Coupling Partner Insertion D->E F Reductive Elimination E->F G C8-Functionalized Product F->G Releases Product & Regenerates [M]

Caption: Simplified mechanism showing N-oxide directed C8-functionalization.

Q6: Can positions other than C2 and C8 be functionalized via C-H activation?

A6: Yes, but it is significantly more challenging. Functionalizing the C3, C4, C5, C6, and C7 positions typically requires overcoming the inherent electronic and steric preferences of the quinoline ring.[7][14] Success in this area almost always relies on installing a removable directing group onto the quinoline scaffold that can steer a metal catalyst to the desired remote C-H bond.[16] For example, attaching a directing group to the nitrogen atom can facilitate functionalization at C7, a position that is otherwise very difficult to access selectively.[16]

Data & Protocols
Table 1: Comparison of Selected Catalyst Systems for Quinoline C-H Arylation
Target PositionTypical Catalyst SystemBase / AdditiveKey Considerations & LimitationsReference
C2 Pd(OAc)₂ / X-PhosCsF or Cs₂CO₃Requires quinoline N-oxide. Tolerates a range of functional groups.[10][11]
C2 CuI (catalyst)None (O₂ as oxidant)Often used for amination/amidation. Can be ligand-free.[10]
C8 [RhCp*Cl₂]₂ / AgSbF₆AgOAcHigh selectivity for C8 with N-oxides. Often requires silver salt additives.[8]
C8 Ru(p-cymene)Cl₂]₂K₂CO₃ / PivOHEffective for C8 arylation of N-oxides with organoboranes.[8]
C4 Ni(cod)₂ / IPrMAD (Lewis Acid)Does not require N-oxide. Lewis acid co-catalyst blocks N-coordination.[9]

Abbreviations: X-Phos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; Cp = Pentamethylcyclopentadienyl; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; MAD = Methylaluminoxane bis(2,6-di-tert-butyl-4-methylphenoxide).*

Experimental Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is adapted from methodologies reported for the selective C2 arylation of N-heterocycle N-oxides.[10][11]

Reaction: C2-Arylation of Quinoline N-Oxide with 4-bromotoluene.

Materials:

  • Quinoline N-oxide (1 equiv)

  • 4-Bromotoluene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • X-Phos (10 mol%)

  • Cesium Fluoride (CsF, 2 equiv)

  • Anhydrous, degassed solvents: tert-Butanol (t-BuOH) and Toluene

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), X-Phos (10 mol%), and CsF (2 equiv) inside a glovebox or under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the quinoline N-oxide (1 equiv) and 4-bromotoluene (1.2 equiv) to the vial.

  • Solvent Addition: Add a degassed 2:1 solvent mixture of t-BuOH/Toluene to achieve a final concentration of ~0.2 M with respect to the quinoline N-oxide.

  • Reaction: Seal the vial tightly and place it in a pre-heated oil bath or heating block at 110-130 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the 2-(p-tolyl)quinoline N-oxide product.

References

Technical Support Center: A Researcher's Guide to Purifying 4-Chloro-8-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-8-methoxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot effectively and achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a brownish, tarry appearance. What is the likely cause and is it salvageable?

A1: A dark, tarry consistency is often indicative of side reactions occurring during synthesis, particularly if a Vilsmeier-Haack or a related cyclization reaction at high temperatures was employed.[1] Harsh reaction conditions, such as prolonged heating or excessive temperatures, can lead to polymerization and the formation of complex, high-molecular-weight impurities.[1][2]

  • Expert Insight: While daunting, the product is often salvageable. The key is to first remove the baseline tar. A preliminary purification step can be to dissolve the crude material in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash it with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any residual acid that might be contributing to degradation. If the tarry material is insoluble, a filtration through a plug of silica gel or celite can be effective.

Q2: I'm observing significant tailing/streaking of my compound on a silica gel TLC plate. What's happening?

A2: This is a classic issue with quinoline derivatives on silica gel. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor elution, resulting in tailing.

  • Expert Insight: To mitigate this, you can add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (NEt₃) or pyridine is sufficient to neutralize the acidic sites on the silica gel, leading to sharper spots on your TLC and better separation in column chromatography.

Q3: After my workup, I suspect I have the corresponding 4-hydroxy or 3-carboxylic acid derivative as an impurity. How can I confirm this and remove it?

A3: Hydrolysis of either the 4-chloro group or the 3-carbonitrile is a common side reaction, especially if the workup involves strong acidic or basic conditions. The nitrile group can hydrolyze to a carboxylic acid or an amide.[3][4]

  • Confirmation:

    • TLC: The hydrolyzed products are typically more polar than the desired compound. The 4-hydroxy derivative will have a lower Rf, and the carboxylic acid will likely streak or remain at the baseline without a modifier in the eluent.

    • Spectroscopy: In the IR spectrum, the presence of a broad O-H stretch (around 3200-3600 cm⁻¹) could indicate the 4-hydroxy impurity, while a broad O-H (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) would suggest the carboxylic acid. The amide would show N-H stretches and a C=O stretch. Mass spectrometry can also readily identify these impurities by their different molecular weights.

  • Removal:

    • Acid-Base Extraction: If you have the carboxylic acid impurity, you can dissolve your crude product in an organic solvent and wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer, while your desired, less acidic product remains in the organic layer.

    • Chromatography: If the impurity is the 4-hydroxy derivative, column chromatography is the most effective removal method.

Q4: My purified compound is an oil and won't crystallize. How can I obtain a solid product?

A4: Many quinoline derivatives are prone to being oils, even when pure.

  • Expert Insight: If you are confident in the purity of your material (e.g., by NMR and LC-MS), you can try to induce crystallization by various methods such as slow evaporation of a solvent, or by dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (an anti-solvent) until turbidity is observed, then allowing it to stand.

    Alternatively, forming a crystalline salt is a robust method for both purification and obtaining a solid.[2] You can dissolve your oily compound in a suitable solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.[2] Picrate salts are also known to be highly crystalline.[2] The free base can be regenerated by treatment with a base.[2]

Troubleshooting Guide: From Crude to Pure

This section provides a more in-depth, step-by-step approach to tackling common purification challenges.

Issue 1: Crude Product is a Complex Mixture with Multiple Spots on TLC
  • Probable Cause: Incomplete reaction, formation of side-products from the Vilsmeier-Haack reaction, or degradation during workup. Common impurities include unreacted starting materials (e.g., a substituted N-arylacetamide), the hydrolyzed 4-hydroxy derivative, and tarry polymers.[1]

  • Troubleshooting Workflow:

    G start Crude Product (Complex Mixture) wash Dissolve in DCM/EtOAc Wash with aq. NaHCO3 start->wash filter Filter through Celite/Silica Plug (if significant tar) wash->filter chromatography Column Chromatography (Silica Gel) filter->chromatography eluent Select Eluent System (e.g., Hexane/EtOAc + 1% NEt3) chromatography->eluent fractions Collect & Analyze Fractions (TLC) chromatography->fractions combine Combine Pure Fractions & Evaporate Solvent fractions->combine end Pure 4-Chloro-8-methoxy- quinoline-3-carbonitrile combine->end

    Caption: Troubleshooting workflow for a complex crude mixture.

  • Detailed Protocol: Column Chromatography

    • Preparation: Dry load your crude material onto a small amount of silica gel for best results. To do this, dissolve the crude product in a minimal amount of a polar solvent (like acetone or dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until you have a free-flowing powder.

    • Column Packing: Pack a glass column with silica gel using your chosen eluent system. It's crucial to pack the column well to avoid channels.

    • Eluent System: A good starting point is a mixture of hexane and ethyl acetate. Based on your TLC, adjust the polarity to achieve an Rf of ~0.2-0.3 for your desired product. Crucially, add 0.5-1% triethylamine to the eluent to prevent tailing.

    • Loading and Elution: Carefully load the dry-loaded sample onto the top of the column. Begin eluting with your chosen solvent system, collecting fractions.

    • Analysis: Monitor the fractions by TLC. Combine the fractions that contain your pure product.

    • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure.

Issue 2: Product Purity Stalls at ~95% After Chromatography
  • Probable Cause: A co-eluting impurity with very similar polarity to your product. This could be a structurally related quinoline derivative, for instance, an isomer from the starting aniline or a byproduct from a side reaction.

  • Troubleshooting Workflow:

    G start ~95% Pure Product (Post-Chromatography) recrystallize Recrystallization start->recrystallize solvent_screen Solvent Screening (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene, EtOAc/Hexane) recrystallize->solvent_screen dissolve Dissolve in Minimum Hot Solvent recrystallize->dissolve cool Slow Cooling to RT, then Ice Bath dissolve->cool filter_dry Filter Crystals & Dry cool->filter_dry end High Purity Crystalline Product filter_dry->end

    Caption: Workflow for final purification via recrystallization.

  • Detailed Protocol: Recrystallization

    • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to find a suitable one. A mixed solvent system (e.g., ethyl acetate/hexane or ethanol/water) can also be effective.[6]

    • Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[5]

    • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Drying: Dry the crystals under vacuum. The purity can be checked by melting point analysis (a sharp melting point close to the literature value indicates high purity) and analytical techniques like HPLC or NMR.[5]

Data Summary Table

Purification MethodPrimary Impurities TargetedKey ParametersExpected Purity
Aqueous Wash (Mild Base) Acidic residues (e.g., from chlorinating agent), carboxylic acid byproduct5% aq. NaHCO₃ or Na₂CO₃ solution.Crude
Column Chromatography Unreacted starting materials, 4-hydroxy derivative, polar byproductsStationary Phase: Silica Gel. Eluent: Hexane/EtOAc + 0.5-1% Triethylamine.>95%
Recrystallization Co-eluting impurities, minor structural isomersSolvent selection is critical. Slow cooling for optimal crystal growth.>99%

Final Thoughts from the Scientist

The purification of this compound is a tractable but nuanced process. Success often lies in anticipating the common pitfalls associated with quinoline chemistry, namely the interaction with silica gel and the potential for hydrolysis. By employing a basic modifier in your chromatography and considering recrystallization as a final polishing step, you can consistently achieve high purity. Always rely on analytical data (TLC, NMR, LC-MS) to guide your purification strategy.

References

Technical Support Center: Chlorination of Quinolinone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated quinolinone derivatives. Quinolinones are a vital class of heterocyclic compounds with a wide range of biological activities, and their halogenated analogues often exhibit enhanced or novel therapeutic properties.[1][2] The introduction of a chlorine atom onto the quinolinone scaffold is a critical transformation, yet it can present numerous challenges.

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for alternative chlorinating agents. The focus is on providing practical, field-proven insights to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes.

I. Understanding the Chlorination of Quinolinone Precursors

The chlorination of quinolinone precursors typically proceeds via electrophilic aromatic substitution. The choice of chlorinating agent is paramount and depends on the specific quinolinone precursor, its substituent groups, and the desired regioselectivity. A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing your reaction conditions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chlorination of quinolinone precursors and offers actionable solutions.

Issue 1: Low or No Conversion to the Chlorinated Product

  • Question: I am not observing any significant formation of my desired chlorinated quinolinone. What are the likely causes and how can I improve the conversion?

  • Answer: Low or no conversion can stem from several factors, primarily related to the reactivity of your substrate and the choice of chlorinating agent.

    • Insufficiently Activated Substrate: Quinolinone systems can be electron-deficient, making electrophilic substitution challenging. If your substrate has electron-withdrawing groups, a milder chlorinating agent like N-Chlorosuccinimide (NCS) may not be effective.

      • Solution: Consider switching to a more powerful chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or employing a Vilsmeier-Haack reagent.[3][4] Alternatively, catalysis with a Lewis acid can enhance the electrophilicity of the chlorinating agent.

    • Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate.

      • Solution: For reactions with NCS, polar aprotic solvents like DMF or acetonitrile are often effective.[5] For more reactive agents like SO₂Cl₂, non-polar solvents such as dichloromethane or chloroform are typically used to temper reactivity.[3]

    • Reaction Temperature Too Low: Electrophilic aromatic substitutions often require thermal energy to overcome the activation barrier.

      • Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.

Issue 2: Formation of Multiple Isomers and Lack of Regioselectivity

  • Question: My reaction is producing a mixture of chlorinated isomers, and I am struggling to isolate the desired product. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in the chlorination of substituted quinolinones is a common challenge. The directing effects of the substituents on the ring play a major role.

    • Steric Hindrance: Bulky substituents can hinder the approach of the electrophile to adjacent positions.

      • Solution: A bulkier chlorinating agent might favor substitution at less sterically hindered positions. Conversely, a smaller agent may be able to access more crowded sites.

    • Electronic Effects: The electronic nature of the substituents will direct the incoming electrophile.

      • Solution: Carefully analyze the directing effects of your substituents. For instance, in strongly acidic conditions, the quinoline nitrogen will be protonated, influencing the position of electrophilic attack.[6]

    • Choice of Chlorinating Agent and Catalyst: The reaction conditions can be tuned to favor a specific isomer.

      • Solution: Experiment with different chlorinating agents and catalysts. For example, organocatalysts have been shown to influence the regioselectivity of chlorination with sulfuryl chloride on phenolic compounds.[7][8]

Issue 3: Over-chlorination and Formation of Dichloro- or Polychlorinated Products

  • Question: I am observing the formation of significant amounts of di- and even tri-chlorinated byproducts. How can I control the reaction to favor mono-chlorination?

  • Answer: Over-chlorination is a common issue when using highly reactive chlorinating agents or when the quinolinone substrate is highly activated.

    • Excessive Amount of Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent will drive the reaction towards multiple chlorinations.

      • Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of the substrate to the chlorinating agent and incrementally adjust as needed based on reaction monitoring.

    • High Reactivity of the Chlorinating Agent: Reagents like sulfuryl chloride can be aggressive.[4]

      • Solution: Switch to a milder chlorinating agent such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA).[5][9][10] These reagents often provide better control over the extent of chlorination.

    • Prolonged Reaction Time or High Temperature: Extended reaction times or elevated temperatures can promote further chlorination.

      • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as a satisfactory amount of the mono-chlorinated product has been formed. Consider running the reaction at a lower temperature.

Issue 4: Degradation of Starting Material or Product

  • Question: My starting material appears to be degrading under the reaction conditions, and I am observing a complex mixture of byproducts. What could be the cause?

  • Answer: Degradation can occur with sensitive substrates, especially under harsh reaction conditions.

    • Strongly Acidic Conditions: Some chlorination protocols, particularly those involving phosphorus oxychloride (POCl₃) or strong Lewis acids, can be highly acidic.[11][12]

      • Solution: If your substrate is acid-sensitive, opt for a neutral or milder chlorinating agent like NCS.

    • Oxidative Side Reactions: Some chlorinating agents, such as TCCA, can also act as oxidants.[9][10]

      • Solution: Carefully screen different chlorinating agents to find one that is compatible with your substrate. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative degradation.

    • High Reaction Temperatures: Thermally labile compounds may decompose at elevated temperatures.

      • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the main safety precautions to consider when working with these alternative chlorinating agents?

    • A1: All chlorinating agents should be handled with care in a well-ventilated fume hood.

      • NCS and TCCA: These are solids and are generally safer to handle than gaseous or liquid reagents.[5][13] However, they are still irritants and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

      • Sulfuryl Chloride (SO₂Cl₂): This is a corrosive and toxic liquid that reacts violently with water.[4] It should be handled with extreme caution, and appropriate quenching procedures should be in place.

      • Phosphorus Oxychloride (POCl₃): This is another highly corrosive and toxic liquid that reacts with water to produce hydrochloric and phosphoric acids.[14] It should be handled with extreme care, and work-up procedures should be performed cautiously, typically by slowly adding the reaction mixture to ice.[11]

      • Vilsmeier-Haack Reagents: These are typically generated in situ from reagents like oxalyl chloride or thionyl chloride and DMF.[15][16] These precursors are toxic and corrosive and should be handled accordingly.

  • Q2: How do I choose the best alternative chlorinating agent for my specific quinolinone precursor?

    • A2: The selection depends on the electronic properties of your substrate and the desired outcome.

      • For electron-rich quinolinones, a milder agent like NCS is a good starting point to avoid over-chlorination.[17][18]

      • For electron-neutral or electron-poor quinolinones, a more reactive agent like SO₂Cl₂ or a Vilsmeier-Haack reagent may be necessary to achieve good conversion.[3]

      • TCCA offers a good balance of reactivity and ease of handling and can be a versatile option.[9][10]

      • POCl₃ is typically used for converting hydroxyquinolines to chloroquinolines and is a very powerful chlorinating agent.[11][12][19]

  • Q3: Can I use these chlorinating agents for large-scale synthesis?

    • A3: Yes, many of these reagents are suitable for industrial applications.

      • NCS and TCCA are solids, which makes them easy to handle on a large scale.[5][9]

      • SO₂Cl₂ and POCl₃ are also used industrially, but their hazardous nature requires specialized equipment and handling procedures.

  • Q4: How can I effectively monitor the progress of my chlorination reaction?

    • A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the formation of isomers and byproducts.

IV. Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for using alternative chlorinating agents and a table summarizing their key characteristics.

Comparative Data of Alternative Chlorinating Agents
Chlorinating AgentFormulaPhysical StateReactivityByproductsKey AdvantagesKey Disadvantages
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂SolidMildSuccinimideEasy to handle, good for activated substratesMay require catalyst for less reactive substrates
Trichloroisocyanuric Acid (TCCA)C₃Cl₃N₃O₃SolidModerate-HighCyanuric acidStable, safe, cost-effectiveCan act as an oxidant
Sulfuryl ChlorideSO₂Cl₂LiquidHighSO₂, HClHighly reactive, volatile byproductsCorrosive, reacts with water, can over-chlorinate
Phosphorus OxychloridePOCl₃LiquidVery HighH₃PO₄, HClPowerful, effective for hydroxyl to chloro conversionHighly corrosive and toxic, harsh conditions
Vilsmeier-Haack Reagent[(CH₃)₂N=CHCl]⁺X⁻In situHighVariesFormylates and chlorinatesRequires in situ preparation, harsh conditions
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is suitable for quinolinone precursors that are moderately to highly activated towards electrophilic substitution.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the quinolinone precursor (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile).

  • Reagent Addition: Add N-chlorosuccinimide (1.0-1.2 eq.) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Chlorination using Trichloroisocyanuric Acid (TCCA)

TCCA is a versatile and cost-effective chlorinating agent suitable for a range of substrates.[9][10]

  • Reaction Setup: In a round-bottom flask, dissolve the quinolinone precursor (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Reagent Addition: Add TCCA (0.35-0.40 eq., as it contains three active chlorine atoms) in small portions. The reaction may be exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter off the cyanuric acid byproduct. Quench the filtrate with a solution of sodium sulfite to destroy any remaining active chlorine.

  • Purification: Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. Purify as needed.

Protocol 3: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol is for less reactive quinolinone precursors that require a stronger electrophile.[3][4]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the quinolinone precursor (1.0 eq.) in an anhydrous, non-polar solvent (e.g., dichloromethane). Cool the solution in an ice bath.

  • Reagent Addition: Add sulfuryl chloride (1.0-1.1 eq.) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and a saturated solution of sodium bicarbonate.

  • Purification: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the product by column chromatography.

Protocol 4: Conversion of Hydroxyquinolines to Chloroquinolines using Phosphorus Oxychloride (POCl₃)

This is a standard procedure for the conversion of a hydroxyl group to a chlorine atom on the quinolinone ring.[11][19]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the hydroxyquinoline precursor (1.0 eq.) in an excess of phosphorus oxychloride (5-10 eq.).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should become homogeneous.

  • Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., concentrated ammonia or sodium hydroxide solution) until it is alkaline. Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Purification: Combine the organic extracts, wash with water, dry, and concentrate to obtain the crude product. Purify by column chromatography or recrystallization.

V. Visualizations

Decision-Making Workflow for Chlorinating Agent Selection

Chlorinating_Agent_Selection start Start: Quinolinone Precursor substrate_reactivity Assess Substrate Reactivity start->substrate_reactivity electron_rich Electron-Rich? substrate_reactivity->electron_rich High electron_poor Electron-Poor? substrate_reactivity->electron_poor Low hydroxy_conversion Hydroxy to Chloro Conversion? substrate_reactivity->hydroxy_conversion Specific Conversion ncs Use NCS electron_rich->ncs tcca Consider TCCA for better reactivity electron_rich->tcca so2cl2 Use SO2Cl2 or Vilsmeier Reagent electron_poor->so2cl2 poccl3 Use POCl3 hydroxy_conversion->poccl3 end End: Chlorinated Quinolinone ncs->end tcca->end so2cl2->end poccl3->end EAS_Mechanism sub Quinolinone (Ar-H) intermediate [Ar(H)Cl]⁺ (Sigma Complex) sub->intermediate + Cl-E reagent Cl-E (Chlorinating Agent) product Ar-Cl (Chlorinated Quinolinone) intermediate->product - H⁺ byproduct H-E

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of Synthesized 4-Chloro-8-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] This versatility makes the quinoline scaffold a "privileged structure," frequently employed as a foundational element in the design of novel therapeutic agents.[1] The specific biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents.

This guide focuses on 4-Chloro-8-methoxyquinoline-3-carbonitrile , a synthetic derivative featuring key functional groups poised to modulate its biological profile. The electron-withdrawing chloro and carbonitrile groups, combined with the electron-donating methoxy group, create a unique electronic and steric configuration. Our objective is to provide a comprehensive, logic-driven framework for validating the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound, comparing its performance against established standards. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice.

Experimental Design: A Multi-Pronged Approach to Activity Validation

To comprehensively assess the biological potential of this compound, a tiered screening approach is optimal. This strategy begins with broad primary assays to detect activity, followed by more specific secondary assays to elucidate the mechanism of action.

  • Anticancer Activity Screening: The initial hypothesis is that the compound may exhibit cytotoxic effects against cancer cells, a common feature of quinoline derivatives.[5][6][7]

    • Primary Assay: A cell viability assay (MTT) will be used to determine the half-maximal inhibitory concentration (IC₅₀) across a panel of human cancer cell lines.

    • Secondary Assay: If significant cytotoxicity is observed, an apoptosis induction assay (Caspase-Glo 3/7) will be performed to determine if the compound kills cells by triggering programmed cell death.

    • Comparator Compound: Doxorubicin , a well-established chemotherapeutic agent, will be used as a positive control to benchmark the potency of our test compound.

  • Antimicrobial Susceptibility Testing: The quinoline core is present in several antibacterial drugs. Therefore, assessing the compound's ability to inhibit microbial growth is a logical step.[3]

    • Primary Assay: A broth microdilution assay will be conducted to determine the Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria.[8][9]

    • Comparator Compound: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, will serve as the positive control.

  • Anti-inflammatory Activity Evaluation: Certain quinoline derivatives are known to modulate inflammatory pathways, often by inhibiting key signaling molecules.[2][10]

    • Primary Assay: An in vitro assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells will be used. The inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator, will be quantified.[11][12]

    • Comparator Compound: Dexamethasone , a potent corticosteroid with well-characterized anti-inflammatory effects, will be used as the positive control.

The overall validation workflow is depicted below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis Compound Synthesized Compound (this compound) Assay1 Anticancer (MTT Assay) Compound->Assay1 Assay2 Antimicrobial (MIC Assay) Compound->Assay2 Assay3 Anti-inflammatory (NO Assay) Compound->Assay3 Result1 Cytotoxicity Observed? Assay1->Result1 Data Comparative Data Analysis (IC₅₀, MIC values) Assay2->Data Result3 NO Inhibition Observed? Assay3->Result3 Mechanism1 Apoptosis Assay (Caspase-Glo 3/7) Result1->Mechanism1 Yes Mechanism1->Data Mechanism3 Pathway Analysis (e.g., NF-κB Western Blot) Result3->Mechanism3 Yes Mechanism3->Data

Caption: High-level workflow for validating the biological activity of the synthesized compound.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide. It is imperative to maintain aseptic techniques for all cell-based and microbiological assays.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][15]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized compound, Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound and Doxorubicin in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO, concentration not exceeding 0.5%) and a no-cell background control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals should be visible under a microscope in viable cells.[13][16]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis software (e.g., GraphPad Prism).

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal.[17][18]

Materials:

  • Cancer cell line showing sensitivity in the MTT assay

  • Caspase-Glo® 3/7 Assay kit (Promega or similar)

  • White-walled, clear-bottom 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the synthesized compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours, as described in the MTT protocol. Include positive (Doxorubicin) and negative (vehicle) controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[18]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[19]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compound, Ciprofloxacin (positive control)

  • Sterile 96-well plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from colonies grown overnight on an agar plate. Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[20]

  • Compound Dilution: Prepare a 2-fold serial dilution of the synthesized compound and ciprofloxacin in MHB directly in the 96-well plate.

  • Inoculation: Dilute the adjusted bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding the inoculum.[20]

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only for sterility), and a vehicle control.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20][21]

Protocol 4: Nitric Oxide (NO) Assay (Griess Test)

This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. It relies on a diazotization reaction where acidified nitrite produces a nitrosating agent, which reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo-derivative which can be measured colorimetrically.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent kit

  • Synthesized compound, Dexamethasone (positive control)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compound or Dexamethasone for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement: Transfer 50 µL of the cell culture supernatant from each well to a new plate. Add the Griess reagent components according to the manufacturer's instructions.

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percent inhibition of NO production relative to the LPS-only treated cells. A parallel MTT assay should be run to ensure the observed NO reduction is not due to cytotoxicity.[22]

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate objective comparison between the synthesized compound and the established alternatives.

Table 1: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM)

Cell LineCancer TypeThis compoundDoxorubicin (Reference)
MCF-7Breast Adenocarcinoma8.5 ± 0.70.9 ± 0.1
A549Lung Carcinoma12.2 ± 1.11.5 ± 0.2
HeLaCervical Adenocarcinoma7.9 ± 0.60.8 ± 0.1

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

Bacterial StrainGram TypeThis compoundCiprofloxacin (Reference)
S. aureusPositive160.5
E. coliNegative640.015

Table 3: Hypothetical Comparative Anti-inflammatory Activity (% NO Inhibition at 10 µM)

Treatment Group% NO Inhibition (relative to LPS control)Cell Viability (%)
LPS (1 µg/mL)0%100%
Synthesized Cmpd.65.3% ± 4.2%95.8%
Dexamethasone (Ref.)88.1% ± 3.5%98.2%

Mechanistic Insights: Targeting the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor pathway is a master regulator of inflammation, immunity, cell proliferation, and apoptosis.[23] Its aberrant activation is a hallmark of many cancers and chronic inflammatory diseases.[23][24] Many quinoline derivatives exert their biological effects by inhibiting this pathway.[10][24][25]

A plausible mechanism for this compound is the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα, trapping NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory and pro-survival genes.[10]

G cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS / TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB_bound IκBα IKK->IkB_bound Phosphorylates IkB p-IκBα Proteasome Proteasome Degradation IkB->Proteasome NFkB_cyto NF-κB (p65/p50) (Inactive) NFkB_nuc NF-κB (p65/p50) (Active) NFkB_cyto->NFkB_nuc Translocation IkB_bound->IkB Genes Transcription of Pro-inflammatory & Pro-survival Genes NFkB_nuc->Genes Nucleus Nucleus Inhibitor Synthesized Quinoline (Hypothesized Target) Inhibitor->IKK Inhibits

Caption: Hypothesized inhibition of the canonical NF-κB pathway by the synthesized quinoline.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial biological validation of this compound. By employing standardized assays and comparing the results against well-characterized reference compounds, researchers can generate reliable and contextually relevant data. The hypothetical results presented suggest that this novel quinoline derivative may possess moderate anticancer, antimicrobial, and anti-inflammatory properties, warranting further investigation.

Future work should focus on expanding the panel of cancer cell lines and microbial strains, performing in-depth mechanistic studies (such as Western blotting for NF-κB pathway proteins or cell cycle analysis), and initiating structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. These foundational experiments are a critical step in the long and rigorous journey of drug discovery and development.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for 4-Chloro-8-methoxyquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] These structures are not only found in numerous natural products but also form the core of a wide range of synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The 4-Chloro-8-methoxyquinoline-3-carbonitrile scaffold, in particular, serves as a crucial intermediate in the synthesis of potent kinase inhibitors, highlighting its relevance in modern drug discovery.[5][6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[7][8] Therefore, rigorous in vitro validation of novel derivatives of this scaffold is paramount to accurately assess their therapeutic potential and elucidate their mechanism of action.

This guide provides a comprehensive framework for the validation of in vitro assays tailored to characterize this compound derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer guidance on data interpretation and quality control, ensuring the generation of robust and reproducible results.

Pillar 1: Foundational Assays for Characterizing Biological Activity

The initial assessment of any novel compound involves determining its fundamental effect on cell viability and proliferation. This baseline understanding is crucial before proceeding to more complex mechanistic studies.

Cytotoxicity and Anti-proliferative Activity: The MTT/MTS Assay

One of the most common and reliable methods for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9][10] The principle lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to form an insoluble purple formazan product.[9] An alternative, the MTS assay, utilizes a tetrazolium compound that is reduced to a soluble formazan, simplifying the protocol.[9]

Why this choice? The MTT and MTS assays are cost-effective, high-throughput, and provide a quantitative measure of a compound's effect on cell viability and proliferation.[11] This initial screen is essential to identify the concentration range at which the compound exhibits biological activity and to distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium.[11] Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[11]

  • Incubation: Incubate the plates for a period relevant to the cell doubling time, typically 48-72 hours.[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Comparative Cytotoxicity of Quinoline Derivatives

DerivativeCell LineIC50 (µM)
Compound A A549 (Lung Carcinoma)5.2
MCF-7 (Breast Carcinoma)8.1
Compound B A549 (Lung Carcinoma)12.5
MCF-7 (Breast Carcinoma)15.3
Compound C A549 (Lung Carcinoma)2.8
MCF-7 (Breast Carcinoma)4.5

This is example data and does not reflect actual experimental results.

Pillar 2: Mechanistic Insights through Target-Based Assays

Given that quinoline derivatives are often developed as kinase inhibitors, it is crucial to validate their direct interaction with specific kinase targets.[13][14]

Kinase Binding Assays: Quantifying Target Engagement

Kinase binding assays are designed to measure the direct interaction between a compound and a kinase enzyme.[8][15] These assays are essential for confirming that the observed cellular effects are due to the intended target engagement and for determining the compound's potency and selectivity.[8] A variety of formats exist, including those based on Förster Resonance Energy Transfer (FRET), such as the LanthaScreen™ technology.[16][17]

Why this choice? Binding assays provide a direct measure of target affinity, independent of the complexities of a cellular environment.[15] This allows for a more precise determination of a compound's potency and can help in understanding the structure-activity relationship (SAR) of a series of derivatives.[7]

Experimental Workflow: TR-FRET Kinase Binding Assay

G cluster_0 Assay Preparation cluster_1 Binding & Detection cluster_2 Data Analysis A Kinase Enzyme D Incubate Kinase, Tracer, and Compound A->D B Fluorescent Tracer B->D C Test Compound (Quinoline Derivative) C->D E Add Eu-labeled Anti-Tag Antibody D->E F Measure TR-FRET Signal E->F G Plot Signal vs. Compound Concentration F->G H Determine IC50/Kd G->H

Caption: Workflow for a TR-FRET Kinase Binding Assay.

Data Presentation: Comparative Kinase Inhibition

DerivativeTarget KinaseIC50 (nM)
Compound A EGFR15
VEGFR2150
Compound B EGFR85
VEGFR2900
Compound C EGFR5
VEGFR255

This is example data and does not reflect actual experimental results.

Pillar 3: Ensuring Data Integrity and Reproducibility

The validity of any in vitro study hinges on the quality and reproducibility of the data.[18][19] Establishing robust quality control measures is not just good practice; it is a scientific necessity.[18][20]

The Cornerstones of Assay Validation
  • Reproducibility: Experiments should be repeated independently to ensure the consistency of the results.[19][21]

  • Specificity: The assay should be specific for the biological activity being measured, with minimal interference from other factors.[19]

  • Accuracy: The results should be a true reflection of the compound's activity.[19]

  • Robustness: The assay should be insensitive to small variations in experimental conditions.[22]

Logical Framework for Assay Validation

G cluster_validation Validation Parameters Assay Development Assay Development Assay Optimization Assay Optimization Assay Development->Assay Optimization Initial Parameters Assay Validation Assay Validation Assay Optimization->Assay Validation Refined Protocol Routine Screening Routine Screening Assay Validation->Routine Screening Validated Assay Precision Precision Accuracy Accuracy Linearity Linearity Robustness Robustness

Caption: The logical progression of assay validation.

Pillar 4: Connecting to Cellular Signaling

To understand the broader biological impact of a this compound derivative, it is essential to investigate its effect on relevant cellular signaling pathways. Many quinoline-based compounds are known to modulate pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK cascades, which are critical for cell survival, proliferation, and differentiation.[7]

Signaling Pathway Visualization

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR)->PI3K Ras Ras Receptor Tyrosine Kinase (e.g., EGFR)->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression & Cell Survival Gene Expression & Cell Survival ERK->Gene Expression & Cell Survival Quinoline Derivative Quinoline Derivative Quinoline Derivative->Receptor Tyrosine Kinase (e.g., EGFR)

Caption: Potential inhibition of the EGFR signaling pathway.

Conclusion

The validation of in vitro assays for novel this compound derivatives is a multi-faceted process that requires a systematic and rigorous approach. By combining foundational cytotoxicity and anti-proliferative assays with target-specific binding studies and a strong emphasis on data quality and reproducibility, researchers can confidently assess the therapeutic potential of these promising compounds. This comprehensive validation strategy not only provides a clear path for lead optimization but also lays the groundwork for future preclinical and clinical development.

References

A Comparative Cytotoxicity Analysis: 4-Chloro-8-methoxyquinoline-3-carbonitrile versus Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. This guide provides a comprehensive comparison of the cytotoxic potential of the novel compound, 4-Chloro-8-methoxyquinoline-3-carbonitrile, against two well-established chemotherapeutic drugs, Doxorubicin and Cisplatin. While direct experimental cytotoxicity data for this compound is emerging, this analysis leverages data from a structurally analogous compound to provide a predictive assessment and a framework for its evaluation.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies for cytotoxicity testing, a comparison of potency, and an exploration of the potential mechanisms of action.

Introduction to the Compounds

This compound is a quinoline derivative. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The anticancer effects of quinoline-based compounds are often attributed to their ability to intercalate DNA, inhibit topoisomerase enzymes, or modulate key signaling pathways involved in cell proliferation and survival.[3][4] While specific data for this compound is limited, a closely related structure, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated potent and selective cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2.[5] This suggests that this compound holds promise as a cytotoxic agent.

Doxorubicin is an anthracycline antibiotic that is widely used in chemotherapy to treat a variety of cancers. Its primary mechanism of action involves the intercalation of DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[6] This disruption of DNA function leads to cell cycle arrest and apoptosis.

Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects by forming adducts with DNA. These adducts create cross-links within and between DNA strands, which interfere with DNA replication and transcription, ultimately triggering apoptosis.[7]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the comparator drugs and a structurally similar quinoline derivative against human colorectal carcinoma cell lines HCT116 and Caco-2. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. It is a standard measure of a compound's cytotoxic potency.

CompoundCell LineIC50 Value (µM)Citation(s)
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline HCT1160.35[5]
Caco-20.54[5]
Doxorubicin HCT1160.96[6][8]
Caco-2~2.5[9]
Cisplatin HCT1167.5 - 15.6[10][11]
Caco-2107[12]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and the specific assay used. There is notable variability in the reported IC50 values for Cisplatin, which underscores the importance of consistent experimental protocols for accurate comparative analysis.[13]

Potential Mechanisms of Action

The cytotoxic activity of quinoline derivatives is multifaceted.[14] Based on existing literature, the potential mechanisms of action for this compound may include:

  • Topoisomerase Inhibition: Like many quinoline-based anticancer agents, it may inhibit topoisomerase I or II, leading to DNA damage and apoptosis.[2]

  • Kinase Inhibition: Quinoline derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and survival.[3]

  • Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: It could potentially arrest the cell cycle at various checkpoints, preventing cancer cell proliferation.[1]

The following diagram illustrates a generalized signaling pathway for quinoline derivative-induced apoptosis.

Quinoline_Derivative_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Quinoline_Derivative This compound Topoisomerase Topoisomerase Inhibition Quinoline_Derivative->Topoisomerase Kinase Kinase Inhibition Quinoline_Derivative->Kinase ROS ROS Production Quinoline_Derivative->ROS Cell_Membrane DNA_Damage DNA Damage Topoisomerase->DNA_Damage Caspase_Activation Caspase Activation Kinase->Caspase_Activation Mitochondria Mitochondrial Dysfunction DNA_Damage->Mitochondria ROS->Mitochondria Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HCT116, Caco-2) Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Treatment Treat cells with compounds Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation Assay_Choice Choose Assay Incubation->Assay_Choice MTT_Assay MTT Assay Assay_Choice->MTT_Assay Viability LDH_Assay LDH Assay Assay_Choice->LDH_Assay Toxicity Absorbance Measure Absorbance MTT_Assay->Absorbance LDH_Assay->Absorbance Data_Processing Calculate % Viability / % Cytotoxicity Absorbance->Data_Processing Dose_Response Generate Dose-Response Curves Data_Processing->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50

References

A Senior Application Scientist's Guide to Assessing the Purity of 4-Chloro-8-methoxyquinoline-3-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Chloro-8-methoxyquinoline-3-carbonitrile is a critical building block in the synthesis of various therapeutic agents. Its molecular structure, featuring a quinoline core, is susceptible to the formation of closely related impurities during synthesis that can be challenging to separate and quantify. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust assessment of its purity, designed for the discerning researcher in drug development.

The Analytical Challenge: Understanding the Analyte and Its Environment

Before embarking on method development, a thorough understanding of the analyte is paramount. This compound possesses a moderately polar, aromatic structure. The quinoline ring system provides a strong chromophore for UV detection, while the chloro, methoxy, and nitrile functional groups introduce a mix of hydrophobic and polar characteristics. This profile makes Reversed-Phase HPLC (RP-HPLC) the most logical and effective starting point for analysis.[1][2]

The primary analytical goal is to develop a stability-indicating method capable of separating the main component from its potential process-related and degradation impurities. Common impurities may include:

  • Starting Material Carryover: Precursors used in the quinoline ring formation.

  • Isomeric Impurities: Positional isomers formed during synthesis.

  • Dechlorinated Impurity: 8-methoxyquinoline-3-carbonitrile.

  • Hydrolyzed Impurity: 4-chloro-8-methoxyquinoline-3-carboxamide.

A successful HPLC method must provide sufficient resolution (>2) for these and other potential impurities to ensure accurate quantification.

Strategic Method Development: A Comparative Approach

No single HPLC column or mobile phase condition is universally optimal. Selectivity is the most critical factor in chromatographic resolution.[3] Therefore, we present a comparative study of two distinct reversed-phase columns to highlight the importance of stationary phase selection in achieving the desired separation.

Method A: The Workhorse - C18 Stationary Phase

A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC due to its strong hydrophobicity, making it an excellent first choice for method development.[2] It primarily separates analytes based on their hydrophobic character.

Method B: An Alternative Selectivity - Phenyl-Hexyl Stationary Phase

For aromatic compounds like our quinoline derivative, a Phenyl-Hexyl phase offers a different separation mechanism. In addition to hydrophobic interactions, it provides pi-pi (π-π) stacking interactions between the phenyl rings of the stationary phase and the aromatic analyte.[4] This can significantly enhance the resolution of structurally similar aromatic compounds that may co-elute on a standard C18 column.

The logical flow for developing and selecting the optimal method is outlined below.

G cluster_0 Phase 1: Initial Method Screening cluster_1 Phase 2: Optimization & Comparison cluster_2 Phase 3: Validation A Define Analytical Target Profile (ATP) (Purity > 99.5%, Resolve Key Impurities) B Select RP-HPLC Mode (Analyte is moderately polar) A->B C Screen C18 and Phenyl-Hexyl Columns (Varying Selectivity) B->C D Optimize Gradient & Mobile Phase pH (For both columns) C->D E Evaluate Chromatograms (Assess Resolution, Peak Shape, Tailing) D->E F Decision: Co-elution on C18? E->F G Select Phenyl-Hexyl Method (Superior resolution via π-π interactions) F->G Yes H Select C18 Method (Sufficient resolution, robust) F->H No I Perform Method Validation (as per ICH Q2(R2) Guidelines) G->I H->I G A Accurately weigh ~5 mg of sample B Transfer to a 10 mL volumetric flask A->B C Add ~5 mL of 50:50 ACN/Water diluent B->C D Sonicate for 5 min to dissolve C->D E Equilibrate to room temp. and dilute to volume D->E F Filter through 0.22 µm PTFE syringe filter E->F G Transfer to HPLC vial for analysis F->G

References

A Technical Guide to Bioisosteric Scaffolds for the Quinoline-3-Carbonitrile Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline-3-carbonitrile scaffold has emerged as a cornerstone for the development of a diverse array of therapeutic agents, particularly in the realm of oncology and kinase inhibition. Its rigid, planar structure and versatile substitution patterns have proven highly effective for engaging with various biological targets. However, the very properties that make it successful can also introduce liabilities such as off-target effects, metabolic instability, and challenges with physicochemical properties. This guide provides an in-depth comparison of promising alternative scaffolds that serve as bioisosteric replacements for the quinoline-3-carbonitrile core, offering new avenues for drug design and optimization. We will delve into the rationale behind their selection, compare their biological performance with supporting experimental data, and provide detailed synthetic protocols.

The Quinoline-3-Carbonitrile Core: A Privileged but Imperfect Scaffold

The quinoline ring system is a prominent feature in numerous FDA-approved drugs and clinical candidates.[1] The addition of a carbonitrile group at the 3-position further enhances its utility, particularly as a "hinge-binding" motif in kinase inhibitors. This is exemplified by its presence in molecules targeting receptors like EGFR, VEGFR, and c-Met.[2] The planarity of the quinoline scaffold can sometimes lead to issues with solubility or unwanted π-stacking interactions.[3] This has prompted medicinal chemists to explore bioisosteric replacements that retain the key pharmacophoric features while offering improved drug-like properties.[4][5]

Alternative Scaffolds: A Comparative Analysis

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in drug design to enhance efficacy, reduce toxicity, and improve pharmacokinetics.[4] Here, we compare several heterocyclic systems that have shown promise as bioisosteres for the quinoline-3-carbonitrile core.

Imidazo[1,2-a]pyridine: The Versatile Contender

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous marketed drugs and its broad therapeutic spectrum, including anticancer, antiviral, and anti-inflammatory activities.[3][6][7] Its fused 5- and 6-membered ring system offers a similar spatial arrangement to quinoline, making it an attractive bioisostere.

Rationale for Selection:

  • Structural Mimicry: The bicyclic nature and nitrogen placement in imidazo[1,2-a]pyridine can mimic the hydrogen bonding interactions of the quinoline core.

  • Synthetic Accessibility: A variety of synthetic methods, including multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, allow for the rapid generation of diverse libraries of imidazo[1,2-a]pyridine derivatives.[8][9][10]

  • Improved Physicochemical Properties: The introduction of a five-membered imidazole ring can alter the electronic distribution and lipophilicity, potentially leading to improved solubility and metabolic profiles compared to the all-carbon benzene ring of quinoline.

Comparative Performance: While direct head-to-head studies with quinoline-3-carbonitrile are emerging, research has shown that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity. For instance, certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar to nanomolar range.[11] Docking studies have suggested that the imidazo[1,2-a]pyridine core can effectively occupy the ATP-binding pocket of kinases, forming key hydrogen bonds with the hinge region.[12]

Quinazolin-4(3H)-one: The Clinically Validated Alternative

The quinazolin-4(3H)-one scaffold is another privileged motif in medicinal chemistry, forming the core of several approved anticancer drugs, including EGFR inhibitors.[13] Its structural similarity to the quinoline core, with the key difference being the replacement of a methine group with a nitrogen atom and the presence of a carbonyl group, makes it a compelling bioisostere.

Rationale for Selection:

  • Proven Clinical Success: The clinical validation of quinazolinone-based drugs provides a strong rationale for its exploration as a quinoline replacement.

  • Enhanced Hydrogen Bonding: The additional nitrogen atom and the carbonyl group in the pyrimidinone ring offer more opportunities for hydrogen bonding interactions with target proteins, which can lead to increased potency and selectivity.

  • Modulated Electronic Properties: The presence of the pyrimidinone ring alters the electronic landscape of the molecule, which can influence its metabolic stability and pharmacokinetic profile.

Comparative Performance: Numerous studies have demonstrated the potent anticancer and kinase inhibitory activity of quinazolin-4(3H)-one derivatives. For example, a series of 2,3-disubstituted quinazolin-4(3H)-ones showed promising cytotoxicity against a panel of 60 cancer cell lines, with some compounds exhibiting potent CDK2 inhibitory activity.[14] In some instances, quinazolinone derivatives have shown superior or comparable activity to their quinoline counterparts.

Thieno[2,3-b]pyridine: The Sulfur-Containing Bioisostere

The thieno[2,3-b]pyridine scaffold, where the benzene ring of quinoline is replaced by a thiophene ring, offers a unique bioisosteric replacement. The sulfur atom introduces distinct electronic and steric properties that can be exploited in drug design.

Rationale for Selection:

  • Bioisosteric Replacement of Benzene: The thiophene ring is a well-established bioisostere of the benzene ring, often leading to compounds with similar biological activity but different physicochemical properties.

  • Modulation of Lipophilicity and Metabolism: The sulfur atom can influence the lipophilicity and metabolic fate of the molecule, potentially leading to improved pharmacokinetic profiles. Thieno[2,3-b]pyridines are known for their potent anti-proliferative activity, although they can suffer from poor solubility due to their planarity.[15]

  • Novel Intellectual Property: The use of a less common scaffold like thieno[2,3-b]pyridine can provide a path to novel chemical matter with distinct intellectual property.

Comparative Performance: Thieno[2,3-b]pyridine derivatives have demonstrated significant anticancer activity.[16] For instance, certain derivatives have shown potent inhibition of cancer cell growth and motility, even in therapy-resistant models.[17] SAR studies have identified key structural features that contribute to their activity, highlighting the importance of substituents on both the thiophene and pyridine rings.[8][18]

Furo[2,3-b]quinoline and Furo[2,3-b]pyridine: The Oxygen-Containing Analogs

The replacement of the benzene ring of quinoline with a furan ring leads to the furo[2,3-b]quinoline scaffold. Similarly, replacing the pyridine ring in the thieno[2,3-b]pyridine with a furan ring gives the furo[2,3-b]pyridine scaffold. The oxygen atom in the furan ring introduces a hydrogen bond acceptor and alters the electronic properties of the system.

Rationale for Selection:

  • Introduction of a Hydrogen Bond Acceptor: The oxygen atom can participate in hydrogen bonding interactions with the target protein, potentially enhancing binding affinity.

  • Altered Electronic and Physicochemical Properties: The electronegative oxygen atom influences the electron distribution and can impact solubility and metabolic stability.

  • Synthetic Tractability: Several synthetic routes to furo[2,3-b]quinolines and furo[2,3-b]pyridines have been developed, allowing for the exploration of this scaffold.[19]

Comparative Performance: Studies have shown that furo[2,3-b]quinoline derivatives possess potent cytotoxic activity against various cancer cell lines.[6][20][21] In a direct comparison, tricyclic 4-(phenylamino)furo[2,3-b]quinolines were found to be more cytotoxic than their corresponding bicyclic 2-(furan-2-yl)-4-(phenylamino)quinoline isomers, with some derivatives exhibiting mean GI50 values in the nanomolar range.[3]

Pyrazolo[3,4-b]quinoline: A Potent Kinase Inhibitor Scaffold

The pyrazolo[3,4-b]quinoline system, formed by the fusion of a pyrazole and a quinoline ring, has emerged as a privileged scaffold for the development of kinase inhibitors.[22]

Rationale for Selection:

  • Tunable and Selective Kinase Inhibition: This scaffold has been shown to be highly tunable, allowing for the development of selective inhibitors against various kinases, including drug-resistant mutants.[22]

  • Multicomponent Synthesis: The accessibility of this scaffold through multicomponent reactions facilitates the rapid generation of diverse compound libraries for screening.[1]

  • Potent Biological Activity: Pyrazolo[3,4-b]quinoline derivatives have demonstrated potent inhibition of kinases such as FLT3 and CDK2 at nanomolar concentrations.[22]

Comparative Performance: Research has highlighted the significant potential of pyrazolo[3,4-b]quinolines as anticancer agents. For example, certain derivatives have shown potent antiproliferative activity and have been identified as effective Topoisomerase IIα inhibitors.[23] The structure-activity relationship of these compounds has been explored, providing insights for the design of more potent and selective inhibitors.[24]

Data Presentation: A Comparative Overview of Biological Activity

The following table summarizes the reported biological activities of representative compounds from each scaffold class against various cancer cell lines and kinases. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

ScaffoldCompound ExampleTarget/Cell LineIC50/GI50 (µM)Reference
Quinoline-3-carbonitrile 2-Amino-4-phenyl-quinoline-3-carbonitrile derivativeEGFR-
Imidazo[1,2-a]pyridine Triazole derivative 9dHeLa, MCF-710.89, 2.35[11]
Quinazolin-4(3H)-one Compound 6bCDK20.67[14]
Compound 3jMCF-70.20[25]
Thieno[2,3-b]pyridine DJ160Prostate Cancer Cells-[17]
Furo[2,3-b]quinoline Compound 10cHCT-116, MCF-7, U2OS, A5494.32-24.96[20]
Compound 2aNCI 60 cell line panel0.025 (mean)[3]
Pyrazolo[3,4-b]quinoline Compound 8cNCI 60 cell line panel1.33 (mean)
Derivative of 3H-pyrazolo[4,3-f]quinolineFLT3, CDK2Nanomolar range[22]

Experimental Protocols

Detailed, step-by-step methodologies for the synthesis of a representative quinoline-3-carbonitrile and a promising alternative scaffold, imidazo[1,2-a]pyridine, are provided below. These protocols are adapted from published literature and serve as a guide for researchers.

Protocol 1: Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles[26]

This protocol describes a one-pot, three-component synthesis of 2-amino-4-arylquinoline-3-carbonitriles catalyzed by ammonium chloride.

Materials:

  • Aromatic amine (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium chloride (NH4Cl) (10 mol%)

  • Ethanol (15 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the aromatic amine (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium chloride (10 mol%) in ethanol (15 mL).

  • Add a stirring bar and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 80°C with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to afford the pure 2-amino-4-arylquinoline-3-carbonitrile.

Diagram of Workflow:

Synthesis_Protocol_1 start Combine Reactants: Aromatic Amine Aromatic Aldehyde Malononitrile NH4Cl in Ethanol reflux Reflux at 80°C start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash product Pure 2-Amino-4-arylquinoline-3-carbonitrile wash->product Synthesis_Protocol_2 start Combine Reactants: 2-Azidobenzaldehyde 2-Aminopyridine Isocyanide NH4Cl in Methanol stir Stir at Room Temperature start->stir monitor Monitor by TLC stir->monitor evaporate Evaporate Solvent monitor->evaporate purify Column Chromatography evaporate->purify product Pure Imidazo[1,2-a]pyridine Derivative purify->product

References

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to 4-Chloro-8-methoxyquinoline-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the quinoline scaffold has consistently emerged as a privileged structure, particularly in the realm of kinase inhibition. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-Chloro-8-methoxyquinoline-3-carbonitrile and its analogs. Moving beyond a mere recitation of data, we will dissect the causal relationships between structural modifications and biological activity, offering field-proven insights for the rational design of next-generation kinase inhibitors. Our focus will be on the well-established targets for this scaffold: the non-receptor tyrosine kinase Src and the dual-specificity kinase MEK1, both pivotal players in oncogenic signaling.

The Quinoline-3-Carbonitrile Core: A Versatile Scaffold for Kinase Inhibition

The 4-anilinoquinoline-3-carbonitrile framework has been identified as a potent inhibitor of several protein kinases, with its efficacy being highly dependent on the substitution pattern on both the quinoline and anilino rings.[1][2][3][4] The cyano group at the 3-position and the anilino moiety at the 4-position are crucial for optimal activity, acting as key pharmacophoric features that interact with the ATP-binding site of the target kinase.[1] This guide will explore the nuanced effects of substitutions at various positions, with a particular focus on the influence of the 8-methoxy group, a feature of our core scaffold.

Structure-Activity Relationship (SAR) Deep Dive: Unlocking Potency and Selectivity

The biological activity of this compound analogs is a delicate interplay of electronic and steric factors. Here, we dissect the SAR at key positions of the quinoline ring.

The Critical C4-Position: Chloro vs. Anilino and Beyond

The substituent at the C4-position is a primary determinant of kinase inhibitory activity. While the parent 4-chloro compound serves as a crucial synthetic intermediate, its replacement with an anilino group dramatically enhances potency against kinases like Src and MEK1.[5]

  • Anilino Group: The introduction of a substituted anilino ring at the C4-position provides a significant boost in inhibitory activity. This is attributed to the formation of additional hydrogen bonds and van der Waals interactions within the kinase's active site. The substitution pattern on the anilino ring itself is a key determinant of both potency and selectivity. For instance, 2,4-dichloro substitution on the aniline ring has been shown to be favorable for Src inhibition.[1][2]

  • Amino Group: While less potent than the anilino counterparts, 4-aminoquinolines still exhibit notable biological activity. The nature of the amine (primary, secondary, or tertiary) and the attached substituents can be modulated to fine-tune activity and physicochemical properties.

The Influence of the C8-Methoxy Group

The presence of a methoxy group at the C8-position can significantly impact the biological activity and properties of the quinoline scaffold. While some studies on related quinolines suggest that an 8-methoxy group can be well-tolerated and may contribute to favorable interactions within the kinase binding site, a systematic evaluation of its impact on the 4-Chloro-quinoline-3-carbonitrile core is an area of active investigation.[6] It is hypothesized that the 8-methoxy group can influence the overall conformation of the molecule and its electronic properties, thereby affecting kinase binding affinity.

Modulating Activity through C6 and C7 Substitutions

Substitutions at the C6 and C7 positions of the quinoline ring offer a powerful means to modulate potency, selectivity, and pharmacokinetic properties.

  • Alkoxy Groups: The presence of alkoxy groups, particularly methoxy or ethoxy groups, at the C6 and C7 positions is generally beneficial for Src kinase inhibition.[1][2] These groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

  • Solubilizing Groups: Introduction of water-solubilizing moieties, such as morpholinopropoxy groups at the C7-position, can significantly improve the cellular activity and pharmacokinetic profile of these inhibitors without compromising their enzymatic potency.[1][2]

Comparative Analysis of Analog Performance

To provide a clear and objective comparison, the following table summarizes the reported inhibitory activities of key 4-anilinoquinoline-3-carbonitrile analogs against Src and MEK1 kinases.

Compound IDQuinoline SubstitutionsC4-Anilino SubstitutionsTarget KinaseIC50 (nM)Reference
1a 6,7-dimethoxy2,4-dichloroSrc30[2]
1c 6,7-dimethoxy2,4-dichloro-5-methoxySrcPotent[2]
2c 6-methoxy, 7-(3-morpholinopropoxy)2,4-dichloro-5-methoxySrcPotent[2]
31a 6-methoxy, 7-(3-(4-methylpiperazin-1-yl)propoxy)2,4-dichloro-5-methoxySrc1.2[2]
2b Unspecified3-chloro-4-(1-methylimidazol-2-ylsulfanyl)MEK1<10[5]

Note: The table highlights the significant impact of substitutions on inhibitory potency. For instance, the introduction of a 4-methylpiperazine propoxy side chain at the C7-position in compound 31a leads to a remarkable increase in Src inhibitory activity compared to the parent compound 1a .[2]

Visualizing the SAR: A Logical Framework

The following diagram illustrates the key structure-activity relationships for the 4-anilinoquinoline-3-carbonitrile scaffold as kinase inhibitors.

SAR_Quinoline_Kinase_Inhibitors cluster_quinoline Quinoline Core Modifications cluster_anilino Anilino Ring Modifications cluster_activity Biological Activity Core 4-Anilinoquinoline-3-carbonitrile C4 C4-Position (Anilino Essential) Core->C4 Critical for Kinase Binding C6_C7 C6/C7-Positions (Alkoxy/Solubilizing Groups) Core->C6_C7 Fine-tunes Activity & PK C8 C8-Position (Methoxy Influence) Core->C8 Modulates Conformation Anilino_Subs Substitutions (e.g., 2,4-dichloro) C4->Anilino_Subs Dictates Potency & Selectivity Potency Increased Potency C6_C7->Potency PK Improved PK Profile C6_C7->PK Anilino_Subs->Potency Selectivity Modulated Selectivity Anilino_Subs->Selectivity

Caption: Key SAR determinants for 4-anilinoquinoline-3-carbonitrile kinase inhibitors.

The Biological Context: Targeting Key Signaling Pathways

The rationale for targeting Src and MEK1 lies in their central roles in cancer cell proliferation, survival, and metastasis.

The Src Signaling Pathway

Src is a proto-oncogenic non-receptor tyrosine kinase that, when aberrantly activated, contributes to tumorigenesis by phosphorylating a multitude of downstream substrates. This leads to the activation of several signaling cascades, including the Ras-MAPK, PI3K-Akt, and STAT3 pathways, which collectively promote cell proliferation, survival, invasion, and angiogenesis.

Src_Signaling_Pathway Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activation Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT3->Proliferation Invasion Invasion STAT3->Invasion

Caption: Simplified Src signaling pathway leading to cancer hallmarks.

The MEK1 Signaling Pathway

MEK1 is a dual-specificity protein kinase that is a central component of the Ras/Raf/MEK/ERK signaling cascade (also known as the MAPK pathway). It phosphorylates and activates ERK1/2, which in turn regulates a wide array of cellular processes, including cell growth, differentiation, and survival. Dysregulation of this pathway is a common feature of many human cancers.

MEK1_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK MEK1->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Cell_Survival Cell Survival Transcription_Factors->Cell_Survival

Caption: The linear Ras/Raf/MEK/ERK signaling pathway.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the integrity and reproducibility of SAR studies, standardized and well-documented experimental protocols are paramount.

General Synthesis of 4-Anilino-8-methoxyquinoline-3-carbonitrile Analogs

The synthesis of 4-anilino-8-methoxyquinoline-3-carbonitrile analogs typically proceeds through a nucleophilic aromatic substitution reaction between the corresponding this compound precursor and the desired substituted aniline.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the substituted aniline (1.1-1.5 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux (e.g., 80-120 °C) for a period of 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate).

  • Characterization: The structure and purity of the final product are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Src Kinase Inhibition Assay (Radiometric Format)

This protocol describes a standard radiometric assay to determine the in vitro inhibitory activity of test compounds against Src kinase.

Materials:

  • Recombinant human Src kinase

  • Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation cocktail and counter

Step-by-Step Protocol:

  • Reaction Preparation: Prepare a reaction mixture containing kinase reaction buffer, Src substrate peptide, and Src kinase in a microcentrifuge tube on ice.

  • Inhibitor Addition: In separate tubes, prepare serial dilutions of the test compounds in the kinase reaction buffer. Add the inhibitor dilutions or a DMSO control to the reaction mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30 °C for a predetermined time (e.g., 10-30 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Transfer the washed P81 paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold and its anilino analogs represent a highly promising class of kinase inhibitors with demonstrated activity against key oncogenic targets like Src and MEK1. The SAR insights presented in this guide underscore the importance of systematic structural modifications at the C4, C6, C7, and C8 positions, as well as on the C4-anilino ring, to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on a more comprehensive evaluation of the role of the C8-methoxy group and the exploration of a wider range of substituents at all positions of the quinoline core. The development of highly selective inhibitors will be crucial to minimize off-target effects and enhance the therapeutic window. Furthermore, in vivo studies are essential to validate the preclinical efficacy of these promising compounds and to pave the way for their potential clinical development as novel anticancer agents.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 4-Chloro-8-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on profiling the selectivity of a novel kinase inhibitor scaffold.

In the landscape of modern drug discovery, the quinoline core scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Its versatile nature allows for substitutions that can be tailored to achieve high potency and selectivity against a variety of kinase targets. This guide focuses on 4-Chloro-8-methoxyquinoline-3-carbonitrile , a representative of a chemical series with potential kinase inhibitory activity. Understanding the cross-reactivity profile of such a compound is paramount for advancing it through the drug development pipeline, as off-target effects can lead to unforeseen toxicity and a narrow therapeutic window.

This document provides a framework for assessing the cross-reactivity of this compound. While specific experimental data for this exact molecule is not extensively available in the public domain, we will leverage data from structurally related quinoline-based kinase inhibitors to present a comparative analysis. This guide will detail the established methodologies for profiling kinase inhibitor selectivity and offer a comparison with well-characterized inhibitors targeting similar kinases, such as those in the MAPK and Src pathways.

The Quinoline Scaffold: A Promising Starting Point for Kinase Inhibition

The 3-cyanoquinoline core is a well-established pharmacophore in the design of kinase inhibitors. For instance, substituted 4-anilino-3-quinolinecarbonitriles have been identified as potent inhibitors of Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the Ras-MAPK signaling pathway.[1] These compounds act as ATP-competitive inhibitors, demonstrating the potential of this scaffold to interact with the highly conserved ATP-binding pocket of kinases.[1] Given the structural similarities, it is plausible that this compound also engages with the kinome.

Establishing a Cross-Reactivity Profile: Essential Methodologies

To ascertain the selectivity of a novel compound, a multi-faceted approach employing a suite of robust biochemical and cellular assays is necessary.

Large-Scale Kinase Panel Screening (Kinome Scanning)

The most direct method to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. This provides a broad overview of the compound's interaction landscape across the human kinome.

Experimental Protocol: KINOMEscan™ Assay

This high-throughput competition binding assay is a gold standard for kinase inhibitor profiling.

  • Immobilization: A library of human kinases is individually expressed as fusions with a DNA tag and immobilized on a solid support (e.g., beads).

  • Competition: The test compound (this compound) is incubated with the immobilized kinase in the presence of a known, tagged, broad-spectrum kinase inhibitor.

  • Quantification: The amount of the tagged inhibitor bound to the kinase is quantified (e.g., via qPCR of the DNA tag). A potent interaction between the test compound and the kinase will result in a lower signal from the tagged inhibitor.

  • Data Analysis: The results are typically expressed as the percentage of control, where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined from dose-response curves.

Diagram: KINOMEscan™ Workflow

G cluster_0 Assay Preparation cluster_1 Competition cluster_2 Quantification & Analysis Kinase Kinase Library (Immobilized) Incubation Incubation of Kinase, Compound, and Tagged Inhibitor Kinase->Incubation Compound Test Compound (this compound) Compound->Incubation Tagged_Inhibitor Tagged Broad-Spectrum Inhibitor Tagged_Inhibitor->Incubation Quantify Quantify Bound Tagged Inhibitor Incubation->Quantify Analyze Data Analysis (% of Control, Kd) Quantify->Analyze

Caption: Workflow for KINOMEscan™ profiling.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are crucial, confirming target engagement within the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Diagram: CETSA® Workflow

G cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells Compound Test Compound or Vehicle Cells->Compound Heating Heat to a Range of Temperatures Compound->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Detection Quantify Soluble Target Protein Centrifugation->Detection Curve Generate Melting Curve Detection->Curve

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry

For novel compounds where the primary target is unknown, an unbiased approach is necessary. Affinity chromatography coupled with mass spectrometry can identify the binding partners of a compound from a complex protein lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: The test compound is chemically modified to include a linker and an affinity tag (e.g., biotin).

  • Immobilization: The tagged compound is immobilized on a solid support (e.g., streptavidin-coated beads).

  • Incubation: The immobilized compound is incubated with a cell lysate.

  • Washing: Non-specifically bound proteins are washed away.

  • Elution: Specifically bound proteins are eluted from the support.

  • Identification: The eluted proteins are identified by mass spectrometry.

Diagram: Affinity Chromatography-Mass Spectrometry Workflow

G cluster_0 Probe Preparation cluster_1 Binding & Identification Compound Test Compound Tagging Chemical Synthesis of Tagged Probe Compound->Tagging Immobilization Immobilize on Solid Support Tagging->Immobilization Incubation Incubate Probe with Lysate Immobilization->Incubation Lysate Cell Lysate Lysate->Incubation Wash Wash Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution MS Identify Proteins by Mass Spectrometry Elution->MS

Caption: Affinity Chromatography-Mass Spectrometry workflow.

Comparative Analysis with Known Kinase Inhibitors

To put the potential cross-reactivity profile of this compound into context, it is instructive to compare it with established inhibitors of kinases that are plausible targets for this scaffold.

Comparison with MEK Inhibitors

Given that related 3-cyanoquinolines inhibit MEK1, a comparison with known MEK inhibitors is relevant.

InhibitorTypePrimary Target(s)Key Off-Targets (Reported)
Trametinib AllostericMEK1, MEK2Minimal activity against a large panel of other kinases
Selumetinib AllostericMEK1, MEK2Low off-target activity in kinase panels
PD0325901 AllostericMEK1, MEK2Highly selective for MEK1/2
This compound ATP-competitive (Hypothesized)MEK1/2 (Hypothesized)To be determined

This table is for illustrative purposes and the activity of this compound is hypothesized based on related structures.

Comparison with Src Family Kinase Inhibitors

The quinoline scaffold is also found in inhibitors of Src family kinases.

InhibitorTypePrimary Target(s)Key Off-Targets (Reported)
Dasatinib ATP-competitiveSrc, Bcr-Abl, c-Kit, PDGFRBroad-spectrum kinase inhibitor
Saracatinib (AZD0530) ATP-competitiveSrc family kinasesSelective for Src family over other tyrosine kinases
Bosutinib ATP-competitiveSrc, AblAlso inhibits other tyrosine kinases
This compound ATP-competitive (Hypothesized)Src family (Hypothesized)To be determined

This table is for illustrative purposes and the activity of this compound is hypothesized based on related structures.

Signaling Pathway Context

Understanding the signaling pathways in which potential targets are involved is crucial for interpreting the biological consequences of both on-target and off-target inhibition.

Diagram: Simplified MAPK/ERK and Src Signaling Pathways

G cluster_0 MAPK/ERK Pathway cluster_1 Src Signaling RTK_MAPK Receptor Tyrosine Kinase Ras Ras RTK_MAPK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_MAPK Transcription Factors (Cell Proliferation, Survival) ERK->Transcription_MAPK RTK_Src Receptor Tyrosine Kinase / Integrins Src Src RTK_Src->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Cell_Processes Cell Adhesion, Migration, Survival FAK->Cell_Processes Akt Akt PI3K->Akt Akt->Cell_Processes

Caption: Simplified MAPK/ERK and Src signaling pathways.

Conclusion and Future Directions

While the precise cross-reactivity profile of this compound remains to be experimentally determined, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation. The initial steps for any research program involving this or similar novel compounds should include a broad in vitro kinase screen to identify primary targets and potential off-targets. Subsequent cellular assays are then essential to confirm on-target engagement and to begin to understand the functional consequences of inhibition. Through a systematic and multi-pronged approach to cross-reactivity profiling, the true therapeutic potential and liabilities of this promising quinoline scaffold can be thoroughly elucidated.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-8-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, procedural framework for the safe handling and disposal of 4-Chloro-8-methoxyquinoline-3-carbonitrile. As a halogenated quinoline derivative containing a nitrile group, this compound requires careful consideration due to its potential hazards and the stringent regulations governing its disposal. This document synthesizes regulatory standards with practical, field-proven insights to ensure that your laboratory's operational protocols are safe, compliant, and environmentally responsible.

Hazard Identification and Risk Assessment

During thermal decomposition, as in a fire or incineration, this compound can release highly toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[1][2] Therefore, all handling and disposal procedures must be designed to prevent personnel exposure and environmental release.

Table 1: GHS Hazard Profile for Structurally Similar Quinolines | Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Statement Codes | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral |

alt text
| Warning | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501[3] | | Serious Eye Damage |
alt text
| Danger | H318: Causes serious eye damage | P280, P305+P354+P338, P317[3] | | Skin Irritation |
alt text
| Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362[1] | | Respiratory Irritation |
alt text
| Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312[1] |

Regulatory Framework: A Hazardous Waste Classification

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] this compound must be treated as hazardous waste. This classification is based on two key aspects of its structure:

  • Halogenated Organic Compound (HOC): The presence of a chlorine atom bonded to the quinoline ring places this molecule in the category of halogenated organic compounds.[5] Wastes containing HOCs are often listed under RCRA's "F-list" (wastes from non-specific sources), particularly if mixed with spent solvents like tetrachloroethylene (F001) or chlorobenzene (F002).[6][7] The EPA presumes that used oil containing over 1,000 ppm of total halogens has been mixed with a listed hazardous waste.[8]

  • Nitrile Group (-CN): While not automatically classifying it as reactive, certain cyanide-bearing wastes can be considered reactive hazardous waste (D003) if they generate toxic gases when exposed to acidic conditions.[9][10]

Given these characteristics, all waste streams containing this compound, including the pure compound, solutions, and contaminated materials, must be managed through an approved hazardous waste program.[11] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [11][12]

Personnel Protection and Safety Engineering

Before initiating any handling or disposal procedures, the implementation of appropriate engineering controls and the use of Personal Protective Equipment (PPE) are mandatory to minimize exposure risks.

  • Engineering Controls : All work with this compound, including weighing, transferring, and preparing waste containers, must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[2][13] Eyewash stations and safety showers must be readily accessible.[14]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is critical. The following table outlines the minimum required equipment based on SDS recommendations for similar hazardous compounds.[11][15]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specific Equipment Standard (Example) Rationale
Eye and Face Safety glasses with side shields or chemical splash goggles. OSHA 29 CFR 1910.133 or EN 166 Protects against splashes and airborne particles, preventing serious eye damage.[1]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). EN 374 Prevents skin contact, irritation, and potential absorption.[11]
Body Laboratory coat. --- Protects skin and personal clothing from contamination.

| Respiratory | Use in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[2] | NIOSH (US) or CEN (EU) | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[2] |

Waste Management and Disposal Protocol

A systematic approach to waste collection, segregation, and labeling is essential for ensuring safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation prevents dangerous reactions and ensures correct disposal routing.[11]

  • Create a Designated Waste Stream: Establish a specific hazardous waste container for "Halogenated Organic Waste" that includes this compound.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or oxidizers.[2][6] Incompatible materials can lead to hazardous reactions.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh paper, pipette tips, and absorbent pads, must be considered hazardous waste and placed in the same designated container or a separate, clearly labeled solid waste container.[11]

Step 2: Waste Collection and Containment
  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid.[11] The container must be in good condition, free of leaks or damage.

  • Solid Waste: Carefully place the pure solid compound and contaminated disposable items directly into the labeled solid hazardous waste container. Avoid creating dust.[2]

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace for vapor expansion.[11]

Step 3: Labeling

Accurate and thorough labeling is a critical compliance point. The waste container must be labeled with:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ". Do not use abbreviations.[6]

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste is added).

Step 4: Spill Management

Accidental spills must be managed promptly and safely.

  • Personal Precautions: Ensure you are wearing the appropriate PPE before addressing any spill.[2]

  • Containment: Prevent the spill from spreading or entering drains.[1][13]

  • Cleanup Procedure:

    • For solid spills, gently sweep or vacuum the material to avoid generating dust.[1]

    • For liquid spills, cover with an inert absorbent material like clay, vermiculite, or commercial sorbent pads.[12]

    • Carefully collect the absorbed material and contaminated debris using spark-proof tools and place it into the designated hazardous waste container.[16]

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

    • Ventilate the area well after cleanup is complete.[13]

Disposal Decision Logic

The logical flow for managing waste containing this compound is straightforward, emphasizing containment and professional disposal. The following diagram illustrates the decision-making process from the point of generation to final disposition.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Storage & Transfer cluster_3 Step 4: Final Disposition A Waste Generation (this compound) B Identify Waste Type A->B C Solid Waste (Unused reagent, contaminated labware) B->C Solid D Liquid Waste (Solutions, reaction mixtures) B->D Liquid E Accidental Spill B->E Spill F Place in designated, labeled 'Halogenated Solid Waste' container. C->F G Place in designated, labeled 'Halogenated Liquid Waste' container. D->G H Contain, absorb with inert material, and collect into appropriate waste container. E->H I Store container in a designated satellite accumulation area. Ensure lid is securely closed. F->I G->I H->I J Arrange for pickup by Environmental Health & Safety (EHS) or a licensed hazardous waste contractor. I->J K Ultimate Disposal: High-Temperature Incineration at a RCRA-approved facility. J->K

Caption: Disposal workflow for this compound waste.

Ultimate Disposal Method: Incineration

The recommended and most environmentally sound disposal method for halogenated organic compounds like this compound is high-temperature incineration.[2] This process must be carried out by a licensed professional waste disposal company at a RCRA-approved Treatment, Storage, and Disposal Facility (TSDF).[17]

  • Why Incineration? Incineration at high temperatures (typically >850°C) in a specially designed chemical incinerator ensures the complete destruction of the organic molecule. This process is crucial for halogenated compounds, as it prevents the release of the persistent parent compound into the environment.

  • Scrubber Requirement: The incinerator must be equipped with an afterburner and an alkaline scrubber.[2] This is a critical safety feature that neutralizes the acidic gases (hydrogen chloride and nitrogen oxides) produced during combustion, preventing their release into the atmosphere where they could contribute to acid rain and air pollution.

Land disposal of halogenated organic compounds is heavily restricted by the EPA due to their potential to leach into groundwater and persist in the environment.[18] Therefore, incineration is the only viable and responsible end-of-life pathway for this waste.

By adhering to these detailed procedures, researchers and laboratory managers can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety, environmental stewardship, and scientific responsibility.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Chloro-8-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the complex pathways of drug discovery, the synthesis of novel compounds is both an art and a rigorous science. Among the vast constellation of heterocyclic compounds, quinoline derivatives stand out for their significant therapeutic potential.[1] 4-Chloro-8-methoxyquinoline-3-carbonitrile, a key intermediate in the synthesis of various bioactive molecules, requires a methodical and safety-conscious approach in the laboratory. This guide provides essential, field-tested information for handling this compound, ensuring both the integrity of your research and the safety of your team.

Understanding the Hazard Profile: More Than Just a Quinoline

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, we can infer its hazard profile from data on structurally similar compounds. Substituted quinolines, particularly those with chloro- and cyano- groups, should be handled with the assumption of significant biological activity and potential toxicity.

Safety Data Sheets for analogous compounds consistently highlight the following risks:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[2]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

  • Potential for Systemic Effects: As with many quinoline derivatives, the potential for absorption through the skin and subsequent systemic effects cannot be discounted.

Therefore, a robust personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of the experimental design.

Personal Protective Equipment: Your First and Last Line of Defense

The selection of PPE should be guided by a thorough risk assessment of the procedures to be performed. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE at no cost to employees and ensure its proper use.[3][4]

Equipment Specification Rationale and Field Insights
Hand Protection Double-gloving with nitrile gloves compliant with ASTM D6978.The outer glove provides the primary barrier and can be removed immediately upon known or suspected contact, minimizing the risk of cross-contamination. The inner glove offers secondary protection during this removal process. Nitrile is recommended for its broad chemical resistance.[5]
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal against splashes and aerosols, while a face shield offers an additional layer of protection for the entire face. This combination is crucial when handling the solid compound or solutions.
Body Protection A disposable, low-permeability gown with long sleeves and elastic or knit cuffs.This prevents skin contact with any spills or splashes. The cuffs should be tucked under the outer pair of gloves to ensure a complete barrier at the wrist.
Respiratory Protection A NIOSH-approved N95 respirator or higher, depending on the procedure.For weighing and handling the solid powder outside of a containment hood, an N95 respirator is the minimum requirement to prevent inhalation of airborne particles. For procedures with a higher risk of aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

Operational Plan: From Weighing to Reaction Quenching

A well-defined operational plan is essential for minimizing exposure and ensuring reproducible results.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_sds Review Safety Data Sheet prep_area->prep_sds weigh Weigh Compound in a Fume Hood or Ventilated Balance Enclosure prep_sds->weigh dissolve Dissolve in an Appropriate Solvent weigh->dissolve reaction Add to Reaction Vessel dissolve->reaction decon_glassware Decontaminate Glassware reaction->decon_glassware decon_surfaces Clean Work Surfaces decon_glassware->decon_surfaces doff_ppe Doff PPE Correctly decon_surfaces->doff_ppe waste_solid Segregate Solid Waste doff_ppe->waste_solid waste_liquid Segregate Liquid Waste waste_solid->waste_liquid dispose Dispose via Licensed Contractor waste_liquid->dispose

Caption: A typical laboratory workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that a chemical spill kit is readily accessible.

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

    • Use anti-static weighing paper or a tared container to prevent dispersal of the fine powder.

    • Carefully add the compound to the solvent or reaction mixture to avoid splashing.

  • Reaction Monitoring and Work-up:

    • Conduct the reaction in a well-ventilated fume hood.

    • When sampling the reaction for analysis, use a syringe or pipette with care to prevent drips and aerosol generation.

    • During the work-up phase, be mindful that the compound may be present in both aqueous and organic layers. Handle all phases as hazardous.

Emergency Procedures: Spill and Exposure Response

Minor Spill (less than 1 gram)
  • Alert and Isolate: Immediately alert colleagues in the vicinity and restrict access to the area.

  • Contain: Cover the spill with an absorbent material from a chemical spill kit to prevent it from spreading.

  • Neutralize (if applicable): While there are no specific neutralization protocols for this compound, avoid using reactive cleaning agents.

  • Clean: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials should be disposed of as hazardous waste.

Major Spill (more than 1 gram or any amount outside of containment)
  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Do Not Attempt to Clean: A major spill requires specialized equipment and training to manage safely.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If they are experiencing difficulty breathing, seek immediate medical attention.

Disposal Plan: A Cradle-to-Grave Responsibility

The Environmental Protection Agency (EPA) regulates the disposal of hazardous laboratory waste under the Resource Conservation and Recovery Act (RCRA). All waste generated from handling this compound must be treated as hazardous.

Waste Segregation and Collection
  • Solid Waste:

    • Includes contaminated PPE (gloves, gowns, etc.), weighing paper, and absorbent materials from spill cleanups.

    • Collect in a clearly labeled, sealed, and puncture-resistant container designated for "Hazardous Chemical Waste."

  • Liquid Waste:

    • Includes reaction mixtures, washings from glassware, and any solutions containing the compound.

    • Collect in a sealed, compatible, and clearly labeled container. Do not mix with incompatible waste streams. This compound should be considered incompatible with strong oxidizing agents.[2][6][7]

Disposal Protocol
  • Labeling: Ensure all waste containers are accurately labeled with the words "Hazardous Waste," the full chemical name of the contents, and the accumulation start date.

  • Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste contractor. Never dispose of this compound or its waste down the drain or in the regular trash.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, paving the way for the next generation of therapeutic innovations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.